1-Boc-4-carboxymethyl piperazine
Description
The exact mass of the compound 2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)acetic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4/c1-11(2,3)17-10(16)13-6-4-12(5-7-13)8-9(14)15/h4-8H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZBHMXRBXXCEDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370852 | |
| Record name | [4-(tert-Butoxycarbonyl)piperazin-1-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156478-71-6 | |
| Record name | [4-(tert-Butoxycarbonyl)piperazin-1-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Boc-4-carboxymethyl Piperazine
For Researchers, Scientists, and Drug Development Professionals
Introduction: 1-Boc-4-carboxymethyl piperazine (B1678402), also known as tert-butyl 4-(carboxymethyl)piperazine-1-carboxylate, is a bifunctional molecule of significant interest in medicinal chemistry and drug development. Its structure incorporates a piperazine ring, a common scaffold in many pharmaceuticals, with one nitrogen atom protected by a tert-butoxycarbonyl (Boc) group and the other functionalized with a carboxymethyl group. This unique arrangement makes it a valuable building block, particularly as a linker in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its chemical properties, synthesis, and applications.
Core Chemical Properties
| Property | Value | Reference/Note |
| Molecular Formula | C₁₁H₂₀N₂O₄ | [1] |
| Molecular Weight | 244.29 g/mol | [1] |
| Appearance | Off-white to gray solid | [1] |
| Purity (by NMR) | ≥97.0% | [1] |
| Melting Point | Not available | Data for the related Fmoc-4-carboxymethyl-piperazine is 118 - 126 °C. |
| Boiling Point | Not available | Predicted boiling point for a related indole (B1671886) derivative is 532.4±50.0 °C. |
| Solubility | Not available | The carboxymethyl group is expected to enhance solubility in polar solvents. |
| pKa | Not available | A predicted pKa for a related indole derivative is 2.14±0.30. |
Synthesis and Experimental Protocols
The synthesis of 1-Boc-4-carboxymethyl piperazine typically involves the alkylation of the unprotected nitrogen of 1-Boc-piperazine. A general and adaptable protocol is provided below, based on the synthesis of similar compounds.
Synthesis of this compound:
This procedure is based on the well-established nucleophilic substitution reaction of N-Boc-piperazine with a haloacetic acid derivative.
-
Materials:
-
1-Boc-piperazine
-
Ethyl bromoacetate (B1195939) (or another haloacetic acid ester)
-
Triethylamine (B128534) (Et₃N) or another suitable base
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Acetonitrile)
-
Lithium hydroxide (B78521) (LiOH) or Sodium hydroxide (NaOH) for hydrolysis
-
Dichloromethane (B109758) (DCM) or Ethyl acetate (B1210297) (EtOAc) for extraction
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Hydrochloric acid (HCl) for acidification
-
-
Protocol:
-
Alkylation:
-
Dissolve 1-Boc-piperazine (1.0 eq) in an anhydrous solvent such as THF.
-
Add triethylamine (1.1 - 1.5 eq) to the solution.
-
To this stirring mixture, add ethyl bromoacetate (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up (Alkylation):
-
Once the reaction is complete, filter the mixture to remove the triethylammonium (B8662869) bromide salt.
-
Concentrate the filtrate under reduced pressure to obtain the crude ester, tert-butyl 4-(ethoxycarbonylmethyl)piperazine-1-carboxylate.
-
The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.
-
-
Hydrolysis:
-
Dissolve the obtained ester in a mixture of THF and water.
-
Add lithium hydroxide (or sodium hydroxide) (1.5 - 2.0 eq) to the solution.
-
Stir the mixture at room temperature for 2-4 hours, or until the hydrolysis is complete (monitored by TLC).
-
-
Work-up (Hydrolysis):
-
Remove the THF under reduced pressure.
-
Wash the aqueous layer with a non-polar solvent like hexane (B92381) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to a pH of 3-4 with 1M HCl.
-
Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to yield this compound as a solid.
-
-
Analytical Characterization
A certificate of analysis for this compound confirms that the ¹H NMR spectrum is consistent with its structure and indicates a purity of ≥97.0% by NMR.[1] While the specific spectral data is not publicly available, the expected signals can be predicted.
Expected Spectroscopic Data:
-
¹H NMR: Signals corresponding to the tert-butyl protons of the Boc group (a singlet around 1.4 ppm), the methylene (B1212753) protons of the carboxymethyl group, and the methylene protons of the piperazine ring.
-
¹³C NMR: Resonances for the carbonyl carbons of the Boc and carboxymethyl groups, the quaternary carbon and methyl carbons of the Boc group, and the carbons of the piperazine ring.
-
Mass Spectrometry: The molecular ion peak [M+H]⁺ would be expected at m/z 245.14.
Role in Drug Development: A PROTAC Linker
A significant application of this compound is its use as a linker in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs).[2] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
The structure of this compound is well-suited for this role. The carboxylic acid provides a reactive handle for conjugation to a ligand that binds the target protein or the E3 ligase, while the Boc-protected amine can be deprotected to allow for subsequent attachment of the other ligand. The piperazine ring itself can influence the physicochemical properties of the final PROTAC, such as solubility and cell permeability.
Experimental Workflow for PROTAC Synthesis using this compound:
The following diagram illustrates a generalized workflow for the synthesis of a PROTAC using this compound as a linker.
Caption: Generalized workflow for PROTAC synthesis.
Protein Degradation Experimental Workflow:
Once a PROTAC is synthesized, its efficacy in degrading the target protein is assessed, typically through a Western blot experiment.
References
An In-depth Technical Guide to 1-Boc-4-carboxymethyl Piperazine
CAS Number: 156478-71-6
This technical guide provides a comprehensive overview of 1-Boc-4-carboxymethyl piperazine (B1678402), a critical building block for researchers, scientists, and professionals in the field of drug development. This document details its chemical and physical properties, provides in-depth experimental protocols for its synthesis, purification, and analysis, and explores its primary application as a versatile linker in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs).
Core Data Presentation
This section summarizes the key quantitative data for 1-Boc-4-carboxymethyl piperazine, also known by its systematic name, 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)acetic acid.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 156478-71-6 | N/A |
| Molecular Formula | C₁₁H₂₀N₂O₄ | [1] |
| Molecular Weight | 244.29 g/mol | [1] |
| Appearance | White to off-white or gray solid/powder | [2] |
| Boiling Point | 365.5 ± 37.0 °C (Predicted) | [3] |
| Density | 1.174 g/cm³ (Predicted) | [3] |
| Purity | ≥96.0% (HPLC) | [4] |
| Storage Conditions | Room temperature, sealed in a dry, dark place | [2][3] |
Table 2: Analytical Data
| Analytical Method | Parameter | Typical Value/Result | Reference |
| HPLC | Assay | ≥96.0% | [4] |
| ¹H NMR | Conforms to Structure | Yes | N/A |
| ¹³C NMR | Conforms to Structure | Yes | N/A |
| Mass Spectrometry | [M+H]⁺ | Calculated: 245.1445, Observed: consistent with calculated value | N/A |
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and analysis of this compound.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process involving the alkylation of 1-Boc-piperazine with an acetate (B1210297) synthon, followed by hydrolysis of the resulting ester.
Step 1: Synthesis of tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
-
Reaction Setup: In a round-bottom flask, dissolve 1-Boc-piperazine (1.0 equivalent) and potassium carbonate (2.0 equivalents) in acetonitrile (B52724) or DMF.
-
Reagent Addition: Slowly add ethyl bromoacetate (B1195939) (1.0 equivalent) to the stirred suspension at room temperature. The addition can be done dropwise to control any potential exotherm.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude N-Boc-piperazine ethyl acetate. The crude product can be purified by extraction with a suitable solvent like methyl tert-butyl ether.
Step 2: Hydrolysis to this compound
-
Reaction Setup: Dissolve the crude or purified tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate from the previous step in a mixture of methanol (B129727) and water.
-
Hydrolysis: Add an aqueous solution of sodium hydroxide (B78521) or lithium hydroxide (4.0 equivalents) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 2 hours, monitoring the progress by TLC or LC-MS until the ester is fully hydrolyzed.
-
Work-up and Isolation: Concentrate the reaction mixture to remove the methanol. The resulting aqueous solution is then acidified to a pH of 4-5 using 1 M HCl. The precipitated product is then extracted with an organic solvent such as ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound as a solid.
Purification
If necessary, further purification of this compound can be achieved by the following methods:
-
Recrystallization: The crude product can be recrystallized from a suitable solvent system, such as ethyl acetate/hexanes, to obtain a product with higher purity.
-
Flash Column Chromatography: For smaller scales or to remove closely related impurities, flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexanes can be employed.
Analytical Methods
2.3.1. High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid or formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent like acetonitrile.
2.3.2. Gas Chromatography-Mass Spectrometry (GC-MS)
For the analysis of related piperazine compounds, GC-MS can be utilized, often requiring derivatization to improve volatility.
-
Instrumentation: GC system coupled with a Mass Spectrometer.
-
Chromatographic Conditions:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium.
-
Injector Temperature: 250 °C.
-
Oven Program: A temperature gradient suitable for separating the analytes of interest.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Range: A suitable mass range to detect the parent ion and fragmentation patterns.
-
2.3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the structure of this compound.
-
Sample Preparation: Dissolve the sample in a deuterated solvent such as CDCl₃ or DMSO-d₆.
-
Analysis: Acquire ¹H and ¹³C NMR spectra. The chemical shifts, coupling constants, and integration of the proton signals, along with the chemical shifts of the carbon signals, should be consistent with the expected structure.
Applications in Drug Development
The primary and most significant application of this compound in drug development is as a bifunctional linker in the synthesis of PROTACs.[2]
Role as a PROTAC Linker
PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting an E3 ubiquitin ligase. A PROTAC molecule consists of three components: a ligand for the POI, a ligand for an E3 ligase, and a linker that connects the two.
This compound serves as a versatile and efficient linker component due to several key features:
-
Bifunctionality: The carboxylic acid group provides a reactive handle for amide bond formation with an amine-containing E3 ligase ligand or POI ligand. The Boc-protected nitrogen on the piperazine ring can be deprotected to reveal a secondary amine, which can then be coupled to the other ligand.
-
Controlled Synthesis: The Boc protecting group allows for a controlled and stepwise synthesis, preventing unwanted side reactions.
-
Physicochemical Properties: The piperazine moiety can enhance the solubility and metabolic stability of the final PROTAC molecule.
PROTAC Synthesis Workflow
The synthesis of a PROTAC using this compound as a linker generally follows these steps:
-
First Coupling: The carboxylic acid of this compound is activated (e.g., using HATU or EDC/HOBt) and reacted with the amine group of either the POI ligand or the E3 ligase ligand to form an amide bond.
-
Boc Deprotection: The Boc protecting group on the piperazine linker is removed under acidic conditions (e.g., using trifluoroacetic acid in dichloromethane) to yield a free secondary amine.
-
Second Coupling: The newly exposed amine on the linker-ligand conjugate is then coupled to the carboxylic acid of the second ligand (either the POI or E3 ligase ligand, whichever was not used in the first step) via another amide bond formation reaction.
-
Purification: The final PROTAC molecule is purified using techniques such as preparative HPLC.
Visualizations
Diagram 1: Synthesis of this compound
Caption: Synthetic route to this compound.
Diagram 2: General Workflow for PROTAC Synthesis
References
1-Boc-4-carboxymethyl piperazine molecular weight
An In-Depth Technical Guide to 1-Boc-4-carboxymethyl Piperazine (B1678402) and Its Derivatives
This technical guide provides a comprehensive overview of 1-Boc-4-carboxymethyl piperazine and its closely related ester derivatives, compounds of significant interest in medicinal chemistry and drug development. For the purpose of providing concrete data, this guide will focus on a representative derivative, tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate , due to the availability of specific experimental data for this molecule. This compound serves as a key intermediate in the synthesis of complex molecules for pharmaceutical research.[1][2]
Physicochemical Properties
The fundamental physicochemical properties of tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate are summarized below. These properties are crucial for its application in chemical synthesis and analysis.
| Property | Value | Reference |
| Molecular Formula | C13H24N2O4 | [3] |
| Molecular Weight | 272.34 g/mol | [3] |
| CAS Number | 209667-59-4 | [3] |
| Appearance | Not specified, but related compounds are typically white or yellowish crystals or colorless oil.[4][5] | N/A |
| Purity | Typically ≥ 97% (via HPLC) for related compounds.[2] | N/A |
| Synonyms | 1-Boc-4-ethoxycarbonylmethyl piperazine, Ethyl 2-(4-Boc-1-piperazinyl)acetate | [3] |
Applications in Drug Discovery and Medicinal Chemistry
The piperazine moiety is recognized as a "privileged scaffold" in medicinal chemistry, frequently appearing in drugs targeting a wide range of diseases.[6] The introduction of a Boc protecting group on one nitrogen and a carboxymethyl ester on the other creates a versatile building block for synthesizing diverse molecular architectures.
-
Intermediate for Complex Synthesis : This compound is a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[1][2] The Boc group provides a stable protecting group that can be removed under specific conditions, while the ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, allowing for further chemical modifications.[2]
-
Development of Novel Therapeutic Agents : Researchers have utilized derivatives of 1-Boc-piperazine in the synthesis of potential antidepressants, anxiolytics, and agents targeting D2 and 5-HT1A receptors for psychiatric disorders.[2][7][8] It is also used in developing treatments for HIV by inhibiting reverse transcriptase.[9]
-
PROTACs and Bioconjugation : Linkers containing the N-Boc-piperazine-carboxyalkyl structure are used in the development of Proteolysis Targeting Chimeras (PROTACs).[10] The carboxymethyl group is also valuable for bioconjugation, allowing the attachment of the piperazine scaffold to other biomolecules.[11]
Experimental Protocols
General Synthesis of 1-Boc-4-(alkoxycarbonylmethyl)piperazine
The synthesis of the title compound and its derivatives typically involves a two-step process starting from piperazine. The first step is the selective protection of one of the piperazine nitrogens with a Boc group, followed by the alkylation of the second nitrogen.
Step 1: Synthesis of 1-Boc-piperazine
This procedure involves the selective N-Boc protection of piperazine.
-
Materials : Piperazine, di-tert-butyl dicarbonate (B1257347) (Boc)₂O, methanol (B129727), and water.
-
Procedure :
-
Dissolve piperazine (1.2 eq) in a mixture of methanol and water.[12]
-
Stir the solution until the piperazine is completely dissolved.[12]
-
Add di-tert-butyl dicarbonate (1.0 eq) to the solution.[12]
-
Stir the reaction mixture at room temperature for 2 hours.[12]
-
Monitor the reaction by gas chromatography (GC) or thin-layer chromatography (TLC).[12]
-
Upon completion, concentrate the reaction solution to remove the solvent.[12]
-
The crude product can be purified by distillation under reduced pressure or column chromatography to yield 1-Boc-piperazine.[12]
-
Step 2: N-Alkylation of 1-Boc-piperazine
This step introduces the carboxymethyl ester group.
-
Materials : 1-Boc-piperazine, ethyl bromoacetate (B1195939) (or another alkyl haloacetate), potassium carbonate (K₂CO₃), and dimethylformamide (DMF).
-
Procedure :
-
Dissolve 1-Boc-piperazine (1.0 eq) in DMF.
-
Add potassium carbonate (2.0 eq) to the solution.
-
Add ethyl bromoacetate (1.1 eq) dropwise to the mixture.
-
Heat the reaction mixture, for instance, to 120 °C as in a related synthesis.[9]
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture and add water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to obtain tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate.
-
Analytical Protocol: LC-MS Analysis
Liquid chromatography-mass spectrometry (LC-MS) is a critical technique for monitoring reaction progress, assessing purity, and identifying metabolites of piperazine derivatives.[10]
-
Sample Preparation :
-
Prepare a stock solution of the compound in methanol or acetonitrile (B52724) at a concentration of 1 mg/mL.[10]
-
Dilute the stock solution with the initial mobile phase to a working concentration of 1-10 µg/mL for analysis.[10]
-
-
Liquid Chromatography (LC) Conditions :
-
LC System : HPLC or UHPLC system.[10]
-
Column : C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm).[10]
-
Mobile Phase A : 0.1% formic acid in water.[10]
-
Mobile Phase B : 0.1% formic acid in acetonitrile.[10]
-
Gradient Elution : A typical gradient starts with a low percentage of mobile phase B and ramps up (e.g., 5% to 95% B over several minutes) to elute compounds based on polarity.[10]
-
Flow Rate : 0.5 - 1.0 mL/min.
-
Injection Volume : 1-5 µL.
-
-
Mass Spectrometry (MS) Conditions :
-
Ionization Source : Electrospray Ionization (ESI) in positive ion mode.
-
Scan Range : m/z 100-500.
-
Expected Ion : For tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate, the expected protonated molecule [M+H]⁺ would be at m/z 273.18.
-
Fragmentation : A characteristic fragmentation pattern would be the loss of the Boc group (C₅H₈O₂).
-
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate | C13H24N2O4 | CID 22321826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lifechempharma.com [lifechempharma.com]
- 5. echemi.com [echemi.com]
- 6. benchchem.com [benchchem.com]
- 7. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
- 8. chemimpex.com [chemimpex.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. chemimpex.com [chemimpex.com]
- 12. 1-BOC-Piperazine synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Solubility of 1-Boc-4-carboxymethyl piperazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the solubility of 1-Boc-4-carboxymethyl piperazine (B1678402). A thorough review of publicly available scientific literature indicates a notable absence of specific quantitative solubility data for this compound. This guide, therefore, provides qualitative solubility information for structurally related compounds, namely piperazine and 1-Boc-piperazine, to offer valuable context for researchers. Furthermore, it details established experimental protocols for determining the solubility of a compound, enabling researchers to ascertain the precise solubility of 1-Boc-4-carboxymethyl piperazine in their laboratories.
Solubility Data for Structurally Related Compounds
While specific data for this compound is not available, the solubility of its parent structures, piperazine and 1-Boc-piperazine, can provide useful insights into its likely behavior in various solvents. The introduction of a carboxymethyl group will likely increase polarity and may enhance aqueous solubility compared to 1-Boc-piperazine.
| Compound | Solvent | Qualitative Solubility | Reference |
| Piperazine | Water | Freely Soluble / Highly Soluble | [1][2] |
| Ethanol | Soluble / Slightly Soluble | [1][3] | |
| Methanol | Soluble | [1] | |
| Ethylene Glycol | Freely Soluble | [2] | |
| Diethyl Ether | Poorly Soluble / Insoluble | [2][3] | |
| Glycerol | Easily Soluble | [3] | |
| 1-Boc-piperazine | Water | Soluble | [4][5] |
| Ethanol | Soluble | [5][6][7] | |
| Methanol | Soluble | [4][5] | |
| Dichloromethane | Soluble | [6] | |
| Ethyl Acetate | Soluble | [4] | |
| Acetone | Soluble | [7] | |
| DMSO | Soluble | [8] |
Experimental Protocols for Solubility Determination
To determine the solubility of this compound, researchers can employ well-established methodologies. The two primary types of solubility measurements are thermodynamic and kinetic solubility.
2.1. Thermodynamic Solubility: The Shake-Flask Method
Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution and is considered the "gold standard" for solubility measurement.[9] The shake-flask method is the most reliable technique for this determination.[9][10]
Principle: An excess amount of the solid compound is agitated in a solvent for an extended period until equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the supernatant is then measured.
Detailed Protocol:
-
Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., phosphate (B84403) buffer pH 7.4, water, ethanol) in a sealed vial or flask.[9][10] It is crucial to ensure there is undissolved solid present throughout the experiment.
-
Equilibration: The vials are agitated, typically by shaking or stirring, in a temperature-controlled environment (e.g., 25°C or 37°C) for a sufficient duration to reach equilibrium.[10] This can take 24 to 72 hours, depending on the compound.
-
Phase Separation: After equilibration, the suspension is allowed to settle.[10] To effectively separate the saturated solution from the undissolved solid, the samples are centrifuged at high speed (e.g., 14,000 rpm for 15 minutes).[10] Alternatively, filtration using a low-binding filter (e.g., PVDF) can be used.
-
Quantification: An aliquot of the clear supernatant is carefully removed and diluted with a suitable solvent. The concentration of this compound in the diluted sample is then determined using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry (LC-MS).[11]
-
Calculation: The solubility is calculated from the measured concentration and the dilution factor. The experiment should be performed in triplicate to ensure accuracy.[10]
2.2. Kinetic Solubility Assay
Kinetic solubility is a high-throughput method often used in the early stages of drug discovery to assess the solubility of compounds that are initially dissolved in an organic solvent, typically dimethyl sulfoxide (B87167) (DMSO).[11][12]
Principle: A concentrated stock solution of the compound in DMSO is added to an aqueous buffer. The concentration at which precipitation occurs is determined. This method is faster than the thermodynamic approach but may overestimate solubility.[13]
Detailed Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 or 20 mM).[13][14]
-
Assay Plate Preparation: A small volume of the DMSO stock solution is added to the wells of a microtiter plate.[11][14]
-
Addition of Aqueous Buffer: The aqueous buffer of interest (e.g., phosphate-buffered saline, PBS) is added to the wells. The plate is then mixed and incubated for a defined period, typically 1 to 2 hours, at a controlled temperature.[14]
-
Detection of Precipitation: The presence of precipitate can be detected by several methods:
-
Nephelometry (Turbidimetry): A nephelometer measures the light scattered by undissolved particles in the wells.[14]
-
UV Spectroscopy: After incubation, the solutions are filtered through a filter plate to remove any precipitate. The concentration of the dissolved compound in the filtrate is then measured using a UV plate reader. A calibration curve is used to convert absorbance to concentration.[13][14]
-
-
Data Analysis: The kinetic solubility is reported as the concentration of the compound in the saturated solution under these non-equilibrium conditions.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the thermodynamic solubility shake-flask method.
Caption: Workflow for Thermodynamic Solubility Determination.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Piperazine - Wikipedia [en.wikipedia.org]
- 3. Piperazine compounds [m.chemicalbook.com]
- 4. 1-BOC-Piperazine | 57260-71-6 [chemicalbook.com]
- 5. N- BOC Piperazine [intersperse.in]
- 6. petalheadexim.com [petalheadexim.com]
- 7. guidechem.com [guidechem.com]
- 8. benchchem.com [benchchem.com]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]
- 11. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 13. pharmatutor.org [pharmatutor.org]
- 14. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
An In-depth Technical Guide to the NMR Spectrum of 1-Boc-4-carboxymethyl piperazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-Boc-4-carboxymethyl piperazine (B1678402). Due to the limited availability of experimental spectra for this specific compound, this guide synthesizes data from structurally similar molecules to offer a reliable reference for researchers engaged in the synthesis, characterization, and application of piperazine-based compounds in drug development and other chemical sciences.
Predicted NMR Spectroscopic Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 1-Boc-4-carboxymethyl piperazine. These predictions are based on the analysis of known NMR data for N-Boc-piperazine, various N-substituted piperazine derivatives, and molecules containing a carboxymethyl group. The chemical shifts are reported in parts per million (ppm) and are referenced to a standard internal solvent signal.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Chemical Shift (δ) in ppm | Multiplicity | Integration | Assignment |
| ~3.45 | t, J ≈ 5 Hz | 4H | Piperazine-N(Boc)-CH ₂ |
| ~3.20 | s | 2H | N-CH ₂-COOH |
| ~2.50 | t, J ≈ 5 Hz | 4H | Piperazine-N-CH ₂ |
| 1.46 | s | 9H | C(CH ₃)₃ |
| ~10-12 | br s | 1H | COOH |
Note: The chemical shift of the carboxylic acid proton is highly dependent on the solvent and concentration and may be observed over a broad range or undergo exchange with residual water in the solvent.
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Chemical Shift (δ) in ppm | Assignment |
| ~175 | C OOH |
| ~154.7 | N-C OO- |
| ~80.0 | C (CH₃)₃ |
| ~58.0 | N-C H₂-COOH |
| ~52.0 | Piperazine-N-C H₂ |
| ~44.0 | Piperazine-N(Boc)-C H₂ |
| 28.4 | C(C H₃)₃ |
Experimental Protocols
The following is a generalized experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of this compound.
-
Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent can influence the chemical shifts, particularly for the acidic proton of the carboxyl group.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Internal Standard: If quantitative analysis is required, a known amount of an internal standard can be added. For routine characterization, the residual solvent peak is typically used as a reference.
NMR Instrument Parameters
¹H NMR Spectroscopy:
-
Spectrometer Frequency: 400 MHz or higher
-
Pulse Sequence: Standard single-pulse (zg)
-
Spectral Width: 0-16 ppm
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 16-64 (depending on sample concentration)
¹³C NMR Spectroscopy:
-
Spectrometer Frequency: 100 MHz or higher (corresponding to the ¹H frequency)
-
Pulse Sequence: Proton-decoupled pulse program (e.g., zgpg30)
-
Spectral Width: 0-200 ppm
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-10 seconds (a longer delay may be needed for quaternary carbons)
-
Number of Scans: 1024-4096 (or more for dilute samples)
Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate integration and peak picking.
-
Referencing: Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Peak Picking and Integration: Identify all significant peaks and integrate the ¹H NMR signals to determine the relative proton ratios.
Visualization of Molecular Structure and NMR Assignments
The following diagram illustrates the chemical structure of this compound with key atoms labeled for correlation with the predicted NMR data.
An In-Depth Technical Guide to the Infrared Spectrum Analysis of 1-Boc-4-carboxymethyl piperazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the expected Fourier-Transform Infrared (FTIR) spectrum of 1-Boc-4-carboxymethyl piperazine (B1678402), a key bifunctional molecule often utilized as a linker in the development of PROTACs and other targeted therapeutics. Due to the limited availability of a publicly accessible experimental spectrum for this specific compound, this guide presents a detailed interpretation based on the characteristic vibrational frequencies of its constituent functional groups: a carboxylic acid, an N-Boc protected amine, and a piperazine ring. This document outlines the expected spectral features, a detailed experimental protocol for acquiring a spectrum, and logical workflows for analysis to aid researchers in the characterization and quality control of this important synthetic intermediate.
Predicted Infrared Spectral Data
The infrared spectrum of 1-Boc-4-carboxymethyl piperazine is characterized by the distinct absorption bands of its three primary functional moieties. The presence of a carboxylic acid introduces a very broad O-H stretching band and a strong carbonyl (C=O) absorption. The tert-butoxycarbonyl (Boc) protecting group also contributes a strong carbonyl stretching vibration, typically at a slightly different wavenumber than the carboxylic acid carbonyl. The piperazine ring and the alkyl portions of the molecule will exhibit various C-H and C-N stretching and bending vibrations.
The quantitative data for the expected vibrational frequencies are summarized in the table below.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 3300-2500 | Broad, Strong | O-H Stretch | Carboxylic Acid |
| 3000-2850 | Medium-Sharp | C-H Stretch | Alkyl (Piperazine ring and Boc group) |
| ~1760-1690 | Strong, Sharp | C=O Stretch | Carboxylic Acid |
| ~1740-1680 | Strong, Sharp | C=O Stretch | N-Boc Group (Carbamate) |
| 1470-1350 | Medium | C-H Bend | Alkyl |
| 1440-1395 | Medium | O-H Bend | Carboxylic Acid |
| 1320-1210 | Strong | C-O Stretch | Carboxylic Acid |
| 1300-1000 | Medium | C-N Stretch | Piperazine Ring and Carbamate (B1207046) |
| 950-910 | Broad, Medium | O-H Bend (out-of-plane) | Carboxylic Acid |
Key Features of the IR Spectrum
-
Carboxylic Acid Group (-COOH): The most prominent feature of the carboxylic acid is the extremely broad O-H stretching vibration that typically appears in the 3300-2500 cm⁻¹ region.[1][2] This broadness is a result of strong intermolecular hydrogen bonding, which often causes the carboxylic acid to exist as a dimer in the solid state.[1] This broad band can sometimes overlap with the sharper C-H stretching peaks.[1][2] Another key indicator is the intense and sharp carbonyl (C=O) stretching band, expected between 1760 and 1690 cm⁻¹.[1][3] The exact position can be influenced by hydrogen bonding.[3] Additionally, a C-O stretching vibration should be visible in the 1320-1210 cm⁻¹ range, and O-H bending vibrations can be found around 1440-1395 cm⁻¹ and 950-910 cm⁻¹.[1]
-
N-Boc Group (-N-COO-tBu): The N-Boc protecting group is characterized by a strong carbonyl (C=O) stretching band from the carbamate, typically appearing in the 1740-1680 cm⁻¹ range.[4] This peak may overlap with the carboxylic acid's carbonyl peak, potentially leading to a broadened or asymmetric carbonyl absorption band. The C-N stretching vibrations of the carbamate will likely appear in the 1300-1000 cm⁻¹ region.[4]
-
Piperazine Ring and Alkyl Moieties: The piperazine ring and the tert-butyl group will exhibit C-H stretching vibrations in the 3000-2850 cm⁻¹ range.[4][5] C-H bending vibrations are expected in the 1470-1350 cm⁻¹ region.[4] The C-N stretching of the piperazine ring is expected to show bands in the 1300-1000 cm⁻¹ region.[6]
Experimental Protocol for Infrared Spectroscopy
The following is a detailed methodology for acquiring the FTIR spectrum of a solid sample such as this compound.
Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
Methodology:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Instrumentation:
-
A Fourier-Transform Infrared (FTIR) spectrometer is required.[7]
-
-
Data Acquisition:
-
Background Spectrum: First, collect a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum to remove interferences from atmospheric water and carbon dioxide.
-
Sample Spectrum:
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.[4]
-
Visualizations
The following diagrams illustrate the molecular structure and a general workflow for the analysis of the IR spectrum.
Caption: Molecular structure of this compound with key functional groups.
References
- 1. spectrabase.com [spectrabase.com]
- 2. researchgate.net [researchgate.net]
- 3. tert-Butyl piperazine-1-carboxylate | C9H18N2O2 | CID 143452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-BOC-Piperazine (57260-71-6) 1H NMR spectrum [chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. 1-Piperazinecarboxamide, N,N-diethyl-4-methyl- [webbook.nist.gov]
- 7. Welcome to the NIST WebBook [webbook.nist.gov]
In-Depth Technical Guide: Mass Spectrometry of 1-Boc-4-carboxymethyl piperazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometry data and analytical protocols for 1-Boc-4-carboxymethyl piperazine (B1678402). This information is critical for the accurate identification, characterization, and quantification of this compound in various stages of research and drug development.
Core Concepts in Mass Spectrometry of Boc-Protected Compounds
The tert-butyloxycarbonyl (Boc) protecting group is widely used in organic synthesis. Its behavior under mass spectrometry conditions is well-characterized and predictable. A key fragmentation pathway for Boc-protected amines is the loss of isobutylene (B52900) (56 Da) or the entire Boc group (100 Da) through cleavage of the carbamate (B1207046) bond. This predictable fragmentation is a valuable tool in the structural elucidation of Boc-protected molecules like 1-Boc-4-carboxymethyl piperazine.
Quantitative Mass Spectrometry Data
The following table summarizes the key mass spectrometry data for this compound. The data is based on its molecular formula (C₁₁H₂₀N₂O₄) and predicted fragmentation patterns under typical electrospray ionization (ESI) conditions.
| Property | Value | Description |
| Molecular Formula | C₁₁H₂₀N₂O₄ | |
| Molecular Weight | 244.29 g/mol | |
| Exact Mass | 244.1423 Da | The monoisotopic mass of the molecule. |
| [M+H]⁺ (Protonated Molecule) | 245.1496 m/z | The expected mass-to-charge ratio in positive ion mode ESI-MS. |
| Predicted Major Fragment Ions | 189.1077 m/z | Corresponds to the loss of isobutylene (-56 Da) from the Boc group. |
| 145.0971 m/z | Corresponds to the loss of the entire Boc group (-100 Da). | |
| 101.0866 m/z | Represents the piperazine-4-acetic acid fragment after loss of the Boc group and subsequent fragmentation. | |
| 87.0446 m/z | Corresponds to the carboxymethyl piperazine fragment. | |
| 57.0704 m/z | The tert-butyl cation, a characteristic fragment of the Boc group. |
Experimental Protocols
A generalized protocol for the analysis of this compound by Liquid Chromatography-Mass Spectrometry (LC-MS) is provided below. This protocol can be adapted based on the specific instrumentation and analytical requirements.[1]
Sample Preparation
-
Standard Solution: Prepare a stock solution of this compound in a suitable organic solvent such as methanol (B129727) or acetonitrile (B52724) at a concentration of 1 mg/mL.
-
Working Solution: Dilute the stock solution with the initial mobile phase to a working concentration suitable for LC-MS analysis (e.g., 1-10 µg/mL).
-
From Biological Matrices (e.g., Plasma, Urine):
-
To 100 µL of the biological sample, add an appropriate internal standard.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.
-
Liquid Chromatography (LC) Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is a suitable choice.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the compound. An example gradient is as follows:
-
0-1 min: 5% B
-
1-7 min: 5% to 95% B
-
7-9 min: 95% B
-
9-10 min: 95% to 5% B
-
10-12 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry (MS) Conditions
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode (ESI+).
-
Scan Mode: Full scan for identification and product ion scan (tandem MS) for structural confirmation. For quantification, Multiple Reaction Monitoring (MRM) would be employed.
-
Capillary Voltage: 3.5 - 4.0 kV.
-
Nebulizer Gas Pressure: 1.0 - 1.5 bar.
-
Dry Gas Flow Rate: 4 - 6 L/min.
-
Dry Gas Temperature: 200 - 250 °C.
Visualizations
Logical Workflow for Mass Spectrometry Analysis
The following diagram illustrates the logical workflow for the mass spectrometry analysis of this compound.
Caption: A logical workflow for the LC-MS analysis of this compound.
Predicted Fragmentation Pathway
This diagram illustrates the predicted fragmentation pathway of protonated this compound in ESI-MS/MS.
Caption: Predicted ESI-MS/MS fragmentation of this compound.
References
A Technical Guide to 1-Boc-4-carboxymethyl Piperazine and Its Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 1-Boc-4-carboxymethyl piperazine (B1678402) and its common ester derivatives. These molecules are not typically biologically active agents with a direct mechanism of action in the pharmacological sense. Instead, they are critical, versatile building blocks in synthetic and medicinal chemistry, most notably in the construction of complex therapeutic agents such as Proteolysis Targeting Chimeras (PROTACs).[1][2] This guide will elucidate the "mechanism of action" of these compounds from a chemical synthesis perspective, detailing their reactivity, functional roles, and application in drug development workflows.
Core Concepts: A Versatile Synthetic Scaffold
The compound "1-Boc-4-carboxymethyl piperazine" refers to a piperazine ring functionalized with a tert-butyloxycarbonyl (Boc) protecting group on one nitrogen and a carboxymethyl (-CH₂COOH) group on the other. In practice, this compound is most commonly handled and utilized as its methyl or ethyl ester derivative, such as tert-butyl 4-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate or tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate, to prevent unwanted reactivity of the carboxylic acid.
The strategic placement of these functional groups makes it a bifunctional linker component, enabling chemists to sequentially build larger molecules. The piperazine ring itself is a privileged structure in medicinal chemistry, often incorporated into drug candidates to enhance solubility and impart conformational rigidity, which can be crucial for effective binding to biological targets.[3]
Physicochemical Properties of Common Derivatives
The following table summarizes key quantitative data for the widely used ester derivatives of this compound.
| Property | tert-Butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate[4] | tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate[5] |
| Molecular Formula | C₁₃H₂₃NO₄ | C₁₃H₂₄N₂O₄ |
| Molecular Weight | 257.33 g/mol | 272.34 g/mol |
| CAS Number | 175213-46-4 | 209667-59-4 |
| XLogP3 | 1.7 | 1.2 |
| Hydrogen Bond Donor Count | 0 | 0 |
| Hydrogen Bond Acceptor Count | 4 | 4 |
Mechanism of Action in Chemical Synthesis
The utility of this compound derivatives stems from the distinct reactivity of its three key components: the Boc-protected amine, the free secondary amine of the piperazine ring (once the Boc group is removed or if starting from a mono-substituted piperazine), and the carboxymethyl/ester group.
The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group for the nitrogen atom at the 1-position. Its function is to render this nitrogen unreactive, thereby allowing selective functionalization at the other nitrogen atom of the piperazine ring. The Boc group is stable under a wide range of non-acidic conditions.[6] Its removal, or deprotection, is typically achieved under acidic conditions, which regenerates the reactive secondary amine.[7]
References
- 1. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. tert-Butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate | C13H23NO4 | CID 1514280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate | C13H24N2O4 | CID 22321826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. benchchem.com [benchchem.com]
The Strategic Integration of 1-Boc-4-carboxymethyl Piperazine in Modern Peptide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The engineering of novel peptide-based therapeutics often necessitates the incorporation of non-natural amino acids and linker moieties to enhance conformational stability, improve pharmacokinetic profiles, and introduce novel functionalities. 1-Boc-4-carboxymethyl piperazine (B1678402) has emerged as a critical bifunctional building block in peptide synthesis and the broader field of medicinal chemistry. Its unique structure, featuring a mono-protected piperazine ring and a carboxylic acid handle, allows for its seamless integration into peptide sequences, serving as a flexible yet constrained linker. This technical guide provides an in-depth overview of the synthesis, physicochemical properties, and strategic applications of 1-Boc-4-carboxymethyl piperazine in solid-phase peptide synthesis (SPPS), with a particular focus on its role in the development of peptidomimetics and targeted therapeutics like PROTACs (Proteolysis Targeting Chimeras).
Introduction
The piperazine scaffold is a well-established "privileged structure" in medicinal chemistry, frequently appearing in a diverse array of therapeutic agents targeting the central nervous system, infectious diseases, and oncology. The mono-Boc protection of the piperazine ring allows for selective functionalization at the remaining secondary amine, making it an invaluable intermediate for constructing complex molecular architectures.
This compound, specifically, offers a unique combination of a rigid piperazine core and a flexible carboxymethyl linker arm. This bifunctionality enables its use as a versatile building block in solid-phase peptide synthesis (SPPS) to:
-
Introduce conformational constraints: The piperazine ring can induce specific turns and folds in a peptide backbone, which can be crucial for enhancing binding affinity and selectivity to biological targets.
-
Serve as a flexible linker: The carboxymethyl group provides a convenient attachment point for peptide elongation or for conjugation to other molecules of interest, such as small molecule drugs, imaging agents, or cell-penetrating peptides.
-
Enhance solubility and pharmacokinetic properties: The incorporation of the polar piperazine moiety can improve the solubility and metabolic stability of the resulting peptide conjugate.
This guide will provide a comprehensive overview of the synthesis of this compound, its physicochemical properties, and detailed protocols for its incorporation into peptide chains using standard SPPS methodologies. Furthermore, it will explore its application in the rapidly advancing field of PROTACs, where it serves as a key linker component.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective application in synthesis and for predicting the properties of the resulting peptides.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₂₀N₂O₄ | [1] |
| Molecular Weight | 244.29 g/mol | [1] |
| Appearance | Off-white to gray solid powder | [1] |
| CAS Number | 156478-71-6 | [1] |
| Density | 1.2 ± 0.1 g/cm³ | [1] |
| Boiling Point | 365.5 ± 37.0 °C at 760 mmHg | [1] |
| Flash Point | 174.9 ± 26.5 °C | [1] |
| LogP | 0.92 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 5 | [1] |
| Rotatable Bond Count | 4 | [1] |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process: N-alkylation of 1-Boc-piperazine with a protected haloacetic acid, followed by deprotection of the carboxylic acid. A common route involves the use of tert-butyl bromoacetate (B1195939), followed by acid-catalyzed hydrolysis of the tert-butyl ester.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate
This procedure is adapted from the synthesis of similar piperazine derivatives.
-
To a solution of 1-Boc-piperazine (1.0 eq.) in a suitable aprotic solvent (e.g., anhydrous Tetrahydrofuran), add triethylamine (B128534) (2.0 eq.).
-
To this stirred solution, add tert-butyl bromoacetate (2.0 eq.) dropwise at room temperature.
-
Heat the reaction mixture to 60°C and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate.
Step 2: Hydrolysis of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate
The hydrolysis of the tert-butyl ester can be achieved under acidic conditions.
-
Dissolve the purified tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate (1.0 eq.) in a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) (e.g., 50% TFA/DCM).
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.
-
The resulting crude product, this compound, can be purified by recrystallization or precipitation.
Applications in Solid-Phase Peptide Synthesis (SPPS)
This compound is a valuable building block for SPPS, enabling the introduction of a piperazine linker into a growing peptide chain. The following protocol is a representative example of how to incorporate this linker using standard Fmoc-based solid-phase chemistry.
Experimental Protocol: Incorporation of this compound into a Peptide Sequence
This protocol outlines the coupling of this compound to a resin-bound peptide with a free N-terminal amine.
1. Resin Swelling and Fmoc Deprotection:
-
Swell the Fmoc-protected amino acid-loaded resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.
-
Drain the DMF.
-
Add a 20% solution of piperidine (B6355638) in DMF to the resin and agitate for 3 minutes.
-
Drain the piperidine solution.
-
Add a fresh 20% solution of piperidine in DMF and agitate for an additional 10-15 minutes to ensure complete Fmoc removal.
-
Drain the solution and wash the resin thoroughly with DMF (5-6 times).
2. Coupling of this compound:
-
In a separate vial, pre-activate this compound (3 equivalents relative to resin loading) with a coupling reagent such as HBTU (2.9 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF for 5-10 minutes.
-
Add the activated this compound solution to the deprotected resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). A negative test (colorless) indicates complete coupling.
-
If the coupling is incomplete, the coupling step can be repeated.
-
Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3 times) and dichloromethane (DCM) (3 times).
3. Peptide Chain Elongation (Post-Linker Incorporation):
The Boc group on the piperazine nitrogen can be removed to allow for further peptide chain elongation from the piperazine core.
-
Wash the resin with DCM (3 times).
-
Add a solution of 25-50% TFA in DCM to the resin and agitate for 30 minutes for Boc deprotection.
-
Drain the TFA/DCM solution and wash the resin with DCM (3 times).
-
Neutralize the resin by washing with a 10% solution of DIPEA in DMF (3 times for 2 minutes each).
-
The free amine on the piperazine is now ready for coupling with the next Fmoc-protected amino acid using standard coupling protocols.
4. Cleavage and Deprotection:
-
Once the desired peptide sequence is assembled, wash the resin thoroughly with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail appropriate for the resin and side-chain protecting groups (e.g., TFA/H₂O/Triisopropylsilane (TIS) 95:2.5:2.5).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide with cold ether.
-
Dry the crude peptide under vacuum.
-
Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
Quantitative Data (Representative)
The following data is for a similar N-Boc-piperazine-C3-COOH linker and is considered representative for solid-phase synthesis of peptidomimetics. Actual values may vary depending on the specific peptide sequence, scale, and resin used.
| Parameter | Value | Notes |
| Resin Type | Rink Amide AM Resin | Suitable for the synthesis of C-terminal amides. |
| Resin Substitution | 0.5 - 0.7 mmol/g | Standard loading for many commercial resins. |
| Coupling Reagents | HBTU / DIPEA | Standard coupling conditions for Fmoc/tBu strategy. |
| Linker Coupling Efficiency | >95% | Monitored by Kaiser test (negative result). |
| Amino Acid Coupling Efficiency (per step) | >99% | Monitored by Kaiser test. |
| Overall Crude Product Yield | 65 - 85% | Dependent on the length and sequence of the final molecule. |
| Crude Product Purity (by RP-HPLC) | 70 - 90% | Purification is typically required to achieve higher purity. |
Applications in Drug Discovery and Development
The unique structural features of this compound make it a valuable tool in the design and synthesis of novel therapeutics, particularly in the areas of peptidomimetics and targeted protein degradation.
Peptidomimetics for G Protein-Coupled Receptors (GPCRs)
The piperazine scaffold is a common motif in many ligands for G protein-coupled receptors (GPCRs), which are a large family of transmembrane receptors involved in a wide range of physiological processes and are major drug targets. By incorporating this compound into a peptide sequence, it is possible to create peptidomimetics with constrained conformations that can selectively target specific GPCRs, acting as either agonists or antagonists.
Linker for Proteolysis Targeting Chimeras (PROTACs)
This compound is explicitly identified as a linker for the synthesis of PROTACs.[2][3] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker plays a crucial role in a PROTAC's efficacy by controlling the distance and orientation between the target protein and the E3 ligase. The piperazine moiety in the linker can impart a degree of rigidity and improve solubility.[4] An example of a PROTAC synthesized using this type of linker is the IRAK4 degrader-12.[2][3]
Conclusion
This compound is a highly versatile and valuable building block for researchers, scientists, and drug development professionals. Its straightforward synthesis and bifunctional nature allow for its efficient incorporation into peptide chains, providing a means to introduce conformational constraints, enhance physicochemical properties, and serve as a flexible linker for conjugation. The detailed experimental protocols and representative data presented in this guide offer a practical framework for the successful application of this compound in solid-phase peptide synthesis. As the fields of peptidomimetics and targeted protein degradation continue to expand, the strategic use of specialized linkers like this compound will undoubtedly play a pivotal role in the development of the next generation of peptide-based therapeutics.
References
1-Boc-4-carboxymethyl Piperazine as a Linker Molecule: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly advancing field of targeted protein degradation, the strategic design of linker molecules is paramount to the efficacy and success of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). Among the diverse array of linker scaffolds, 1-Boc-4-carboxymethyl piperazine (B1678402) has emerged as a valuable building block, offering a unique combination of structural rigidity and synthetic versatility. This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and applications of 1-Boc-4-carboxymethyl piperazine as a linker molecule, with a particular focus on its role in the development of IRAK4-targeting PROTACs.
Physicochemical Properties and Synthesis
This compound is a bifunctional molecule featuring a piperazine ring protected at one nitrogen with a tert-butyloxycarbonyl (Boc) group and functionalized with a carboxymethyl group at the other nitrogen. The Boc group provides a stable protecting group that can be readily removed under acidic conditions, allowing for sequential and controlled conjugation. The carboxylic acid moiety serves as a handle for amide bond formation with amine-containing molecules, a cornerstone of many bioconjugation strategies.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 156478-71-6 | |
| Molecular Formula | C₁₁H₂₀N₂O₄ | |
| Molecular Weight | 244.29 g/mol | |
| Appearance | Off-white to gray solid | [1] |
| Purity (NMR) | ≥95.0% - ≥97.0% | [1] |
| Solubility | Soluble in common organic solvents like DMF and DCM | [2] |
While the direct synthesis of this compound is not extensively detailed in the provided search results, its structure suggests a straightforward synthetic route involving the N-alkylation of a mono-Boc protected piperazine with an haloacetic acid ester, followed by ester hydrolysis.
Role as a Linker in PROTACs
The linker in a PROTAC is not merely a spacer but plays a critical role in dictating the molecule's properties, including its solubility, cell permeability, and ability to facilitate the formation of a productive ternary complex between the target protein and an E3 ubiquitin ligase.[3] The piperazine core of this compound imparts a degree of rigidity to the linker, which can be advantageous in pre-organizing the PROTAC into a bioactive conformation for optimal ternary complex formation.[3]
This linker is notably utilized in the synthesis of PROTACs targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), such as the PROTAC IRAK4 degrader-12 (HY-168586).[2][4][5] IRAK4 is a key serine/threonine kinase involved in innate immune signaling pathways, and its degradation is a promising therapeutic strategy for inflammatory diseases and certain cancers.[6][7]
The IRAK4 Signaling Pathway and PROTAC-Mediated Degradation
IRAK4 is a central component of the Myddosome complex, which is formed upon activation of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[6][7] Upon activation, IRAK4 phosphorylates IRAK1, initiating a signaling cascade that leads to the activation of transcription factors like NF-κB and AP-1, and the subsequent production of pro-inflammatory cytokines.[6][7]
An IRAK4-targeting PROTAC, incorporating a linker such as one derived from this compound, functions by simultaneously binding to IRAK4 and an E3 ubiquitin ligase (e.g., Cereblon or VHL). This induced proximity facilitates the ubiquitination of IRAK4, marking it for degradation by the proteasome. This degradation event disrupts the downstream signaling cascade.
Experimental Protocols
The key reaction for incorporating this compound into a PROTAC is the formation of an amide bond between its carboxylic acid and an amine-functionalized component (either the warhead, the E3 ligase ligand, or another part of the linker).
Protocol 1: General Amide Coupling using EDC/HOBt
This protocol describes a common and effective method for amide bond formation.[8][9][10]
Materials:
-
This compound
-
Amine-containing molecule (1.0-1.1 equivalents)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents)
-
1-Hydroxybenzotriazole (HOBt) (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (2.0-2.5 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard workup and purification reagents (e.g., ethyl acetate (B1210297), saturated aqueous NaHCO₃, brine, anhydrous MgSO₄, silica (B1680970) gel)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous DMF or DCM.
-
Add the amine-containing molecule (1.0-1.1 equivalents), followed by HOBt (1.2 equivalents) and DIPEA (2.5 equivalents).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC (1.2 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to slowly warm to room temperature and stir for 4-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired amide.
Protocol 2: Western Blot for PROTAC-induced Protein Degradation
This protocol is used to determine the degradation efficiency (DC₅₀ and Dₘₐₓ) of the synthesized PROTAC.[3][11]
Materials:
-
Cell line of interest (e.g., K562 for IRAK4)
-
Synthesized PROTAC
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-target protein, e.g., anti-IRAK4; anti-loading control, e.g., anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed cells and treat with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Harvest and lyse the cells.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against the target protein.
-
Incubate with a primary antibody against a loading control protein.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities. Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation versus the PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) values.
-
Data Presentation
The performance of PROTACs is highly dependent on the linker. The following tables provide representative data for IRAK4-targeting PROTACs, illustrating the importance of linker composition and length.
Table 2: Degradation Efficiency of Representative IRAK4 PROTACs
| PROTAC | Linker Type | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| Compound 9 | Rigid, polar spirocyclic pyrimidine | PBMCs | 259 | >50 | [12] |
| FIP22 | Rigid Linker | - | 3.2 | >90 | [7] |
| PROTAC 78 | Pomalidomide-derived | OCI-LY10, TMD8 | - | - | [13] |
| PROTAC IRAK4 degrader-12 | Piperazine-based | K562 | 4.87 | 108.46 | [14] |
Note: The specific structure of the linker for each compound can be found in the corresponding reference.
Mandatory Visualizations
Conclusion
This compound is a highly valuable and versatile linker molecule for the construction of complex bioconjugates, particularly PROTACs. Its inherent structural features provide a balance of rigidity and synthetic accessibility, making it an attractive choice for drug discovery and development programs. The successful application of this linker in the development of potent IRAK4 degraders underscores its significance in the field of targeted protein degradation. This technical guide provides a foundational understanding and practical methodologies for the effective utilization of this compound in the synthesis and evaluation of novel therapeutics.
References
- 1. file.leyan.com [file.leyan.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Masstech Portal [masstechportal.org]
- 6. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Rigid Linker-Based IRAK4 PROTACs with Improved Metabolic Stability for the Treatment of Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
The Strategic Utility of 1-Boc-4-carboxymethyl Piperazine in Modern Medicinal Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery, the piperazine (B1678402) scaffold stands out as a "privileged" structure, integral to the design of a myriad of therapeutic agents targeting a wide range of diseases, including cancer, central nervous system disorders, and infectious diseases. A particularly valuable derivative, 1-Boc-4-carboxymethyl piperazine, has emerged as a critical building block, primarily utilized as a versatile linker in the synthesis of complex molecules, most notably Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and applications of this compound in medicinal chemistry, with a focus on its role in the development of targeted protein degraders.
Physicochemical Properties
Understanding the physicochemical characteristics of this compound is essential for its effective application in drug design and synthesis. The presence of the Boc (tert-butoxycarbonyl) protecting group on one of the piperazine nitrogens allows for regioselective functionalization, while the carboxymethyl group provides a convenient handle for conjugation.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₂₀N₂O₄ | [1] |
| Molecular Weight | 244.29 g/mol | [1] |
| Appearance | Off-white to gray solid powder | [1] |
| Boiling Point | 365.5 ± 37.0 °C at 760 mmHg | [1] |
| Density | 1.2 ± 0.1 g/cm³ | [1] |
| LogP | 0.92 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 5 | [1] |
| Rotatable Bond Count | 4 | [1] |
Synthesis of this compound
The synthesis of this compound is a straightforward process, typically involving a two-step procedure from commercially available starting materials.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of ethyl 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)acetate
A solution of N-Boc-piperazine (1.86 g, 10 mmol) in acetonitrile (B52724) (20 mL) is treated with ethyl acrylate (B77674) (1.1 mL, 10 mmol). The mixture is stirred at room temperature for 24 hours. Following the reaction, the solvent is removed under reduced pressure to yield the crude ethyl ester.[2]
Step 2: Hydrolysis to this compound
The resulting ester from Step 1 is dissolved in a mixture of tetrahydrofuran (B95107) (THF) (20 mL) and water (10 mL). Lithium hydroxide (B78521) monohydrate (0.84 g, 20 mmol) is added, and the reaction mixture is stirred at room temperature for 4 hours. The organic solvent is then evaporated, and the remaining aqueous solution is acidified to a pH of 4 with 1 M HCl. The product is extracted with ethyl acetate (B1210297) (3 x 30 mL). The combined organic layers are dried over anhydrous sodium sulfate (B86663) and concentrated to yield this compound as a white solid.[2]
Caption: Synthetic scheme for this compound.
Application in Medicinal Chemistry: A Linker for PROTACs
The primary application of this compound in medicinal chemistry is as a linker in the design and synthesis of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting an E3 ubiquitin ligase. The linker plays a crucial role in a PROTAC's efficacy by dictating the distance and orientation between the POI and the E3 ligase, which is critical for the formation of a productive ternary complex.
The piperazine moiety within the linker offers several advantages:
-
Rigidity: The cyclic nature of piperazine imparts a degree of rigidity to the linker, which can help to pre-organize the PROTAC into a bioactive conformation, thereby reducing the entropic penalty of forming the ternary complex.
-
Solubility: The nitrogen atoms of the piperazine ring can be protonated at physiological pH, which can improve the aqueous solubility of the often large and hydrophobic PROTAC molecule.
-
Metabolic Stability: The incorporation of a piperazine ring can enhance the metabolic stability of the linker compared to more flexible alkyl or PEG linkers.[3]
-
Synthetic Versatility: The Boc-protected nitrogen and the carboxylic acid handle allow for a modular and controlled synthetic strategy, enabling the sequential attachment of the POI-binding ligand and the E3 ligase-recruiting ligand.
Case Study: IRAK4 Degraders
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a key mediator in inflammatory signaling pathways, making it an attractive therapeutic target for autoimmune diseases and some cancers. Several research efforts have focused on developing IRAK4-targeting PROTACs. The use of rigid linkers, such as those containing piperazine, has been shown to improve the metabolic stability and efficacy of these degraders.[3] For example, the potent and selective IRAK4 degrader, FIP22, which incorporates a rigid linker, demonstrates a half-maximal degradation concentration (DC₅₀) of 3.2 nM.[3] While the exact composition of the FIP22 linker is proprietary, its development highlights the successful application of rigid linker strategies in optimizing IRAK4 degraders. Commercially available "PROTAC IRAK4 degrader-12" is explicitly stated to be synthesized using this compound as a linker.[4][5][6][7]
Table 1: Biological Activity of a Representative IRAK4 Degrader with a Rigid Linker
| Compound | Target | E3 Ligase Ligand | DC₅₀ (nM) | Cell Line | Reference |
| FIP22 | IRAK4 | Cereblon (CRBN) | 3.2 | Cellular Assays | [3] |
IRAK4 Signaling Pathway and PROTAC-mediated Degradation
IRAK4 is a critical component of the Myddosome complex, which is activated by Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling. Upon activation, IRAK4 phosphorylates downstream targets, leading to the activation of transcription factors like NF-κB and AP-1, which in turn drive the expression of pro-inflammatory cytokines. An IRAK4-targeting PROTAC, by inducing the degradation of IRAK4, can effectively block this entire signaling cascade.
Caption: IRAK4 signaling and PROTAC-mediated degradation pathway.
Experimental Protocols for PROTAC Synthesis and Evaluation
The following protocols provide a general framework for the synthesis and biological evaluation of a PROTAC utilizing this compound as a linker.
Protocol 1: Synthesis of an IRAK4-targeting PROTAC
This protocol outlines the key steps for coupling the IRAK4 inhibitor, the this compound linker, and an E3 ligase ligand (e.g., a derivative of thalidomide (B1683933) for Cereblon recruitment).
Step 1: Amide Coupling of IRAK4 Inhibitor with the Linker
-
Dissolve the IRAK4 inhibitor (containing a free amine, 1.0 eq) and this compound (1.1 eq) in anhydrous dimethylformamide (DMF).
-
Add a coupling agent such as HATU (1.2 eq) and a non-nucleophilic base like DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by LC-MS).
-
Work up the reaction and purify the product by column chromatography.
Step 2: Boc Deprotection
-
Dissolve the product from Step 1 in a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) (e.g., 20% TFA).
-
Stir at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure to yield the deprotected amine.
Step 3: Amide Coupling with E3 Ligase Ligand
-
Dissolve the E3 ligase ligand (containing a carboxylic acid, 1.0 eq) in anhydrous DMF.
-
Add a coupling agent (e.g., HATU, 1.2 eq) and a base (e.g., DIPEA, 2.0 eq).
-
Add the deprotected product from Step 2 (1.1 eq) to the reaction mixture.
-
Stir at room temperature until the reaction is complete.
-
Purify the final PROTAC molecule by preparative HPLC.
Caption: General workflow for PROTAC synthesis.
Protocol 2: Western Blot for Protein Degradation
This protocol is used to quantify the degradation of the target protein in cells treated with the PROTAC.
-
Cell Culture and Treatment: Plate cells (e.g., a relevant cancer cell line or immune cells) and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for the target protein (e.g., anti-IRAK4) and a loading control (e.g., anti-GAPDH). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities. Normalize the target protein levels to the loading control to determine the extent of degradation.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry, particularly in the burgeoning field of targeted protein degradation. Its unique combination of a rigid piperazine scaffold, a synthetically tractable carboxymethyl handle, and a Boc-protected amine makes it an ideal linker component for the rational design of PROTACs. The strategic incorporation of this linker can lead to PROTACs with improved physicochemical properties, metabolic stability, and potent biological activity, as exemplified by the development of IRAK4 degraders. As the quest for novel therapeutics continues, the utility of this compound and similar piperazine-based linkers is poised to expand, enabling the creation of the next generation of innovative medicines.
References
- 1. This compound | PROTAC Linkers | 156478-71-6 | Invivochem [invivochem.com]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of Rigid Linker-Based IRAK4 PROTACs with Improved Metabolic Stability for the Treatment of Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Masstech Portal [masstechportal.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
1-Boc-4-carboxymethyl Piperazine: A Core Scaffold for Modern Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
The piperazine (B1678402) ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a multitude of clinically successful drugs.[1][2] Its unique physicochemical properties, including its basicity and ability to form hydrogen bonds, allow it to interact favorably with a wide range of biological targets.[3] Within the vast library of piperazine-based building blocks, 1-Boc-4-carboxymethyl piperazine has emerged as a particularly versatile and valuable intermediate for the synthesis of novel therapeutic agents.
This technical guide provides a comprehensive overview of this compound, detailing its properties, synthesis, and diverse applications in drug discovery. It is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the design and synthesis of next-generation therapeutics.
Physicochemical Properties
This compound is a bifunctional molecule featuring a piperazine ring mono-protected with a tert-butoxycarbonyl (Boc) group on one nitrogen and a carboxymethyl group on the other. The Boc group provides a stable protecting group that can be readily removed under acidic conditions, allowing for selective functionalization at that nitrogen atom. The carboxymethyl group offers a convenient handle for amide bond formation and other coupling reactions.
| Property | Value | Reference(s) |
| CAS Number | 156478-71-6 | [4] |
| Molecular Formula | C₁₁H₂₀N₂O₄ | [4] |
| Molecular Weight | 244.29 g/mol | [4] |
| Appearance | Off-white to gray solid powder | [4] |
| Boiling Point | 365.5 ± 37.0 °C at 760 mmHg | [4] |
| Density | 1.2 ± 0.1 g/cm³ | [4] |
| Solubility | Soluble in DMSO, Ethanol, H₂O, DMF | [4] |
| LogP | 0.92 | [4] |
| Hydrogen Bond Donors | 1 | [4] |
| Hydrogen Bond Acceptors | 5 | [4] |
Synthesis of Piperazine Derivatives: A General Overview
The synthesis of monosubstituted piperazines is a critical process in medicinal chemistry. Traditional methods often involve the use of protecting groups, such as the tert-butyloxycarbonyl (Boc) group, to ensure selective reaction at one of the two nitrogen atoms.[5] This multi-step process typically involves protection, reaction at the free nitrogen, and subsequent deprotection.[5] More recent advancements have focused on developing more efficient one-pot synthetic procedures to streamline the production of these valuable intermediates.[5]
Visible-light photoredox catalysis has also emerged as a powerful tool for the C-H functionalization of piperazine rings, allowing for the introduction of aryl, vinyl, and alkyl groups at the carbon positions of the ring, further expanding the structural diversity of piperazine-based compounds.[6][7]
The following protocol describes a general method for the synthesis of a monosubstituted piperazine, which can be adapted for the synthesis of this compound derivatives.
Materials:
-
1-Boc-piperazine (1.0 eq)
-
Appropriate alkylating or acylating agent (e.g., substituted benzyl (B1604629) halide or acyl chloride) (1.1 eq)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))
-
Non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA)) (2.0 eq)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard workup and purification reagents (e.g., water, brine, sodium sulfate, silica (B1680970) gel for chromatography)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 1-Boc-piperazine in the chosen anhydrous solvent.
-
Base Addition: Add the non-nucleophilic base to the reaction mixture and stir.
-
Reagent Addition: Slowly add the alkylating or acylating agent to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may take several hours to complete.
-
Workup: Once the reaction is complete, quench the reaction with water. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Filter the solution and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired monosubstituted piperazine derivative.
Applications in Drug Discovery
The piperazine scaffold is a key component in a wide array of drugs targeting various diseases, including those affecting the central nervous system (CNS), infectious diseases, and cancer.[1][8] this compound serves as a crucial starting material for introducing this valuable pharmacophore into new drug candidates.
The dual functionality of this compound makes it an ideal building block for creating libraries of compounds for high-throughput screening. The carboxymethyl group can be readily converted to an amide, ester, or other functional groups, while the Boc-protected amine can be deprotected and further modified. This allows for the systematic exploration of the chemical space around the piperazine core to optimize potency, selectivity, and pharmacokinetic properties.
Derivatives of piperazine have shown significant pharmacological activity across several therapeutic areas:
-
Central Nervous System (CNS): Many piperazine derivatives exhibit activity as antipsychotic, antidepressant, and anxiolytic agents, often by modulating monoamine pathways.[2][9]
-
Anti-Infective Agents: The piperazine ring is a common feature in antibacterial, antifungal, and antiviral compounds.[10][11] Recent studies have explored 1-aryl-4-arylmethylpiperazine derivatives as potential broad-spectrum antiviral agents, including inhibitors of the Zika virus.[12]
-
Anticancer Agents: Piperazine-containing compounds, such as the blockbuster drug Imatinib, have demonstrated significant efficacy in treating various cancers.[6]
Proteolysis Targeting Chimeras (PROTACs) are an emerging class of therapeutics that co-opt the body's natural protein disposal system to eliminate disease-causing proteins.[13] A PROTAC molecule consists of two ligands—one that binds to the target protein and another that binds to an E3 ubiquitin ligase—connected by a chemical linker.[13] The linker is a critical component that dictates the spatial orientation of the two proteins, which is crucial for the formation of a productive ternary complex and subsequent protein degradation.[13]
This compound is an excellent building block for the synthesis of PROTAC linkers.[14][15] The piperazine ring can enhance the rigidity of the linker, which may help to pre-organize the PROTAC into a bioactive conformation.[13][16] Furthermore, the piperazine moiety can improve the solubility and other physicochemical properties of the PROTAC molecule.[16] For example, this compound has been used in the synthesis of PROTAC IRAK4 degrader-12.[14][15]
Pharmacological Data of Piperazine Derivatives
While specific quantitative data for compounds directly derived from this compound is proprietary or not widely published, the broader class of piperazine-containing drugs has been extensively studied. The following table presents representative data for some piperazine derivatives to illustrate their therapeutic potential.
| Compound Class/Name | Target/Activity | IC₅₀ / EC₅₀ Values | Therapeutic Area | Reference(s) |
| Diarylpyrimidines | HIV-1 IIIB | EC₅₀ = 0.0014 µM | Antiviral (HIV) | [17] |
| Diarylpyrimidines | HIV-1 RES056 | EC₅₀ = 0.093 µM | Antiviral (HIV) | [17] |
| 1,3,5-Triazine Derivatives | HIV-1 Wild-Type | EC₅₀ = 8.5 nM | Antiviral (HIV) | [17] |
| 1,3,5-Triazine Derivatives | HIV-1 K103N/Y181C | EC₅₀ = 1.3 µM | Antiviral (HIV) | [17] |
| Naphthyridine Derivative (17a) | MOLT-3 Cancer Cells | IC₅₀ = 9.1 ± 2.0 µM | Anticancer | [17] |
| Naphthyridine Derivative (17a) | HeLa Cancer Cells | IC₅₀ = 13.2 ± 0.7 µM | Anticancer | [17] |
| Naphthyridine Derivative (17a) | HL-60 Cancer Cells | IC₅₀ = 8.9 ± 2.2 µM | Anticancer | [17] |
Bioisosteric Replacement of the Piperazine Ring
In drug design, bioisosteric replacement is a powerful strategy used to modify a lead compound to improve its potency, selectivity, and pharmacokinetic properties while retaining its primary biological activity.[18] While the piperazine ring is a highly valuable scaffold, in some cases it may be advantageous to replace it with a bioisostere to overcome challenges such as poor metabolic stability or off-target effects.[19][20] A variety of piperazine bioisosteres have been designed and synthesized, offering researchers a toolkit of alternative scaffolds to explore during the drug optimization process.[19][20]
Conclusion
This compound is a highly valuable and versatile building block in the field of drug discovery. Its unique structural features allow for its use as both a core scaffold for the synthesis of diverse compound libraries and as a key component in the construction of sophisticated therapeutic modalities like PROTACs. The continued exploration of new synthetic methodologies and a deeper understanding of the structure-activity relationships of its derivatives will undoubtedly lead to the discovery of the next generation of innovative medicines. As research in targeted protein degradation and other novel therapeutic areas continues to advance, the importance of foundational building blocks like this compound is set to grow even further.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound | PROTAC Linkers | 156478-71-6 | Invivochem [invivochem.com]
- 5. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. par.nsf.gov [par.nsf.gov]
- 8. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 9. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Design, synthesis, and antiviral activity of 1-aryl-4-arylmethylpiperazine derivatives as Zika virus inhibitors with broad antiviral spectrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Bioisosteric Replacement as a Tool in Anti-HIV Drug Design [mdpi.com]
- 19. Piperazine Bioisosteres for Drug Design - Enamine [enamine.net]
- 20. enamine.net [enamine.net]
Methodological & Application
Synthesis of 1-Boc-4-carboxymethyl Piperazine: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, two-step protocol for the synthesis of 1-Boc-4-carboxymethyl piperazine (B1678402), a valuable building block in medicinal chemistry and drug development. The synthesis involves the initial N-alkylation of 1-Boc-piperazine with an appropriate haloacetic acid ester, followed by the hydrolysis of the resulting ester to yield the final carboxylic acid. This protocol offers detailed methodologies, reagent specifications, and reaction conditions to ensure reproducibility. All quantitative data are summarized for clarity, and a visual representation of the experimental workflow is provided.
Introduction
Piperazine and its derivatives are ubiquitous scaffolds in a vast array of pharmaceuticals, exhibiting a wide range of biological activities. The selective functionalization of the piperazine ring is a key strategy in the design of novel therapeutic agents. 1-Boc-4-carboxymethyl piperazine serves as a versatile intermediate, allowing for further elaboration through its carboxylic acid moiety, for instance, in amide bond formation to link with other molecules of interest. The Boc (tert-butoxycarbonyl) protecting group on one of the piperazine nitrogens allows for regioselective functionalization on the second nitrogen. This protocol details a reliable method for the preparation of this important synthetic intermediate.
Overall Reaction Scheme
The synthesis of this compound is achieved in two main steps:
-
N-Alkylation: Reaction of 1-Boc-piperazine with an ethyl haloacetate (e.g., ethyl bromoacetate) to form tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate.
-
Hydrolysis: Saponification of the ethyl ester to the corresponding carboxylic acid.
Experimental Protocols
Step 1: Synthesis of tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
This procedure outlines the N-alkylation of 1-Boc-piperazine with ethyl bromoacetate (B1195939).
Materials:
-
1-Boc-piperazine
-
Ethyl bromoacetate
-
Triethylamine (B128534) (Et₃N)
-
Tetrahydrofuran (B95107) (THF), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 1-Boc-piperazine (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
To this solution, add triethylamine (Et₃N) (2.0 eq).
-
Add ethyl bromoacetate (1.2 eq) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to 60°C and stir overnight.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add a saturated aqueous solution of sodium bicarbonate to quench the reaction.[1]
-
Extract the aqueous layer with ethyl acetate (3 x volumes).[1]
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be purified by silica (B1680970) gel column chromatography if necessary.
Step 2: Synthesis of this compound (Hydrolysis)
This procedure describes the saponification of the ethyl ester to the final carboxylic acid.
Materials:
-
tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
-
Lithium hydroxide (B78521) (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water (H₂O)
-
1N Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate (1.0 eq) in a mixture of THF, methanol, and water. A common solvent ratio is 3:1:1.
-
Add lithium hydroxide (LiOH) (2.0-3.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Once the reaction is complete, remove the organic solvents (THF and methanol) under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to a pH of approximately 3-4 by the slow addition of 1N HCl.
-
Extract the product from the acidified aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization if necessary.
Data Presentation
Table 1: Reagent Quantities and Reaction Conditions for Step 1
| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Sample Amount (mmol) | Sample Mass/Volume |
| 1-Boc-piperazine | 1.0 | 186.25 | 10 | 1.86 g |
| Ethyl bromoacetate | 1.2 | 167.00 | 12 | 1.34 mL (d=1.506) |
| Triethylamine | 2.0 | 101.19 | 20 | 2.79 mL (d=0.726) |
| THF (anhydrous) | - | - | - | 50 mL |
| Condition | Value | |||
| Temperature | 60 °C | |||
| Reaction Time | Overnight | |||
| Expected Yield | ~79%[1] |
Table 2: Reagent Quantities and Reaction Conditions for Step 2
| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Sample Amount (mmol) | Sample Mass/Volume |
| tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate | 1.0 | 272.34 | 10 | 2.72 g |
| Lithium hydroxide | 2.0 | 23.95 | 20 | 0.48 g |
| THF:MeOH:H₂O | - | - | - | 50 mL (3:1:1) |
| Condition | Value | |||
| Temperature | Room Temperature | |||
| Reaction Time | 2-4 hours | |||
| Expected Yield | High |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Reaction Signaling Pathway
References
Application Notes and Protocols for the Purification of 1-Boc-4-carboxymethyl piperazine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the purification of 1-Boc-4-carboxymethyl piperazine (B1678402), a key intermediate in the synthesis of various pharmaceutical compounds and a valuable building block in medicinal chemistry. The following protocols are based on established chemical principles and purification techniques commonly applied to analogous N-Boc protected piperazine derivatives.
Overview of Purification Strategies
The purification of 1-Boc-4-carboxymethyl piperazine from a crude reaction mixture typically involves the removal of unreacted starting materials, by-products, and residual solvents. The choice of purification method depends on the scale of the reaction, the nature of the impurities, and the desired final purity. The most common and effective techniques include:
-
Liquid-Liquid Extraction: An initial work-up step to separate the product from water-soluble and some organic-soluble impurities.
-
Flash Column Chromatography: A highly effective method for separating the target compound from closely related impurities based on polarity differences.
-
Crystallization: A technique to obtain a highly purified solid product, provided a suitable solvent system can be identified.
Experimental Protocols
Protocol 1: Purification by Liquid-Liquid Extraction
This protocol is a standard work-up procedure to isolate the crude product from the reaction mixture.
Materials:
-
Crude reaction mixture containing this compound
-
Ethyl acetate (B1210297) (EtOAc) or Dichloromethane (B109758) (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Beakers and flasks
-
Rotary evaporator
Procedure:
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 times the volume of the aqueous layer is a good starting point).
-
Combine the organic layers.
-
Wash the combined organic layers with brine to remove residual water.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Workflow for Liquid-Liquid Extraction:
Protocol 2: Purification by Flash Column Chromatography
This method is ideal for separating the target compound from impurities with different polarities.
Materials:
-
Crude this compound
-
Silica (B1680970) gel (230-400 mesh)
-
Solvent system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol)
-
Flash chromatography system (column, pump, fraction collector)
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp
Procedure:
-
TLC Analysis: Determine a suitable solvent system for separation using TLC. The ideal system should give the product a retention factor (Rf) of approximately 0.3.
-
Column Packing: Pack a chromatography column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel. Dry the silica-adsorbed sample and load it onto the top of the packed column.
-
Elution: Run the column with the chosen solvent system. A gradient elution (gradually increasing the polarity of the eluent) may be necessary for optimal separation.
-
Fraction Collection: Collect fractions and monitor the elution of the product by TLC.
-
Product Isolation: Combine the pure fractions (as determined by TLC) and concentrate them under reduced pressure to yield the purified this compound.[1][2]
Workflow for Flash Column Chromatography:
Protocol 3: Purification by Crystallization
Crystallization can provide a highly pure product if a suitable solvent or solvent mixture is found.
Materials:
-
Crude this compound
-
Crystallization solvent(s) (e.g., Acetone, Ethanol, Isopropanol, or mixtures with water or hexanes)
-
Heating plate with stirring
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Screening: In small test tubes, test the solubility of the crude product in various solvents at room temperature and upon heating. A good crystallization solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Dissolve the crude product in the minimum amount of the chosen hot solvent.
-
Cooling: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Workflow for Crystallization:
Data Presentation: Comparison of Purification Methods
The following table summarizes the key parameters and expected outcomes for each purification method. The values are indicative and may require optimization for specific reaction conditions and impurity profiles.
| Parameter | Liquid-Liquid Extraction | Flash Column Chromatography | Crystallization |
| Primary Use | Initial work-up, removal of bulk impurities | Separation of closely related compounds | Final purification to high purity |
| Typical Solvents | Ethyl acetate, Dichloromethane | Hexane/Ethyl Acetate, DCM/Methanol | Acetone, Ethanol, Isopropanol |
| Stationary Phase | N/A | Silica Gel | N/A |
| Expected Purity | 60-90% | >95% | >98% |
| Typical Yield | >90% (of crude) | 50-80% | 70-95% (from chromatographed material) |
| Scale | Small to Large | Small to Medium | Small to Large |
| Time Requirement | Low | High | Medium |
Common Impurities
Understanding the potential impurities is crucial for developing an effective purification strategy. Common impurities in the synthesis of this compound may include:
-
Unreacted Piperazine: Can be removed by an acidic wash during extraction.
-
1,4-di-Boc-piperazine: A common by-product in Boc protection reactions.[3] It is less polar than the desired product and can be separated by column chromatography.
-
Starting materials for the carboxymethyl group introduction.
-
Residual Solvents.
By selecting the appropriate combination of the purification methods described above, researchers can obtain this compound of high purity suitable for use in sensitive downstream applications in drug discovery and development.
References
Application Notes: Utilizing 1-Boc-4-carboxymethyl piperazine in Solid-Phase Synthesis
Introduction
1-Boc-4-carboxymethyl piperazine (B1678402) is a bifunctional building block extensively used in solid-phase synthesis (SPS) for the construction of peptidomimetics, small molecule libraries, and other compounds of therapeutic interest. The piperazine core is a privileged scaffold in medicinal chemistry, often incorporated to enhance physicochemical properties like solubility and bioavailability.[1] The tert-butyloxycarbonyl (Boc) protecting group on one nitrogen allows for regioselective functionalization, while the carboxymethyl group provides a handle for attachment to a solid support or for further chemical elaboration.[2]
The incorporation of the rigid piperazine structure can introduce conformational constraints into peptide backbones, potentially inducing specific turn conformations that are crucial for biological activity and receptor binding.[3][4] This makes it a valuable tool for designing molecules that mimic the structure and function of natural peptides but with enhanced stability against enzymatic degradation.[3] These application notes provide detailed protocols for the effective use of 1-Boc-4-carboxymethyl piperazine in solid-phase synthesis, targeting researchers, scientists, and professionals in drug development.
Key Applications:
-
Scaffold for Peptidomimetics: The piperazine ring can replace or modify the peptide backbone, influencing the molecule's three-dimensional structure.[3]
-
Drug Discovery Libraries: Its structure is ideal for parallel synthesis, enabling the rapid generation of diverse compound libraries for high-throughput screening.[1]
-
Development of CNS-Targeting Agents: The arylpiperazine motif is a common feature in centrally acting drugs, and solid-phase synthesis facilitates the rapid creation of analogs for screening.[3]
Experimental Protocols
The following protocols describe the manual solid-phase synthesis workflow for incorporating this compound. The strategy involves immobilizing the piperazine moiety onto a 2-Chlorotrityl chloride (2-CTC) resin, followed by chain elongation from the deprotected secondary amine.
Protocol 1: Immobilization of this compound on 2-CTC Resin
This procedure details the attachment of the piperazine building block to the solid support via its unprotected ring nitrogen.
Materials:
-
2-Chlorotrityl chloride (2-CTC) resin
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
Procedure:
-
Resin Swelling: Swell the 2-CTC resin (1.0 g, ~1.5 mmol/g loading) in DCM (10 mL) in a reaction vessel for 30 minutes.
-
Reagent Preparation: In a separate vial, dissolve this compound (2.0 eq. relative to resin loading) in DCM.
-
Immobilization Reaction: Drain the DCM from the swollen resin. Add the solution of this compound, followed by the addition of DIPEA (4.0 eq.).[3]
-
Agitation: Gently agitate the resin slurry at room temperature for 2-4 hours.[3]
-
Capping: To cap any unreacted chlorotrityl groups, add MeOH (1.0 mL) and agitate for an additional 30 minutes.[3]
-
Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and finally with DCM (3 x 10 mL).[3]
-
Drying: Dry the functionalized resin under vacuum to a constant weight. The loading can be determined gravimetrically.[3]
Protocol 2: Boc Group Deprotection
This protocol outlines the removal of the Boc protecting group to expose the secondary amine for subsequent coupling reactions. Acidic conditions are typically used.
Materials:
-
Functionalized resin from Protocol 1
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Swelling: Swell the resin (1.0 g) in DCM (10 mL) for 30 minutes.[3]
-
Initial Deprotection: Drain the DCM. Add a solution of 50% TFA in DCM (10 mL) and agitate for 5 minutes.[3]
-
Main Deprotection: Drain the TFA solution. Add a fresh solution of 50% TFA in DCM (10 mL) and agitate for 20 minutes.[3]
-
Washing: Drain the TFA solution and wash the resin thoroughly with DCM (5 x 10 mL).[3]
-
Neutralization: Wash the resin with a solution of 10% DIPEA in DMF (2 x 10 mL), agitating for 5 minutes each time.[3]
-
Final Wash: Wash the resin with DMF (5 x 10 mL). A qualitative test (e.g., Chloranil test) can be performed to confirm the presence of a free secondary amine.[3]
References
Application Notes and Protocols for 1-Boc-4-carboxymethyl piperazine in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker, a critical component connecting the antibody and the payload, plays a pivotal role in the stability, efficacy, and overall therapeutic index of the ADC. 1-Boc-4-carboxymethyl piperazine (B1678402) is a bifunctional, non-cleavable linker that offers a robust platform for ADC development.
The piperazine moiety enhances the aqueous solubility of the linker-payload complex, a crucial factor for preventing aggregation and improving the pharmacokinetic profile of the resulting ADC. The carboxylic acid functional group allows for straightforward conjugation to amine-containing payloads, while the Boc-protected amine provides a stable, latent attachment point for the antibody. This non-cleavable linker design ensures that the cytotoxic payload is released only upon lysosomal degradation of the entire ADC within the target cancer cell, minimizing off-target toxicity and preventing a bystander effect.[1][2]
This document provides detailed application notes and protocols for the use of 1-Boc-4-carboxymethyl piperazine in the synthesis and characterization of ADCs.
Chemical Properties and Structure
| Property | Value |
| Compound Name | This compound |
| Synonyms | 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)acetic acid |
| CAS Number | 156478-71-6 |
| Molecular Formula | C₁₁H₂₀N₂O₄ |
| Molecular Weight | 244.29 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents such as DMF and DMSO |
Application in ADC Synthesis
The synthesis of an ADC using this compound is a sequential process involving three main stages:
-
Payload Conjugation: The carboxylic acid group of the linker is activated and reacted with an amine-containing cytotoxic drug to form a stable amide bond.
-
Boc Deprotection: The tert-butyloxycarbonyl (Boc) protecting group on the piperazine nitrogen is removed under acidic conditions to expose a secondary amine.
-
Antibody Conjugation: The newly revealed amine on the drug-linker complex is then conjugated to the antibody, typically through an activated ester on the antibody surface.
Data Presentation: Expected Yields and Drug-to-Antibody Ratios
While specific quantitative data for ADCs synthesized using this compound is not widely published, the following table provides typical ranges for yields and drug-to-antibody ratios (DARs) that can be expected based on similar non-cleavable linker chemistries.[3]
| Parameter | Typical Range | Notes |
| Drug-Linker Synthesis Yield | 40 - 70% | Highly dependent on the specific payload and purification method. |
| Boc Deprotection Yield | >90% | Generally a high-yielding reaction. |
| Antibody Conjugation Yield | 50 - 80% | Based on the recovery of the antibody after conjugation and purification. |
| Final Drug-to-Antibody Ratio (DAR) | 2 - 4 | Can be controlled by adjusting the molar ratio of the drug-linker to the antibody during conjugation. A DAR of approximately 4 is often targeted for optimal efficacy. |
| ADC Aggregation | <5% | Should be minimized to ensure safety and efficacy. |
Experimental Protocols
The following protocols are representative and may require optimization for specific antibodies and cytotoxic payloads.
Protocol 1: Conjugation of Cytotoxic Drug to this compound
This protocol describes the activation of the carboxylic acid on the linker using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), followed by conjugation to a generic amine-containing cytotoxic drug.
Materials:
-
This compound
-
Amine-containing cytotoxic drug
-
EDC-HCl
-
NHS
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Inert atmosphere (Argon or Nitrogen)
-
High-Performance Liquid Chromatography (HPLC) for reaction monitoring and purification
-
Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) for characterization
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1.2 equivalents) in anhydrous DMF.
-
Add NHS (1.5 equivalents) to the solution and stir until fully dissolved.
-
Cool the reaction mixture to 0°C using an ice bath.
-
Add EDC-HCl (1.5 equivalents) to the reaction mixture and stir for 30-60 minutes at 0°C to activate the carboxylic acid.
-
In a separate flask, dissolve the amine-containing cytotoxic drug (1 equivalent) in anhydrous DMF.
-
Slowly add the cytotoxic drug solution to the activated linker solution at 0°C.
-
Add TEA or DIPEA (2-3 equivalents) to the reaction mixture to act as a base.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by HPLC.
-
Upon completion, quench the reaction by adding a small amount of water.
-
Purify the resulting drug-linker conjugate by preparative HPLC.
-
Characterize the purified 1-Boc-4-(drug-amido)methyl piperazine conjugate by LC-MS and NMR.[3]
Protocol 2: Boc Deprotection of the Drug-Linker Conjugate
This protocol describes the removal of the Boc protecting group from the piperazine nitrogen of the drug-linker conjugate.
Materials:
-
Purified 1-Boc-4-(drug-amido)methyl piperazine conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the purified drug-linker conjugate in a solution of 20-50% TFA in DCM.
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the deprotection by LC-MS.
-
Upon completion, remove the TFA and DCM under reduced pressure.
-
The resulting deprotected drug-linker conjugate is often used immediately in the next step without further purification.
Protocol 3: Conjugation of the Deprotected Drug-Linker to the Antibody
This protocol outlines the conjugation of the deprotected drug-linker to the antibody, targeting surface-exposed lysine (B10760008) residues that have been activated.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Deprotected drug-linker conjugate
-
A crosslinker to activate the antibody (e.g., a bifunctional NHS ester)
-
Quenching reagent (e.g., Tris-HCl or glycine)
-
Desalting column (e.g., Sephadex G-25)
-
Size-Exclusion Chromatography (SEC) column
-
Conjugation buffer (e.g., PBS, pH 7.2-8.0)
-
Formulation buffer (e.g., PBS)
Procedure:
-
Antibody Activation:
-
Prepare the antibody in the conjugation buffer.
-
Add a 5-20 molar excess of the crosslinker to the antibody solution. The exact ratio should be optimized to achieve the desired DAR.[3]
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
Purify the activated antibody using a desalting column equilibrated with PBS at pH 7.2 to remove the excess, unreacted crosslinker.[3]
-
-
Conjugation:
-
Immediately add the deprotected drug-linker conjugate (typically a 5-10 molar excess over the activated sites on the antibody) to the purified, activated antibody solution.
-
Incubate the reaction for 4-16 hours at 4°C with gentle mixing.[3]
-
-
Quenching and Purification:
-
Add a quenching reagent to a final concentration of 50-100 mM to cap any unreacted sites on the antibody. Incubate for 30 minutes at room temperature.
-
Purify the ADC from the unreacted drug-linker and other small molecules using an SEC column equilibrated with a formulation buffer.[3]
-
Protocol 4: Characterization of the ADC
1. Drug-to-Antibody Ratio (DAR) Determination:
-
Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on the hydrophobicity conferred by the drug-linker. A salt gradient is used for elution, with higher DAR species eluting at lower salt concentrations.
-
Reversed-Phase Liquid Chromatography-Mass Spectrometry (RP-LC-MS): This method provides precise mass information, allowing for the identification of different ADC species based on their molecular weight. The mass of each peak corresponds to a specific number of conjugated drugs.[4]
2. Purity and Aggregation Analysis:
-
Size-Exclusion Chromatography (SEC): SEC is used to determine the percentage of monomeric ADC and to quantify any aggregates that may have formed during the conjugation process.
3. In Vitro Plasma Stability Assay:
-
Objective: To assess the stability of the ADC and quantify the rate of payload deconjugation in plasma.
-
Methodology:
-
Dilute the test ADC to a final concentration (e.g., 100 µg/mL) in plasma from various species (e.g., human, mouse, rat).
-
Incubate the samples at 37°C with gentle agitation.
-
At various time points, analyze the samples by an appropriate method (e.g., affinity capture LC-MS) to measure the relative abundance of ADC species with different DARs.[5][6]
-
Visualization of Workflows and Pathways
Caption: Workflow for ADC synthesis and characterization.
Caption: General mechanism of action for a non-cleavable ADC.
Caption: Example signaling pathway targeted by an ADC.
References
- 1. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 2. Antibody drug conjugates and bystander killing: is antigen-dependent internalisation required? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Characterization of the drug-to-antibody ratio distribution for antibody-drug conjugates in plasma/serum - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Boc Deprotection of Piperazine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols and quantitative data for the efficient removal of the tert-butyloxycarbonyl (Boc) protecting group from piperazine (B1678402) derivatives. The Boc group is a crucial tool in multi-step organic synthesis, enabling selective reactions by temporarily masking one of the nitrogen atoms of the piperazine ring. Its facile and clean removal is a critical step in the synthesis of a wide array of pharmaceuticals and other biologically active molecules.
The most common methods for Boc deprotection involve treatment with strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). The choice of reagent and conditions often depends on the presence of other acid-sensitive functional groups within the molecule and the desired salt form of the final product.
Quantitative Data Summary
The selection of the deprotection method significantly impacts reaction outcomes, including yield and purity. The following table summarizes typical reaction conditions and reported yields for the Boc deprotection of various piperazine derivatives, offering a comparative overview to guide experimental design.
| Reagent | Solvent | Temperature (°C) | Typical Reaction Time (h) | Typical Yield (%) | Notes |
| Trifluoroacetic acid (TFA) (20-50%) | Dichloromethane (DCM) | 0 to Room Temperature | 1 - 4 | >90 | A widely used and effective method.[1] |
| 4M Hydrochloric acid (HCl) | 1,4-Dioxane (B91453) | Room Temperature | 1 - 3 | >90 | Good alternative to TFA; the product often precipitates as the HCl salt.[1][2] |
| 6N Hydrochloric acid (HCl) | Aqueous/Ethanol | Room Temperature to Reflux | 1 - 5 | 52 - 80 | Can be effective but may require heating.[1] |
| Oxalyl Chloride | Methanol (B129727) | Room Temperature | 1 - 4 | up to 90 | A mild alternative for substrates with acid-labile groups.[3] |
| Thermal (acid-free) | Methanol/Trifluoroethanol | 120 - 240 | 0.5 - 1.5 | Variable, up to 100 | Useful for acid-sensitive substrates; requires high temperatures.[1] |
Experimental Protocols
Below are detailed methodologies for the two most common and reliable methods for the Boc deprotection of piperazine.
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol describes a standard and generally effective method for N-Boc deprotection.
Materials:
-
N-Boc protected piperazine derivative
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the N-Boc protected piperazine derivative (1.0 equivalent) in anhydrous DCM (to a concentration of approximately 0.1-0.2 M).[1]
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add TFA (5-10 equivalents) to the stirred solution.[1][2]
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[1][2]
-
Work-up: Once the reaction is complete, remove the DCM and excess TFA under reduced pressure (in vacuo).
-
Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic (pH > 7).[1]
-
Extraction: Extract the aqueous layer with DCM (3 x volume of the aqueous layer).[1]
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[1]
-
Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the deprotected piperazine derivative.[1]
Protocol 2: Boc Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This protocol is a common alternative to the TFA method and often results in the precipitation of the hydrochloride salt of the deprotected piperazine, which can simplify isolation.
Materials:
-
N-Boc protected piperazine derivative
-
4M HCl in 1,4-dioxane solution
-
Methanol or 1,4-dioxane (as solvent)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or other suitable extraction solvent
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: Dissolve the N-Boc protected piperazine derivative (1.0 equivalent) in a minimal amount of a suitable solvent like methanol or dioxane in a round-bottom flask.[1]
-
Reaction: Add the 4M HCl in dioxane solution (3-5 equivalents) to the stirred solution at room temperature.[1]
-
Stir the reaction for 1-3 hours, monitoring its progress by TLC or LC-MS. Often, the hydrochloride salt of the deprotected piperazine will precipitate out of the solution.[1]
-
Isolation of the HCl Salt: Upon completion, the solvent can be removed under reduced pressure. Alternatively, the product can be precipitated by adding diethyl ether and collected by filtration.[1]
-
Conversion to Free Base (Optional): To obtain the free base, suspend the residue or the filtered solid in a mixture of water and DCM.
-
Add saturated aqueous NaHCO₃ solution until the mixture is basic.[1]
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x volume of the aqueous layer).[1]
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free piperazine.[1]
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the Boc deprotection of piperazine using an acid-mediated protocol.
Caption: General workflow for the acid-mediated Boc deprotection of piperazine.
Troubleshooting and Optimization
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time, elevating the temperature moderately (e.g., to 40-50°C), or increasing the equivalents of acid.[1]
-
Side Reactions: For substrates with other acid-sensitive functional groups, consider using milder deprotection methods or carefully controlling the reaction temperature and time to minimize degradation.[1]
-
Low Yield: Low yields can result from product loss during the work-up. Ensure the aqueous layer is thoroughly extracted and that the pH is basic to ensure the product is in its free base form for efficient extraction.[1]
-
Purification Difficulties: If the deprotected piperazine is an oil or difficult to crystallize, consider converting the free base to a different salt (e.g., fumarate (B1241708) or citrate), which may be more crystalline.[1]
References
Application Notes and Protocols for 1-Boc-4-carboxymethyl piperazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Boc-4-carboxymethyl piperazine (B1678402) (tert-butyl 4-(carboxymethyl)piperazine-1-carboxylate) is a bifunctional synthetic building block widely utilized in medicinal chemistry and drug development. Its structure incorporates a piperazine ring with one nitrogen atom protected by a tert-butoxycarbonyl (Boc) group, and the other functionalized with a carboxymethyl group. This configuration makes it an ideal linker molecule, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a ligand for a target protein to a ligand for an E3 ubiquitin ligase.[1][2] The primary and most crucial reaction involving this molecule is the formation of a stable amide bond by coupling its terminal carboxylic acid with a primary or secondary amine.
These notes provide detailed protocols for standard amide coupling reactions applicable to 1-Boc-4-carboxymethyl piperazine, a summary of common reaction conditions, and diagrams illustrating its use in synthetic workflows.
Data Presentation: Comparative Overview of Amide Coupling Conditions
The efficiency of amide bond formation with this compound is highly dependent on the choice of coupling reagent, base, and solvent. The following table summarizes typical conditions and expected yields for coupling carboxylic acids, like this compound, with amines. The data is based on standard, widely-used protocols for structurally similar compounds and serves as a strong guideline for reaction optimization.[2]
| Coupling Reagent | Additive | Base | Solvent | Time (h) | Temp. (°C) | Typical Yield (%) | Notes |
| HATU | None | DIPEA | DMF | 1 - 12 | RT | 80 - 95 | Highly efficient, rapid, and low racemization. Ideal for sterically hindered substrates.[1][3] |
| EDC | HOBt | DIPEA / TEA | DMF or DCM | 4 - 24 | 0 to RT | 75 - 90 | Cost-effective and widely used. The urea (B33335) byproduct is water-soluble, simplifying workup.[2] |
| DCC | DMAP (cat.) | None | DCM | 12 - 24 | 0 to RT | 70 - 85 | Potent but forms a dicyclohexylurea (DCU) precipitate that must be filtered off.[1] |
-
HATU : O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate
-
EDC : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide
-
DCC : N,N'-Dicyclohexylcarbodiimide
-
HOBt : 1-Hydroxybenzotriazole
-
DMAP : 4-Dimethylaminopyridine
-
DIPEA : N,N-Diisopropylethylamine
-
TEA : Triethylamine
-
DMF : N,N-Dimethylformamide
-
DCM : Dichloromethane
-
RT : Room Temperature
Experimental Protocols
The following are detailed protocols for the most common and effective methods of forming an amide bond between this compound and a desired amine (R-NH₂).
Protocol 1: HATU-Mediated Amide Coupling
This protocol utilizes the highly efficient uronium salt-based coupling reagent HATU, known for its fast reaction times and low rate of racemization.[1][3][4]
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.1 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297), 0.1 M HCl (aq), saturated aqueous NaHCO₃, brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
In a clean, dry flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) to the solution, followed by DIPEA (2.0-3.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid, forming the reactive OAt-ester.
-
Add the desired amine (1.1 eq) to the activated mixture.
-
Continue to stir the reaction at room temperature for 1-12 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 0.1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired amide.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This protocol uses the water-soluble carbodiimide (B86325) EDC in conjunction with the additive HOBt, a cost-effective and reliable method for amide synthesis.[1]
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.1 eq)
-
EDC (1.2 eq)
-
HOBt (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 eq)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate or DCM, saturated aqueous NaHCO₃, brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
To a solution of this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF, add the desired amine (1.1 eq) followed by DIPEA (2.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq) portion-wise to the stirred solution. This step activates the carboxylic acid.
-
Allow the reaction to slowly warm to room temperature and stir for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once complete, dilute the reaction mixture with DCM or ethyl acetate.
-
Wash the organic phase with saturated aqueous NaHCO₃ and brine to remove unreacted reagents and the water-soluble urea byproduct.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product using flash column chromatography to yield the final amide.
Mandatory Visualizations
Caption: General experimental workflow for amide bond formation.
Caption: Logical relationship showing the role of the linker in PROTAC synthesis.
References
Application Notes and Protocols for the Analytical Characterization of 1-Boc-4-carboxymethyl piperazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the qualitative and quantitative analysis of 1-Boc-4-carboxymethyl piperazine (B1678402), a key building block in pharmaceutical synthesis. The following protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are designed to ensure the identity, purity, and quality of this critical intermediate.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC-UV is a robust and widely accessible technique for the routine analysis and purity determination of 1-Boc-4-carboxymethyl piperazine. Due to the potential for low UV absorbance of the analyte, a method involving pre-column derivatization can be employed to enhance detection sensitivity. However, direct UV detection may also be feasible.
A. Direct HPLC-UV Analysis (Without Derivatization)
This method is suitable for routine purity checks where high sensitivity is not the primary requirement.
Experimental Protocol: Direct HPLC-UV
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
-
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (0.1%)
-
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical starting point would be a gradient from 5% to 95% Mobile Phase B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).
-
Sample Solution: Dissolve the sample in the initial mobile phase composition.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
B. HPLC-UV with Pre-Column Derivatization
For trace-level analysis or when higher sensitivity is required, pre-column derivatization with an agent like dansyl chloride can be utilized to introduce a UV-active chromophore.
Experimental Protocol: HPLC-UV with Derivatization
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (0.1%)
-
Borate (B1201080) buffer (pH 9.5)
-
Dansyl chloride solution (1 mg/mL in acetonitrile)
-
Quenching reagent (e.g., 2% methylamine (B109427) solution in water)
-
-
Derivatization Procedure: [1]
-
To 100 µL of the standard or sample solution, add 200 µL of borate buffer solution (pH 9.5).
-
Add 100 µL of dansyl chloride solution.
-
Vortex the mixture and incubate at 60°C for 30 minutes in the dark.
-
Add 50 µL of the quenching reagent to react with excess dansyl chloride.
-
Filter the derivatized solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate the derivatized analyte from byproducts.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection Wavelength: 340 nm[2]
-
Injection Volume: 10 µL
-
Quantitative Data Comparison (Typical Performance for Related Piperazine Compounds)
| Performance Metric | HPLC-UV (with Derivatization) |
| Limit of Detection (LOD) | 30 ppm[2] |
| Limit of Quantification (LOQ) | 90 ppm[2] |
| Linearity (R²) | > 0.99 |
| Precision (%RSD) | < 2.0%[2] |
| Accuracy (Recovery %) | 90 - 110%[1] |
Workflow for HPLC-UV Method Development
Caption: Workflow for HPLC-UV analysis of this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS offers superior sensitivity and selectivity for the analysis of this compound without the need for derivatization, making it ideal for trace-level quantification and analysis in complex matrices.[1][3]
Experimental Protocol: LC-MS
-
Instrumentation:
-
LC-MS system (e.g., with a time-of-flight (TOF) or triple quadrupole mass spectrometer)
-
C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
-
Reagents:
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (0.1%)
-
-
LC-MS Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)[1]
-
Gradient: A suitable gradient to ensure separation from any impurities.
-
Flow Rate: 0.3 mL/min[3]
-
Column Temperature: 40 °C[3]
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
MS Parameters: Optimized for the specific instrument. The precursor ion for this compound (C11H20N2O4, MW: 244.29) would be [M+H]+ at m/z 245.15.
-
-
Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a water/acetonitrile mixture).
-
Sample Solution: Dissolve the sample in the initial mobile phase composition.
-
Filter all solutions through a 0.22 µm syringe filter before injection.[1]
-
Quantitative Data Comparison (Typical Performance for Related Piperazine Compounds)
| Performance Metric | LC-MS/MS |
| Limit of Detection (LOD) | 0.01 - 0.1 ng/mL[1] |
| Limit of Quantification (LOQ) | 0.03 - 0.3 ng/mL[1] |
| Linearity (R²) | > 0.99[1] |
| Precision (%RSD) | < 10%[1] |
| Accuracy (Recovery %) | 95 - 105%[1] |
Workflow for LC-MS Analysis
Caption: Workflow for LC-MS analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[4] For this compound, derivatization may be necessary to increase volatility and improve peak shape.
Experimental Protocol: GC-MS
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)[4]
-
-
Reagents:
-
Dichloromethane (B109758) or Methanol (GC grade)
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
-
Sample Preparation and Derivatization:
-
Dissolve 1-2 mg of the sample in 1 mL of dichloromethane or other suitable solvent.
-
Add 100 µL of BSTFA.
-
Heat the mixture at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C[4]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min[4]
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.[4]
-
Hold at 280 °C for 5-10 minutes.
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-550
-
Workflow for GC-MS Analysis
Caption: Workflow for GC-MS analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential tool for the structural confirmation and purity assessment of this compound.[4][5] ¹H NMR provides detailed information about the molecular structure.
Experimental Protocol: ¹H NMR
-
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
-
Reagents:
-
Deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆))
-
Internal standard for quantitative NMR (qNMR), if required (e.g., maleic acid).
-
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.7 mL of the chosen deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum according to standard instrument procedures.
-
Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Integrate the signals and assign them to the respective protons in the molecule.
-
The purity can be determined by comparing the integral of the analyte signals to those of any observed impurities. A certificate of analysis for this compound indicates a purity of ≥97.0% as determined by NMR.[5]
-
Logical Relationship for Method Selection
Caption: Decision diagram for selecting an appropriate analytical method.
References
Application Note: HPLC Analysis of 1-Boc-4-carboxymethyl piperazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Boc-4-carboxymethyl piperazine (B1678402) is a key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). The quantitative analysis of this compound is crucial for ensuring the quality and purity of final drug products.[1] High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a robust and widely accessible method for the analysis of 1-Boc-4-carboxymethyl piperazine. This application note provides a detailed protocol for the HPLC analysis of this compound, including experimental conditions, data presentation, and a workflow for method development. While some piperazine derivatives require a derivatization step for UV detection due to the lack of a significant chromophore, the presence of the Boc (tert-butyloxycarbonyl) protecting group in this compound allows for direct UV detection.[1][2]
Experimental Protocols
This section details the methodology for the HPLC analysis of this compound.
Instrumentation and Materials
-
Instrumentation: An HPLC system equipped with a UV detector is required.[1][2]
-
Column: A C18 reversed-phase column is a suitable choice for this analysis. A typical column dimension is 250 x 4.6 mm with a 5 µm particle size.[1][3]
-
Chemicals and Reagents:
-
This compound reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade, purified)
-
Formic acid or Trifluoroacetic acid (TFA) (for mobile phase modification)
-
Chromatographic Conditions
The following chromatographic conditions are recommended as a starting point for method development and can be optimized as needed.
| Parameter | Recommended Condition |
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile and Water with 0.1% Formic Acid |
| Gradient | Start with a lower percentage of acetonitrile and ramp up. For example: 0-1 min (5% ACN), 1-15 min (5-95% ACN), 15-20 min (95% ACN), 20.1-25 min (5% ACN). |
| Flow Rate | 1.0 mL/min[1][2] |
| Column Temperature | 35°C[1][2] |
| Detection Wavelength | UV, approximately 210-220 nm (due to the Boc protecting group) |
| Injection Volume | 10 µL[1][2] |
Standard and Sample Preparation
-
Standard Solution Preparation:
-
Accurately weigh a suitable amount of this compound reference standard.
-
Dissolve the standard in a suitable solvent, such as methanol or a mixture of water and acetonitrile, to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition to cover the desired concentration range for linearity assessment.
-
-
Sample Solution Preparation:
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in the initial mobile phase composition to achieve a concentration within the calibration range.
-
Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
-
Data Presentation
Quantitative data from method validation should be summarized in clearly structured tables for easy comparison and assessment of the method's performance.
Linearity
| Concentration (µg/mL) | Peak Area |
| Level 1 | |
| Level 2 | |
| Level 3 | |
| Level 4 | |
| Level 5 | |
| Correlation Coefficient (r²) | > 0.99 |
Precision
| Parameter | % RSD |
| Repeatability (n=6) | < 2.0% |
| Intermediate Precision (n=6) | < 2.0% |
Accuracy (Recovery)
| Spiked Concentration (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| Low | 98 - 102% | |
| Medium | 98 - 102% | |
| High | 98 - 102% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Parameter | Value (µg/mL) |
| LOD (S/N = 3:1) | To be determined experimentally |
| LOQ (S/N = 10:1) | To be determined experimentally |
Experimental Workflow and Method Development
The development of a robust HPLC method follows a logical sequence of steps, from initial setup to full validation.
Workflow for HPLC Method Development and Validation.
Conclusion
This application note provides a comprehensive protocol for the HPLC analysis of this compound. The described method is suitable for the routine quality control of this important pharmaceutical intermediate. For higher sensitivity and confirmation of identity, coupling HPLC with mass spectrometry (LC-MS) is a powerful alternative.[1] The provided workflow for method development and validation can guide researchers in establishing a robust and reliable analytical method tailored to their specific needs.
References
LC-MS Method for the Quantitative Analysis of 1-Boc-4-carboxymethyl piperazine
Application Note and Protocol
This document provides a comprehensive guide for the quantitative analysis of 1-Boc-4-carboxymethyl piperazine (B1678402) using Liquid Chromatography-Mass Spectrometry (LC-MS). This method is designed for researchers, scientists, and professionals in the field of drug development and pharmaceutical sciences who require a reliable and sensitive method for the quantification of this compound.
Introduction
1-Boc-4-carboxymethyl piperazine is a key building block in the synthesis of various pharmaceutical compounds. Its accurate quantification is crucial for ensuring the quality, purity, and consistency of intermediates and final active pharmaceutical ingredients (APIs). Liquid Chromatography-Mass Spectrometry (LC-MS) offers high sensitivity and selectivity, making it the ideal analytical technique for this purpose. This application note details a robust LC-MS method for the analysis of this compound, covering sample preparation, chromatographic separation, and mass spectrometric detection.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (B52724) (ACN), HPLC or LC-MS grade
-
Water, HPLC or LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Methanol (MeOH), HPLC or LC-MS grade
-
0.22 µm syringe filters
Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a mixture of water and acetonitrile (initial mobile phase composition) to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
Sample Preparation
-
Sample Dissolution: Dissolve the sample containing this compound in a suitable solvent, such as a mixture of water and acetonitrile, to an expected concentration within the calibration range.
-
Filtration: Filter the sample solution through a 0.22 µm syringe filter prior to injection to remove any particulate matter.
For more complex matrices, such as biological fluids or reaction mixtures, appropriate sample preparation techniques like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) may be required to minimize matrix effects.
Liquid Chromatography (LC) Conditions
The chromatographic separation is performed using a reversed-phase C18 column.
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm particle size)[1] |
| Mobile Phase A | 0.1% Formic acid in water[1][2][3] |
| Mobile Phase B | 0.1% Formic acid in acetonitrile[1][2][3] |
| Gradient Elution | 0-1 min (5% B), 1-5 min (5-95% B), 5-7 min (95% B), 7-7.1 min (95-5% B), 7.1-9 min (5% B)[1] |
| Flow Rate | 0.4 mL/min[1] |
| Column Temperature | 40°C[1][3] |
| Injection Volume | 5 µL[1][3] |
Mass Spectrometry (MS) Conditions
A triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source is recommended.
| Parameter | Condition |
| Mass Spectrometer | Triple quadrupole or high-resolution mass spectrometer[1] |
| Ionization Source | Electrospray Ionization (ESI)[1] |
| Polarity | Positive Ion Mode (ESI+)[1][4] |
| Scan Mode | Full scan for identification and Multiple Reaction Monitoring (MRM) for quantification[1] |
| Capillary Voltage | 3.9 kV[5] |
| Nebulizer Gas | 1.2 bar[5] |
| Dry Gas Flow | 4 L/min[5] |
| Dry Gas Temperature | 200°C[5] |
Data Presentation
Quantitative Data Summary
The following table summarizes the key analytical parameters for the LC-MS analysis of this compound.
| Parameter | Expected Value |
| Molecular Weight | 244.29 g/mol |
| Expected [M+H]⁺ (m/z) | 245.15 |
| Predicted Retention Time | Dependent on the specific LC conditions, but expected to be in the mid-polarity range. |
| Typical Fragmentation | The most common fragmentation pathway is the loss of the Boc group (C₅H₉O₂), resulting in a product ion of m/z 145.10. |
MRM Transitions for Quantification
For quantitative analysis using Multiple Reaction Monitoring (MRM), the following transitions can be monitored:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 245.15 | 145.10 |
| This compound | 245.15 | 189.13 (Loss of C₄H₈) |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the LC-MS analysis of this compound.
LC-MS System Configuration
Caption: Logical diagram of the key components in the LC-MS system.
References
Application Notes and Protocols: 1-Boc-4-carboxymethyl piperazine in Proteomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Boc-4-carboxymethyl piperazine (B1678402) is a versatile bifunctional molecule increasingly utilized in the field of proteomics, primarily as a linker component in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are hetero-bifunctional molecules engineered to selectively induce the degradation of a target protein of interest (POI) through the ubiquitin-proteasome system. The unique structural features of the piperazine moiety, such as its rigidity and potential to enhance solubility upon protonation, make it a valuable building block in the rational design of PROTACs for targeted protein degradation studies and therapeutic development.[1]
This document provides detailed application notes on the use of 1-Boc-4-carboxymethyl piperazine in proteomics, focusing on its role in PROTAC synthesis. It also includes experimental protocols for the incorporation of this linker into a peptide-based structure and the subsequent application of the resulting PROTAC in cell-based assays for targeted protein degradation.
Core Applications in Proteomics
The primary application of this compound in proteomics is as a foundational linker for the construction of PROTACs.[2][3][4] PROTACs consist of three key components: a ligand that binds to the target protein (the "warhead"), a ligand for an E3 ubiquitin ligase, and a linker that connects these two ligands. The choice of linker is critical as it influences the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for ubiquitination and subsequent degradation of the POI.[1]
The piperazine ring within the linker can offer several advantages:
-
Improved Rigidity: The cyclic nature of piperazine can introduce conformational constraints to the linker, which can be beneficial for optimizing the geometry of the ternary complex.[1]
-
Enhanced Solubility: The piperazine moiety contains a basic nitrogen that can be protonated at physiological pH, potentially improving the aqueous solubility and pharmacokinetic properties of the PROTAC molecule.[1]
-
Versatile Synthetic Handle: The Boc-protected amine and the carboxylic acid group on this compound provide orthogonal handles for sequential coupling to the E3 ligase ligand and the target protein ligand during solid-phase or solution-phase synthesis.
Signaling Pathways and Experimental Workflows
PROTAC Mechanism of Action
The following diagram illustrates the general mechanism by which a PROTAC molecule facilitates the degradation of a target protein.
Caption: General mechanism of PROTAC-induced protein degradation.
Experimental Workflow for PROTAC Synthesis and Evaluation
The following diagram outlines a typical workflow for synthesizing a PROTAC using a piperazine-based linker and evaluating its efficacy.
Caption: Workflow for PROTAC synthesis and biological evaluation.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a Peptidomimetic Linker using this compound
This protocol describes the incorporation of this compound onto a solid-phase resin, a common step in the synthesis of peptide-based PROTACs or other peptidomimetics.
Materials:
-
Rink Amide AM resin
-
N,N-Dimethylformamide (DMF)
-
Piperidine (B6355638) solution (20% in DMF)
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) solution (25-50% in DCM)
-
10% Diisopropylethylamine (DIPEA) in DMF
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling and Fmoc Deprotection:
-
Swell the Rink Amide AM resin in DMF for 30 minutes in a solid-phase synthesis vessel.
-
Drain the DMF and add a 20% piperidine in DMF solution. Agitate for 3 minutes, then drain.
-
Add a fresh 20% piperidine in DMF solution and agitate for an additional 12 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (6 times).
-
-
Coupling of this compound:
-
Prepare a solution of this compound (3 equivalents relative to resin loading), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.
-
Add the coupling solution to the deprotected resin.
-
Agitate the mixture for 2 hours at room temperature.
-
Drain the solution and wash the resin with DMF (3 times) and DCM (3 times).
-
-
Boc Deprotection of the Piperazine Nitrogen:
-
Wash the resin with DCM (3 times).
-
Add a solution of 25-50% TFA in DCM to the resin and agitate for 30 minutes.
-
Drain the TFA/DCM solution and wash the resin with DCM (3 times).
-
Neutralize the resin by washing with a 10% solution of DIPEA in DMF (3 times for 2 minutes each).
-
Wash the resin with DMF (3 times) and DCM (3 times). The resin is now ready for coupling of the next component (e.g., an E3 ligase ligand).
-
Protocol 2: Cell-Based Assay for PROTAC-Mediated Protein Degradation
This protocol outlines a general procedure to assess the degradation of a target protein in cultured cells after treatment with a PROTAC.
Materials:
-
Cultured cells expressing the target protein
-
Complete cell culture medium
-
PROTAC stock solution (e.g., in DMSO)
-
Vehicle control (e.g., DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a multi-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in complete cell culture medium.
-
Aspirate the old medium and treat the cells with the PROTAC dilutions or vehicle control.
-
Incubate the cells for the desired time period (e.g., 4, 8, 16, 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Add lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at high speed at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration of each sample using a BCA assay.
-
-
Western Blot Analysis:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe for the loading control.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control using image analysis software.
-
Normalize the target protein signal to the loading control signal for each sample.
-
Calculate the percentage of protein remaining relative to the vehicle-treated control.
-
Data Presentation
The following tables provide a template for summarizing quantitative data from protein degradation experiments.
Table 1: PROTAC-Mediated Degradation of Target Protein X
| PROTAC Concentration (nM) | Incubation Time (h) | Normalized Target Protein Level (%) | Standard Deviation |
|---|---|---|---|
| 0 (Vehicle) | 24 | 100 | ± 5.2 |
| 1 | 24 | 85 | ± 4.8 |
| 10 | 24 | 52 | ± 6.1 |
| 100 | 24 | 15 | ± 3.9 |
| 1000 | 24 | 8 | ± 2.5 |
Table 2: Time-Course of Target Protein X Degradation with 100 nM PROTAC
| Incubation Time (h) | Normalized Target Protein Level (%) | Standard Deviation |
|---|---|---|
| 0 | 100 | ± 4.5 |
| 4 | 78 | ± 5.5 |
| 8 | 45 | ± 6.3 |
| 16 | 20 | ± 4.1 |
| 24 | 15 | ± 3.9 |
These structured tables allow for a clear and concise presentation of the dose- and time-dependent effects of the PROTAC on the target protein levels, facilitating the determination of key parameters such as the DC₅₀ (concentration for 50% degradation) and the kinetics of degradation.
References
Application Notes and Protocols: 1-Boc-4-carboxymethyl piperazine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Boc-4-carboxymethyl piperazine (B1678402), also known as tert-butyl 4-(carboxymethyl)piperazine-1-carboxylate, is a bifunctional building block of significant interest in modern organic synthesis and medicinal chemistry. Its structure incorporates a piperazine scaffold, a privileged motif in numerous bioactive molecules, with one nitrogen atom protected by a tert-butoxycarbonyl (Boc) group and the other functionalized with a carboxymethyl group. This arrangement allows for sequential and selective chemical modifications, making it an invaluable intermediate for the synthesis of complex molecular architectures, particularly in the development of novel therapeutics.
The primary utility of 1-Boc-4-carboxymethyl piperazine lies in its role as a versatile linker. The carboxylic acid moiety provides a reactive handle for amide bond formation with a variety of amine-containing molecules, while the Boc-protected amine can be deprotected under acidic conditions to reveal a secondary amine for subsequent functionalization. This "plug-and-play" nature has led to its widespread adoption in the construction of Proteolysis Targeting Chimeras (PROTACs), where it serves to connect a target protein-binding ligand to an E3 ligase-recruiting moiety.
These application notes provide a comprehensive overview of the properties, synthesis, and key applications of this compound, with a focus on its use in the development of PROTACs targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). Detailed experimental protocols for its synthesis and subsequent amide coupling reactions are provided, along with quantitative data to aid in experimental design and optimization.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of this compound is essential for its effective application in synthetic chemistry.
| Property | Value |
| CAS Number | 156478-71-6 |
| Molecular Formula | C₁₁H₂₀N₂O₄ |
| Molecular Weight | 244.29 g/mol |
| Appearance | Off-white to gray solid powder |
| Solubility | Soluble in organic solvents such as DMSO, DMF, and alcohols. |
| Boiling Point | 365.5 ± 37.0 °C at 760 mmHg |
| Density | 1.2 ± 0.1 g/cm³ |
| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. |
Core Applications
The unique structural features of this compound make it a valuable tool in several areas of organic synthesis and drug discovery.
-
PROTAC Linker: This is the most prominent application. The piperazine ring introduces a degree of conformational rigidity to the linker, which can be crucial for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ligase. The carboxymethyl group allows for straightforward amide bond formation with either the target protein ligand or the E3 ligase ligand.[1][2]
-
Peptidomimetics: The piperazine scaffold can be incorporated into peptide sequences to mimic β-turns or to introduce conformational constraints, potentially enhancing biological activity and metabolic stability.
-
Scaffold for Library Synthesis: The bifunctional nature of this building block makes it an ideal starting point for the parallel synthesis of compound libraries for high-throughput screening.
Application in PROTACs: Targeting IRAK4
A significant application of this compound is in the synthesis of PROTACs targeting IRAK4, a key kinase in the innate immune signaling pathway.[3][4][5] Overactivation of IRAK4 is implicated in various inflammatory and autoimmune diseases, as well as certain cancers. PROTACs offer a novel therapeutic strategy by inducing the targeted degradation of IRAK4 via the ubiquitin-proteasome system, thereby eliminating both its kinase and scaffolding functions.[6]
The general strategy for synthesizing an IRAK4 PROTAC using this building block involves:
-
Amide Coupling: The carboxylic acid of this compound is coupled with an amine-functionalized IRAK4 inhibitor.
-
Boc Deprotection: The Boc protecting group is removed from the piperazine nitrogen.
-
Second Amide Coupling: The newly exposed secondary amine is coupled with a carboxylic acid-functionalized E3 ligase ligand (e.g., a derivative of pomalidomide (B1683931) for Cereblon or a VHL ligand).
This synthetic workflow is depicted in the following diagram:
IRAK4 Signaling Pathway and PROTAC Mechanism of Action
IRAK4 is a critical component of the Myddosome complex, which is activated downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[5][7] Upon activation, IRAK4 phosphorylates downstream targets, leading to the activation of transcription factors like NF-κB and AP-1, which in turn drive the expression of pro-inflammatory cytokines. An IRAK4-targeting PROTAC hijacks the cellular ubiquitin-proteasome system to induce the degradation of IRAK4, thereby blocking this signaling cascade.
Data Presentation
Quantitative Data for IRAK4 PROTACs
The efficacy of PROTACs is often quantified by their ability to induce the degradation of the target protein. The DC₅₀ value represents the concentration of the PROTAC required to degrade 50% of the target protein, while Dₘₐₓ represents the maximum percentage of degradation achieved.
| PROTAC Compound | Linker Moiety | E3 Ligase Ligand | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) |
| Compound 3 | Carbon Linker | VHL | IRAK4 | PBMCs | 3000 | 50 |
| Compound 8 | Carbon Linker | VHL | IRAK4 | PBMCs | 259 | >50 |
| Compound 9 | Spirocyclic Pyrimidine | VHL | IRAK4 | PBMCs | 151 | >50 |
| KT-474 | Not specified | Cereblon | IRAK4 | RAW 264.7 | 4.034 | >90 |
Note: Data is compiled from various sources for illustrative purposes and direct comparison should be made with caution.[4][6]
Comparison of Amide Coupling Reagents
The choice of coupling reagent is critical for achieving high yields in the synthesis of PROTACs and other molecules using this compound. The following table provides a comparison of common coupling reagents for the formation of an amide bond between a carboxylic acid and an amine.
| Coupling Reagent | Additive | Base | Solvent | Typical Reaction Time (h) | Typical Yield (%) | Notes |
| EDC | HOBt | DIPEA | DMF or DCM | 4 - 24 | 75 - 90 | Cost-effective and widely used. The urea (B33335) byproduct is water-soluble, simplifying purification. |
| DCC | DMAP (cat.) | - | DCM | 12 - 24 | 70 - 85 | Forms a dicyclohexylurea (DCU) precipitate that can be removed by filtration. |
| HATU | - | DIPEA | DMF | 1 - 12 | 85 - 95 | Highly efficient and fast, often leading to cleaner reactions and higher yields. |
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
Protocol 1: Synthesis of this compound
This protocol describes a two-step synthesis involving the alkylation of N-Boc-piperazine with an ester of a haloacetic acid, followed by hydrolysis of the resulting ester.
Step 1: Synthesis of tert-butyl 4-(2-(tert-butoxy)-2-oxoethyl)piperazine-1-carboxylate
-
To a solution of 1-Boc-piperazine (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF), add triethylamine (B128534) (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add tert-butyl bromoacetate (B1195939) (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate (B1210297).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to yield the ester intermediate.
Step 2: Hydrolysis to this compound
-
Dissolve the ester intermediate from Step 1 in a mixture of THF and water.
-
Add lithium hydroxide (B78521) monohydrate (2.0 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring for the disappearance of the starting material by TLC or LC-MS.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Acidify the remaining aqueous solution to pH 4-5 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield this compound as a solid.
Protocol 2: Amide Coupling using HATU
This protocol describes a general procedure for the coupling of this compound with a primary or secondary amine using HATU as the coupling reagent.
Materials:
-
This compound (1.0 eq)
-
Amine (1.1 eq)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU) (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
In a flask, dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.0-3.0 eq) to the solution and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.1 eq) to the activated mixture.
-
Stir the reaction at room temperature for 1-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 3: Boc Deprotection
This protocol describes the removal of the Boc protecting group to reveal the secondary amine of the piperazine ring.
Materials:
-
Boc-protected piperazine derivative (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected piperazine derivative in anhydrous DCM (a concentration of 0.1-0.5 M is typical).
-
Add an excess of TFA (typically 20-50% v/v).
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring for the consumption of the starting material by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Dissolve the residue in a minimal amount of an appropriate solvent and either use directly in the next step or purify further as needed. Neutralization with a base (e.g., saturated NaHCO₃ solution) may be required to obtain the free amine.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis, particularly for the construction of complex molecules in drug discovery. Its application as a linker in PROTACs, exemplified by the development of IRAK4 degraders, underscores its importance in the rapidly advancing field of targeted protein degradation. The protocols and data provided in these application notes offer a practical guide for researchers and scientists to effectively utilize this compound in their synthetic endeavors, facilitating the development of novel therapeutics.
References
- 1. IRAK4 - Wikipedia [en.wikipedia.org]
- 2. File:Signalling of IRAK4.png - Wikipedia [en.wikipedia.org]
- 3. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Degradation of IRAK4 for the treatment of lipopolysaccharide-induced acute lung injury in mice [frontiersin.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Functionalization of 1-Boc-4-carboxymethyl piperazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the chemical functionalization of 1-Boc-4-carboxymethyl piperazine (B1678402), also known as 1-Boc-4-piperazineacetic acid. This versatile bifunctional molecule is a valuable building block in medicinal chemistry and drug discovery, particularly as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The primary reactive handle for functionalization is the carboxylic acid moiety, which readily undergoes amide bond formation and esterification.
Data Presentation: Comparative Analysis of Functionalization Reactions
The following tables summarize quantitative data for common functionalization reactions of 1-Boc-4-carboxymethyl piperazine, providing a comparative overview of different coupling reagents and reaction conditions.
Table 1: Amide Bond Formation with this compound
| Amine Substrate | Coupling Reagent/Additive | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |
| Aniline | HATU | DIPEA | DMF | 2 - 6 | RT | 85 - 98 |
| Benzylamine | EDC/HOBt | DIPEA | DMF or DCM | 4 - 24 | RT | 75 - 90 |
| Piperidine | T3P | NEt3 | CH2Cl2 | 1 - 4 | RT | ~90 |
| Boc-proline | EDC/DMAP/HOBt (cat.) | DIPEA | CH3CN | 14 | 23 | 91[1] |
| 4-amino-N-(4-methoxybenzyl)benzamide | EDC/DMAP/HOBt (cat.) | - | CH3CN | 14 | 23 | 72[2] |
Table 2: Esterification of this compound
| Alcohol Substrate | Coupling Reagent/Catalyst | Solvent | Time (h) | Temp (°C) | Yield (%) |
| Methanol | DCC/DMAP | Dichloromethane | 3 | RT | High |
| Benzyl (B1604629) Alcohol | DCC/DMAP | Dichloromethane | 3 | RT | High |
| tert-Butanol | DCC/DMAP | Dichloromethane | 3 | RT | Good |
| (3,4-dimethoxyphenyl) propionic acid | EDC/DMAP | Dichloromethane | - | RT | 82[3] |
Experimental Protocols
Detailed methodologies for key functionalization reactions of this compound are provided below.
Protocol 1: Amide Bond Formation using HATU
This protocol describes a general procedure for the efficient coupling of this compound with a primary or secondary amine using HATU as the coupling reagent.
Materials:
-
This compound
-
Amine (primary or secondary)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous Sodium Bicarbonate (NaHCO3)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq) in anhydrous DMF.
-
To the solution, add HATU (1.05 eq) and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the amine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-16 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography.
Protocol 2: Amide Bond Formation using EDC/HOBt
This protocol outlines the coupling of this compound with an amine using the cost-effective and widely used EDC/HOBt method.[4]
Materials:
-
This compound
-
Amine (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO3)
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na2SO4)
Procedure:
-
To a solution of this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF, add DIPEA (2.0 eq).[1]
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq) to the solution and stir for 15-30 minutes at 0 °C to pre-activate the carboxylic acid.[1]
-
Add the amine (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO3, water, and brine.[1]
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography.
Protocol 3: Steglich Esterification using DCC/DMAP
This protocol describes the esterification of the carboxylic acid of this compound with an alcohol, a mild reaction suitable for a variety of substrates.[3]
Materials:
-
This compound
-
Alcohol (e.g., methanol, benzyl alcohol)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Anhydrous Dichloromethane (DCM)
-
0.5 N Hydrochloric acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO3)
-
Anhydrous Sodium Sulfate (Na2SO4)
Procedure:
-
Dissolve this compound (1.0 eq), the alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Add a solution of DCC (1.1 eq) in DCM dropwise to the cooled mixture.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Filter off the DCU and wash the solid with cold DCM.
-
Wash the filtrate with 0.5 N HCl and saturated aqueous NaHCO3.
-
Dry the organic layer over anhydrous Na2SO4, filter, and evaporate the solvent.
-
Purify the crude product by flash column chromatography.
Visualizations: Reaction Workflows and Signaling Pathway
The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and a relevant signaling pathway where this compound derivatives are applied.
Caption: General experimental workflow for amide coupling.
Caption: General experimental workflow for Steglich esterification.
Application in PROTACs: Targeting the PD-1/PD-L1 Pathway
This compound is a key linker for synthesizing PROTACs. A notable application is in the development of degraders targeting the Programmed Death-Ligand 1 (PD-L1), a critical immune checkpoint protein. The following diagram illustrates the PD-1/PD-L1 signaling pathway and the mechanism of a PROTAC designed to degrade PD-L1.
Caption: PROTAC-mediated degradation of PD-L1.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application of 1-Boc-4-carboxymethyl piperazine in Click Chemistry for Proteolysis Targeting Chimeras (PROTACs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Boc-4-carboxymethyl piperazine (B1678402) is a valuable bifunctional linker building block increasingly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Its rigid piperazine core can enhance the conformational stability of the resulting PROTAC, while the Boc-protected amine and the carboxylic acid functionalities provide orthogonal handles for sequential conjugation to a target protein ligand and an E3 ligase ligand. Click chemistry, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), has emerged as a powerful and efficient method for the assembly of PROTACs, offering high yields, mild reaction conditions, and broad functional group tolerance. This document provides detailed application notes and protocols for the use of 1-Boc-4-carboxymethyl piperazine in the click chemistry-mediated synthesis of PROTACs.
Application in PROTAC Synthesis
The primary application of this compound in the context of click chemistry is as a central scaffold for the construction of PROTACs. The synthesis strategy typically involves the derivatization of the piperazine linker with either an azide (B81097) or a terminal alkyne group. This functionalized linker is then "clicked" to a corresponding azide- or alkyne-modified E3 ligase ligand or target protein ligand to form the final heterobifunctional PROTAC molecule.
A key area of application is in the development of degraders for therapeutic targets such as the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical component in inflammatory signaling pathways. The use of a piperazine-containing linker can improve the physicochemical properties of the PROTAC, such as solubility and metabolic stability.
Key Advantages of Using Click Chemistry with this compound in PROTAC Assembly:
-
Modularity and Rapidity: Allows for the rapid assembly of a library of PROTACs with varying linker lengths and compositions for optimization of degradation activity.[1]
-
High Efficiency: CuAAC reactions are known for their high yields, often proceeding to completion under mild conditions.[2]
-
Orthogonality: The azide and alkyne functional groups are bioorthogonal, meaning they do not react with other functional groups present in complex biomolecules, ensuring specific conjugation.
-
Improved Physicochemical Properties: The resulting triazole linkage is stable and can contribute to the overall favorable pharmacokinetic profile of the PROTAC. The piperazine moiety itself can enhance solubility.
Experimental Protocols
The following protocols provide a generalized framework for the synthesis of an alkyne-functionalized this compound derivative and its subsequent use in a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction to assemble a PROTAC.
Protocol 1: Synthesis of an Alkyne-Functionalized 1-Boc-4-piperazine Derivative
This protocol describes the amidation of this compound with propargylamine (B41283) to introduce a terminal alkyne functionality.
Materials:
-
This compound
-
Propargylamine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature.
-
Add propargylamine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired alkyne-functionalized piperazine linker.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for PROTAC Synthesis
This protocol outlines the "click" reaction between the alkyne-functionalized piperazine linker (from Protocol 1) and an azide-containing E3 ligase ligand (e.g., a derivative of pomalidomide).
Materials:
-
Alkyne-functionalized 1-Boc-4-piperazine derivative (1.0 eq)
-
Azide-functionalized E3 ligase ligand (1.0 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)
-
Sodium ascorbate (B8700270) (0.3 eq)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a copper ligand)
-
Solvent: a mixture of tert-butanol (B103910) and water (1:1) or DMF
-
Nitrogen or Argon gas
Procedure:
-
In a reaction vial, dissolve the alkyne-functionalized piperazine linker and the azide-functionalized E3 ligase ligand in the chosen solvent.
-
Degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O. If using THPTA, pre-mix the CuSO₄ solution with the THPTA solution.
-
To the reaction mixture, add the copper sulfate solution (with or without THPTA), followed by the freshly prepared sodium ascorbate solution to initiate the reaction.
-
Stir the reaction at room temperature for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction mixture can be purified by preparative HPLC or silica gel column chromatography to yield the final PROTAC.
Data Presentation
The efficacy of PROTACs synthesized using this compound-derived linkers is typically evaluated by measuring the degradation of the target protein. Key quantitative parameters include the DC₅₀ (the concentration of PROTAC required to degrade 50% of the target protein) and Dₘₐₓ (the maximum percentage of degradation).
Table 1: Representative Degradation Data for IRAK4 PROTACs
| PROTAC Compound | Linker Description | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line |
| IRAK4 Degrader-A | Piperazine-based linker | 151 | >90 | PBMCs |
| IRAK4 Degrader-B | Piperazine-PEG linker | 4.87 | >90 | K562 |
| APH02174 | Optimized piperazine linker | < 5 | >85 | hPBMCs |
Note: The specific structures of the linkers in the table are proprietary to the cited research but are based on piperazine scaffolds. The data is presented to illustrate the potency that can be achieved.
Visualizations
PROTAC Mechanism of Action
Caption: Mechanism of action of a PROTAC utilizing a piperazine-based linker.
Experimental Workflow for PROTAC Synthesis via Click Chemistry
Caption: General workflow for PROTAC synthesis using this compound and click chemistry.
References
Scale-Up Synthesis of 1-Boc-4-carboxymethyl piperazine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the scale-up synthesis of 1-Boc-4-carboxymethyl piperazine (B1678402), a key intermediate in the development of various pharmaceutical agents. The protocols outlined below are designed for scalability and are based on established chemical principles and literature precedents.
Synthetic Strategy Overview
The synthesis of 1-Boc-4-carboxymethyl piperazine is typically achieved through a two-step process. The first step involves the synthesis of the intermediate, 1-Boc-piperazine. Two primary scalable routes for this synthesis are presented: a traditional method starting from piperazine and a more recent, high-yield method commencing with diethanolamine (B148213). The second step involves the N-alkylation of 1-Boc-piperazine with an appropriate haloacetate ester, followed by hydrolysis to yield the final carboxylic acid product.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the different synthetic routes for 1-Boc-piperazine and the subsequent carboxymethylation and hydrolysis steps.
Table 1: Comparison of Synthetic Routes to 1-Boc-Piperazine
| Parameter | Route 1: Direct Boc-Protection of Piperazine | Route 2: Synthesis from Diethanolamine |
| Starting Material | Piperazine | Diethanolamine |
| Key Reagents | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O, Acid (e.g., Acetic Acid) | Thionyl chloride, (Boc)₂O, Ammonia (B1221849) |
| Typical Overall Yield | Moderate | > 93.5%[1][2] |
| Typical Purity | Variable, requires extensive purification | > 99%[3] |
| Scalability | Scalable, but purification can be challenging | Highly suitable for industrial production[2][4] |
| Reference | [3][5] | [3][4] |
Table 2: Data for the Synthesis of this compound
| Step | Reaction | Key Reagents | Typical Yield | Reference |
| 2a | N-Alkylation | 1-Boc-piperazine, Ethyl Chloroacetate (B1199739), K₂CO₃ | High | General Alkylation |
| 2b | Saponification | Ethyl 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)acetate, NaOH | High | General Hydrolysis |
Experimental Protocols
Synthesis of 1-Boc-Piperazine
Two protocols are provided for the synthesis of the key intermediate, 1-Boc-piperazine.
Protocol 1: Direct Mono-Boc Protection of Piperazine
This traditional method involves the direct reaction of piperazine with di-tert-butyl dicarbonate. To improve selectivity for mono-protection, an acid can be used to form the piperazine salt.[3]
-
Reaction Setup: In a suitable reaction vessel, dissolve piperazine in a solvent such as methanol (B129727) or acetic acid.[3]
-
Salt Formation (Optional): To enhance mono-protection selectivity, add an acid like acetic acid to form the piperazine salt.[3]
-
Boc Protection: Cool the solution to 0°C. Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in the same solvent.
-
Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Work-up and Purification: Remove the solvent under reduced pressure. The crude product will be a mixture of mono- and di-Boc-piperazine. Extensive purification, often involving washing with large amounts of water or column chromatography, is required to isolate the desired mono-protected product.[3]
Protocol 2: High-Yield Synthesis of 1-Boc-Piperazine from Diethanolamine
This modern approach offers significant advantages in terms of yield, purity, and cost-effectiveness for large-scale production.[2][3][4]
-
Step 1: Chlorination of Diethanolamine: In a suitable reactor, slowly add thionyl chloride to diethanolamine. The molar ratio of thionyl chloride to diethanolamine should be in the range of 2.75-3.25:1.[3] Control the temperature during the addition. After the addition is complete, allow the reaction to proceed to completion. The resulting bis(2-chloroethyl)amine (B1207034) is typically used in the next step without extensive purification.
-
Step 2: Boc Protection: To the crude bis(2-chloroethyl)amine from the previous step, add purified water (2-3 times the mass of the initial diethanolamine).[3] Add an inorganic base, such as sodium carbonate, followed by the dropwise addition of di-tert-butyl dicarbonate ((Boc)₂O). The molar ratio of (Boc)₂O to the initial diethanolamine should be approximately 0.95-1.05:1.[3] Maintain the reaction mixture at a controlled temperature and stir for 12-16 hours.[3] The product, tert-butyl bis(2-chloroethyl)carbamate, is then separated.
-
Step 3: Cyclization: To the tert-butyl bis(2-chloroethyl)carbamate, slowly add ammonia water. The molar ratio of ammonia to the initial diethanolamine should be in the range of 2-4:1.[3] Raise the temperature to approximately 60°C and maintain it for about 2.5 hours.[3]
-
Work-up and Purification: Cool the reaction mixture to below 25°C.[3] Perform a liquid-liquid extraction using ethyl acetate.[3] Dry the combined organic layers over anhydrous sodium sulfate.[3] Filter and concentrate the solution under reduced pressure at a temperature below 60°C to remove the ethyl acetate.[3] Cool the residue to obtain N-Boc-piperazine as a white to light yellow powder.[3]
Synthesis of this compound
This two-step protocol describes the conversion of 1-Boc-piperazine to the final product.
Protocol 3: N-Alkylation of 1-Boc-Piperazine with Ethyl Chloroacetate
-
Reaction Setup: In a reaction vessel, dissolve 1-Boc-piperazine in a suitable solvent such as acetone (B3395972) or acetonitrile.
-
Base Addition: Add a base, such as potassium carbonate, to the mixture.
-
Alkylation: Add ethyl chloroacetate to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux and stir until the reaction is complete, as monitored by a suitable analytical technique (e.g., TLC or LC-MS).
-
Work-up: Cool the reaction mixture and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)acetate.
Protocol 4: Saponification of Ethyl 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)acetate
This protocol describes the hydrolysis of the ester intermediate to the final carboxylic acid.
-
Reaction Setup: Dissolve the crude ethyl 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)acetate in a suitable solvent mixture, such as ethanol (B145695) and water.
-
Hydrolysis: Add a solution of a base, such as sodium hydroxide (B78521) or lithium hydroxide, to the mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating until the hydrolysis is complete.
-
Work-up: Acidify the reaction mixture with an acid, such as hydrochloric acid, to a pH of approximately 3-4.
-
Isolation: Extract the product into a suitable organic solvent, such as dichloromethane (B109758) or ethyl acetate.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by recrystallization if necessary.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the scale-up synthesis of this compound.
Caption: Overall workflow for the synthesis of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Boc-4-carboxymethyl piperazine
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 1-Boc-4-carboxymethyl piperazine (B1678402). It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during this synthetic process.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of 1-Boc-4-carboxymethyl piperazine?
A1: this compound is a bifunctional molecule commonly used as a linker in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. The mono-Boc protection allows for selective functionalization at the unprotected nitrogen atom, while the carboxylic acid moiety provides a point of attachment for other molecular fragments.
Q2: What is the most common synthetic route to this compound?
A2: The most prevalent synthetic route involves a two-step process:
-
N-Alkylation: Reaction of 1-Boc-piperazine with an ester of a haloacetic acid, such as ethyl bromoacetate (B1195939), in the presence of a base.
-
Hydrolysis: Saponification of the resulting ester intermediate (ethyl 1-Boc-piperazine-4-acetate) using a base like lithium hydroxide (B78521) or sodium hydroxide to yield the final carboxylic acid product.
Q3: What are the primary side reactions to be aware of during the N-alkylation step?
A3: The main side reaction of concern is the formation of a di-alkylated byproduct, specifically 1,4-bis(tert-butoxycarbonyl)-piperazine reacting with the alkylating agent if there is unreacted piperazine starting material. More commonly, quaternization of the desired product can occur if an excess of the alkylating agent is used or if the reaction is allowed to proceed for too long.
Q4: During the hydrolysis step, I'm observing the loss of the Boc protecting group. What is the likely cause?
A4: The Boc (tert-butyloxycarbonyl) protecting group is susceptible to cleavage under acidic conditions.[1][2] If the hydrolysis is performed using a strong acid, or if the basic hydrolysis mixture is neutralized with a strong acid and not carefully pH-controlled, significant deprotection can occur. Prolonged exposure to even mildly acidic conditions can also lead to the premature removal of the Boc group.[1]
Q5: How can I minimize the formation of the 1,4-disubstituted piperazine impurity?
A5: The formation of symmetrically disubstituted byproducts is a common issue in piperazine chemistry.[3] To favor mono-substitution, ensure the high purity of the starting 1-Boc-piperazine. If piperazine is present as an impurity, it will react to form the disubstituted product. Using a slight excess of the piperazine starting material relative to the alkylating agent can also statistically favor the formation of the monosubstituted product.[3]
Q6: What are the recommended methods for purifying the final product?
A6: Purification can often be achieved through extraction and crystallization. After hydrolysis, the product is typically in the form of a salt in the aqueous phase. Acidification of the aqueous layer will protonate the carboxylate, and the product can then be extracted into an organic solvent. If impurities are still present, column chromatography on silica (B1680970) gel is a common and effective method for obtaining a highly pure product.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in N-Alkylation Step | - Incomplete reaction. - Presence of moisture, which can hydrolyze the alkylating agent. - Incorrect stoichiometry. - Inefficient base. | - Monitor the reaction by TLC or LC-MS to ensure completion.[1] - Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen).[1] - Ensure accurate measurement of all reagents.[1] - Use a suitable base such as potassium carbonate or triethylamine. |
| Presence of Unreacted 1-Boc-piperazine | - Insufficient amount of alkylating agent. - Short reaction time or low temperature. | - Use a slight excess (1.1-1.2 equivalents) of the ethyl bromoacetate. - Increase the reaction time or temperature, while monitoring for byproduct formation. |
| Formation of Quaternary Ammonium Salt | - Excess of alkylating agent. - Prolonged reaction time. | - Use a controlled amount of the alkylating agent (1.0-1.1 equivalents). - Monitor the reaction closely and stop it once the starting material is consumed. |
| Incomplete Ester Hydrolysis | - Insufficient base or water. - Short reaction time. | - Use an adequate amount of base (e.g., 2-3 equivalents of LiOH or NaOH). - Ensure sufficient water is present for the hydrolysis. - Extend the reaction time and monitor by TLC or LC-MS until the ester is no longer visible. |
| Loss of Boc Protecting Group | - Hydrolysis performed under harsh acidic conditions. - Over-acidification during workup. | - Opt for basic hydrolysis (saponification).[4][5] - During the workup, carefully acidify the aqueous layer to a pH of ~4-5, avoiding strongly acidic conditions. |
| Difficulty in Product Isolation | - Product is zwitterionic and may have high water solubility. - Emulsion formation during extraction. | - After acidification, extract with a more polar solvent like ethyl acetate (B1210297) or a mixture of dichloromethane (B109758) and isopropanol. - To break emulsions, add brine or filter the mixture through celite. |
Data Summary Table
The following table summarizes typical reaction parameters that can influence the yield and purity of this compound.
| Step | Parameter | Variation | Effect on Yield/Purity | Reference |
| N-Alkylation | Base | K₂CO₃ vs. Triethylamine | Both are effective; K₂CO₃ is easier to remove during workup. | [2] |
| Solvent | Acetonitrile vs. DMF | Both are suitable; DMF can lead to faster reaction rates but is harder to remove. | ||
| Temperature | Room Temperature vs. 60 °C | Higher temperatures can speed up the reaction but may also increase side product formation. | ||
| Hydrolysis | Base | NaOH vs. LiOH | Both are effective; LiOH is often preferred for its higher solubility in mixed solvent systems. | [4] |
| Solvent | THF/Water vs. Methanol/Water | Both systems are effective for dissolving the ester and facilitating hydrolysis. | ||
| Temperature | Room Temperature vs. 40 °C | Gentle heating can accelerate the hydrolysis, but higher temperatures increase the risk of Boc deprotection. |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 1-Boc-piperazine-4-acetate
-
To a solution of 1-Boc-piperazine (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add ethyl bromoacetate (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter off the inorganic salts and wash the filter cake with acetonitrile.[2]
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Protocol 2: Hydrolysis to this compound
-
Dissolve the crude ethyl 1-Boc-piperazine-4-acetate (1.0 eq) in a mixture of tetrahydrofuran (B95107) (THF) and water (e.g., a 3:1 ratio).
-
Add lithium hydroxide monohydrate (2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the hydrolysis by TLC until the starting ester is completely consumed.
-
Remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and carefully acidify to a pH of 4-5 with 1N HCl.
-
Extract the product from the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Potential side reactions during synthesis.
Caption: Troubleshooting workflow for synthesis issues.
References
Technical Support Center: Synthesis of 1-Boc-4-carboxymethyl piperazine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to improve the yield and purity of 1-Boc-4-carboxymethyl piperazine (B1678402).
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for 1-Boc-4-carboxymethyl piperazine? A1: The most common and reliable synthesis is a two-step process. The first step is the N-alkylation of 1-Boc-piperazine with an ethyl haloacetate (e.g., ethyl bromoacetate) to form the intermediate ester, ethyl 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)acetate. The second step is the selective hydrolysis (saponification) of the ethyl ester to the final carboxylic acid product.
Q2: Why is it critical to use a mono-protected piperazine like 1-Boc-piperazine as the starting material? A2: Using a mono-protected piperazine is the most effective method to ensure selective mono-alkylation.[1][2] The Boc group blocks one nitrogen atom, directing the alkylation to the unprotected secondary amine.[1] This prevents the common side reaction of di-alkylation, which is difficult to control when starting with unprotected piperazine.[1][3]
Q3: Which alkylating agent is better for the first step: ethyl bromoacetate (B1195939) or ethyl chloroacetate (B1199739)? A3: Ethyl bromoacetate is generally more reactive than ethyl chloroacetate and is often preferred to ensure the reaction proceeds at a reasonable rate, sometimes allowing for milder conditions. However, it is also more expensive and may require more careful handling.
Q4: How can I monitor the progress of the reactions? A4: Both the alkylation and hydrolysis steps should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] For TLC, comparing the reaction mixture to spots of the starting material(s) and a co-spot will show the consumption of reactants and the formation of the product.
Q5: What are the key challenges in the hydrolysis (saponification) step? A5: The primary challenge is to hydrolyze the ethyl ester without cleaving the acid-labile Boc protecting group.[4] Standard acidic hydrolysis conditions (e.g., using strong acids like HCl) will prematurely remove the Boc group.[5] Therefore, mild basic or enzymatic conditions are required for selective ester cleavage.
Troubleshooting Guide
Issue 1: Low or No Yield in Alkylation Step (Synthesis of Ethyl Ester Intermediate)
| Potential Cause | Recommended Solution |
| Insufficient Base Strength or Amount | Use a suitable anhydrous base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Ensure at least 1.5-2.0 equivalents are used to neutralize the acid byproduct formed during the reaction.[1] |
| Poor Solubility of Reagents | Switch to a more polar aprotic solvent like Dimethylformamide (DMF) or Acetonitrile (MeCN) to ensure all reagents are fully dissolved.[1] |
| Low Reaction Temperature | Many N-alkylation reactions require heating to proceed at an efficient rate. Consider gently heating the reaction mixture (e.g., 60-80 °C) and monitoring the progress closely.[1] |
| Inactive Alkylating Agent | Ensure the ethyl haloacetate used is of good quality and has not degraded. Use a freshly opened bottle or purify the reagent if necessary. |
Issue 2: Formation of Side Products in Alkylation Step
| Potential Cause | Recommended Solution |
| Di-alkylation (Over-reaction) | This is less common with a Boc-protected starting material but can occur if the Boc group is partially cleaved. Ensure the reaction is not run under acidic conditions. Adding the alkylating agent slowly or dropwise can also minimize this.[1] |
| Quaternary Salt Formation | Double alkylation on the same nitrogen can lead to a quaternary ammonium (B1175870) salt, making the product highly water-soluble and difficult to extract.[2] This is often caused by using a highly reactive alkylating agent or excessive heating. Use milder conditions or consider reductive amination as an alternative synthetic route.[2] |
Issue 3: Low Yield or Boc-Group Cleavage During Ester Hydrolysis
| Potential Cause | Recommended Solution |
| Harsh Hydrolysis Conditions | The Boc group is sensitive to acid. Avoid strong acidic conditions for hydrolysis.[4] For basic hydrolysis (saponification), use a mild base like Lithium Hydroxide (B78521) (LiOH) in a solvent mixture like THF/water and maintain a low temperature (e.g., 0 °C to room temperature) to prevent Boc cleavage. |
| Incomplete Hydrolysis | If the reaction stalls, consider slightly extending the reaction time or adding a small additional amount of base. Monitor carefully by TLC/LC-MS to avoid side reactions. |
| Difficult Product Isolation | The final carboxylic acid product is a zwitterion and may be highly soluble in water, especially after workup. After acidifying the reaction mixture to protonate the carboxylate, ensure thorough extraction with an appropriate organic solvent (e.g., Ethyl Acetate (B1210297) or Dichloromethane). Sometimes, continuous extraction may be required. |
Data Presentation
Table 1: Comparison of Reaction Conditions for N-Alkylation of 1-Boc-Piperazine
| Alkylating Agent | Base (Equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Propargyl Bromide (1.2) | K₂CO₃ (2.5) | DMF | RT | 4-5 | 78 | [6] |
| tert-Butyl bromoacetate | Triethylamine | THF | RT | Overnight | 79 | [7] |
| Alkyl Halide | K₂CO₃ | Acetonitrile | Reflux | N/A | Good | [2] |
| Alkyl Halide | DIPEA | Ethyl Acetate | N/A | N/A | Good | [2] |
Table 2: Recommended Conditions for Selective Ester Hydrolysis
| Reagent | Solvent | Temp (°C) | Key Considerations |
| Lithium Hydroxide (LiOH) | THF / H₂O | 0 - RT | Most common method. Low temperature minimizes risk of Boc-deprotection. |
| Sodium Hydroxide (NaOH) | MeOH / H₂O | RT | Effective, but can be more aggressive than LiOH, requiring careful monitoring. |
| Amano Lipase | pH 7 Buffer / Acetone | 23 | Enzymatic method offering very mild, neutral conditions, ideal for sensitive substrates.[8] |
Experimental Protocols & Visualizations
Overall Synthesis Workflow
The synthesis proceeds in two main stages: N-alkylation followed by ester hydrolysis.
Caption: Overall workflow for the two-step synthesis.
Protocol 1: Synthesis of Ethyl 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)acetate
-
Reaction Setup: To a solution of 1-Boc-piperazine (1.0 eq.) in anhydrous DMF (approx. 0.5 M), add anhydrous potassium carbonate (K₂CO₃, 2.0 eq.).
-
Reagent Addition: Add ethyl bromoacetate (1.1 eq.) dropwise to the stirred suspension at room temperature.
-
Reaction: Heat the mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and pour it into ice-water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica (B1680970) gel column chromatography if necessary.
Protocol 2: Synthesis of 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)acetic Acid
-
Reaction Setup: Dissolve the ethyl ester intermediate (1.0 eq.) in a mixture of tetrahydrofuran (B95107) (THF) and water (e.g., 3:1 ratio).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5 eq.) in one portion.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours, monitoring the disappearance of the starting material by TLC or LC-MS.
-
Work-up: Once the reaction is complete, remove the THF under reduced pressure. Dilute the remaining aqueous solution with water.
-
Acidification: Cool the solution to 0 °C and carefully acidify to pH ~4-5 with 1N HCl. A white precipitate may form.
-
Extraction and Isolation: Extract the product with dichloromethane (B109758) or ethyl acetate (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the final product.
Troubleshooting Logic Diagram
This diagram helps diagnose issues based on reaction outcomes.
References
Technical Support Center: 1-Boc-4-carboxymethyl piperazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Boc-4-carboxymethyl piperazine (B1678402). The following information addresses common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude 1-Boc-4-carboxymethyl piperazine?
A1: Common impurities can originate from the starting materials and side reactions during synthesis. These may include:
-
Unreacted Piperazine: If the reaction does not go to completion.
-
1,4-Di-Boc-piperazine: If the piperazine is protected on both nitrogen atoms.
-
Starting materials for the carboxymethyl group: For example, residual bromoacetic acid or its esters if used in the synthesis.
-
Dimerization products: The carboxylate of one molecule can react with the amine of another, especially if activation agents are used in the synthesis.[1]
Q2: Why is the purification of this compound challenging?
A2: The primary challenge arises from the molecule's zwitterionic character. It possesses both a basic piperazine nitrogen and an acidic carboxylic acid group.[1] This can lead to:
-
Poor solubility in many common organic solvents.
-
Streaking or poor separation on standard silica (B1680970) gel column chromatography.
-
Difficulty in achieving sharp peaks during HPLC analysis without the use of mobile phase additives.
Q3: What are the recommended storage conditions for this compound?
A3: It is recommended to store this compound in a cool, dry place, away from strong acids and bases. For long-term storage, keeping it in a tightly sealed container under an inert atmosphere is advisable.
Troubleshooting Guides
Low Yield After Work-up
| Symptom | Possible Cause | Solution |
| Significant loss of product during aqueous extraction. | The product may be partially soluble in the aqueous phase due to its zwitterionic nature, especially if the pH is near the isoelectric point.[1] | Adjust the pH of the aqueous layer to be either acidic (pH < 2) to protonate the piperazine nitrogen or basic (pH > 10) to deprotonate the carboxylic acid, thereby increasing its solubility in the organic or aqueous phase respectively. Perform multiple extractions with a suitable organic solvent like dichloromethane (B109758) or ethyl acetate. Saturating the aqueous layer with NaCl can also help to "salt out" the product into the organic phase.[1] |
| Product precipitates out during solvent removal. | The product has low solubility in the solvent used for extraction or chromatography. | Use a solvent system in which the product is more soluble for the final concentration step. Alternatively, collect the precipitate by filtration. |
Poor Separation During Column Chromatography
| Symptom | Possible Cause | Solution |
| Streaking or tailing of the product spot on TLC and column. | The polar carboxylic acid group is strongly interacting with the silica gel. | Add a small amount of a polar modifier to the mobile phase, such as acetic acid or formic acid (e.g., 0.5-1%), to protonate the piperazine and reduce its interaction with the silica. Alternatively, use a more polar solvent system, such as a gradient of methanol (B129727) in dichloromethane. |
| Co-elution of impurities with the product. | Impurities have similar polarity to the product. | Optimize the solvent system for column chromatography. A shallow gradient elution can improve separation. Consider using a different stationary phase, such as alumina, or reverse-phase chromatography. |
Difficulty with Recrystallization
| Symptom | Possible Cause | Solution | | Product oils out or does not crystallize. | An inappropriate solvent or solvent mixture is being used. The product may be impure. | Screen a variety of solvents for recrystallization. Good single solvents will dissolve the compound when hot but not when cold. For solvent mixtures, dissolve the compound in a "good" solvent and add a "poor" solvent dropwise until turbidity appears, then heat to redissolve and cool slowly. Ethanol (B145695) or mixtures of ethanol and water can be a good starting point for zwitterionic compounds. | | Low recovery after recrystallization. | The product is too soluble in the chosen solvent, even at low temperatures. | Use a solvent in which the product has lower solubility. Minimize the amount of solvent used to dissolve the compound. Ensure the solution is thoroughly cooled before filtration. |
Data Presentation
Purity Analysis Methods
| Analytical Method | Typical Performance Characteristics | Notes |
| HPLC-UV | Purity assessment of >95% is achievable. | A C18 reverse-phase column is commonly used. The mobile phase often requires an additive like formic acid or trifluoroacetic acid to ensure good peak shape.[2] |
| LC-MS | High sensitivity and selectivity for impurity profiling. | Can identify and quantify impurities even at very low levels.[3] |
| NMR Spectroscopy | Provides structural confirmation and can be used for quantitative purity assessment (qNMR). | Useful for identifying major impurities and confirming the structure of the final product. |
Experimental Protocols
General Protocol for Column Chromatography Purification
-
Slurry Preparation: Adsorb the crude this compound onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel in the desired mobile phase.
-
Loading: Carefully load the silica slurry containing the crude product onto the top of the packed column.
-
Elution: Begin elution with a non-polar solvent system (e.g., ethyl acetate/hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., methanol or dichloromethane). A typical gradient could be from 0% to 10% methanol in dichloromethane. The addition of 0.5% acetic acid to the mobile phase can help to improve peak shape.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
General Protocol for Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a test solvent. Observe the solubility at room temperature and upon heating. Good solvents will show low solubility at room temperature and high solubility at elevated temperatures. Ethanol, isopropanol, or mixtures with water are good starting points.
-
Dissolution: In a larger flask, dissolve the crude product in the minimum amount of the chosen hot solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Visualizations
Caption: A workflow for troubleshooting the purification of this compound.
Caption: Potential side reactions in the synthesis of this compound.
References
Technical Support Center: Boc Deprotection of 1-Boc-4-carboxymethyl piperazine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-Boc deprotection of 1-Boc-4-carboxymethyl piperazine (B1678402).
Frequently Asked Questions (FAQs)
Q1: My Boc deprotection of 1-Boc-4-carboxymethyl piperazine is incomplete. How can I drive the reaction to completion?
A1: Incomplete deprotection is a common issue. Here are several strategies to improve reaction efficiency:
-
Increase Acid Concentration: The concentration of the acid is critical. For standard methods using trifluoroacetic acid (TFA), a concentration of 20-50% (v/v) in dichloromethane (B109758) (DCM) is common. For reactions with hydrochloric acid, 4M HCl in dioxane is a frequently used and effective reagent.[1] Increasing the equivalents of the acid can help push the reaction to completion.
-
Extend Reaction Time: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Continue the reaction until the starting material is no longer detectable.
-
Elevate Temperature: Gently warming the reaction mixture can accelerate the deprotection. However, be cautious, as excessive heat can promote side reactions, including hydrolysis of the carboxymethyl ester. A moderate increase in temperature, for instance to 40-50°C, may be beneficial.[1]
Q2: I am observing significant side product formation. What are the common side reactions and how can I minimize them?
A2: The primary side reaction of concern is the hydrolysis of the carboxymethyl ester to the corresponding carboxylic acid. Here’s how to address this and other potential side reactions:
-
Ester Hydrolysis: The strong acidic conditions required for Boc deprotection can also lead to the cleavage of the methyl ester. To minimize this, consider using milder deprotection methods or carefully controlling the reaction conditions (e.g., lower temperature, shorter reaction time).[2][3]
-
Formation of Stable Salts: With TFA, the resulting trifluoroacetate (B77799) salt of the piperazine can sometimes be challenging to handle or may interfere with subsequent steps. Using HCl in dioxane often yields a hydrochloride salt, which is frequently a crystalline solid and easier to isolate.[1]
-
t-Butylation: The tert-butyl cation generated during the deprotection can alkylate nucleophilic functional groups. While less of a concern for this specific molecule, if other sensitive moieties are present, the addition of a scavenger like anisole (B1667542) or thioanisole (B89551) can be beneficial.[4]
Q3: What is the best work-up procedure after an acidic Boc deprotection?
A3: A proper work-up is crucial for isolating the deprotected piperazine with high yield and purity. A typical procedure involves:
-
Removal of Volatiles: After the reaction is complete, remove the solvent and excess acid under reduced pressure.
-
Basification: Dissolve the residue in water or an appropriate organic solvent and neutralize the excess acid by adding a base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), until the pH is basic (pH > 7).[1]
-
Extraction: Extract the aqueous layer multiple times with a suitable organic solvent like dichloromethane or ethyl acetate.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the deprotected product.
Q4: Are there milder alternatives to TFA and HCl for the deprotection of this compound?
A4: Yes, milder methods can be advantageous, especially for preventing the hydrolysis of the carboxymethyl ester.
-
Oxalyl Chloride in Methanol (B129727): This method offers a mild alternative for the selective deprotection of N-Boc groups at room temperature.[2]
-
Aqueous Phosphoric Acid: Using aqueous phosphoric acid can be a gentler approach compared to TFA.[3]
-
Lewis Acids: Certain Lewis acids can also facilitate Boc deprotection under milder conditions than strong Brønsted acids.[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Incomplete Reaction | Insufficient reaction time or temperature. | Monitor the reaction by TLC/LC-MS and prolong the reaction time. Consider a moderate increase in temperature (e.g., to 40-50°C).[1] |
| Insufficient amount of acid. | Increase the equivalents of acid (e.g., TFA or HCl solution).[1] | |
| Poor solubility of the starting material. | Try a different solvent system in which the starting material is more soluble. | |
| Low Yield | Side reactions due to harsh conditions (e.g., ester hydrolysis). | Lower the reaction temperature and/or use a milder deprotection reagent like oxalyl chloride in methanol.[2][3] |
| Product loss during work-up. | Ensure complete extraction from the aqueous phase by performing multiple extractions. Confirm the final pH of the aqueous layer is basic to ensure the product is in its free base form. | |
| Formation of a water-soluble salt. | If the hydrochloride or trifluoroacetate salt of your product is water-soluble, consider alternative work-up procedures or direct use of the salt in the next step. | |
| Purification Difficulties | The product is an oil or difficult to crystallize. | Consider converting the free base to a different salt (e.g., fumarate, citrate) which may be more crystalline. |
| Co-elution with byproducts during chromatography. | Optimize the chromatography conditions (solvent system, stationary phase). Consider derivatization to aid separation. |
Data Presentation
Table 1: Comparison of Common N-Boc Deprotection Conditions
| Parameter | Trifluoroacetic Acid (TFA) | Hydrochloric Acid (HCl) |
| Typical Conditions | 20-50% TFA in DCM, 0°C to room temperature.[4] | 4M HCl in dioxane, room temperature.[1] |
| Reaction Time | Generally fast, from 30 minutes to a few hours.[4] | Can be very rapid (e.g., 30 minutes) or slower depending on the solvent and concentration.[4] |
| Yield | Typically high to quantitative. | Typically high to quantitative. |
| Product Purity | Generally high, but the resulting TFA salt can be oily.[4] | Often high, with the hydrochloride salt frequently being a crystalline solid, aiding in purification.[1] |
| Key Side Reactions | Can cleave other acid-sensitive groups like esters.[2][3] The intermediate t-butyl cation can lead to alkylation of nucleophilic residues.[4] | Similar potential for t-butyl cation side reactions. Can also cleave acid-sensitive esters.[2] |
Experimental Protocols
Protocol 1: N-Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
-
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve this compound (1.0 equiv.) in anhydrous DCM (to a concentration of approximately 0.1-0.2 M) in a round-bottom flask.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add TFA (5-10 equiv.) to the stirred solution.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 1-4 hours, monitoring its progress by TLC or LC-MS.
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.
-
Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic.
-
Extract the aqueous layer with DCM (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate under reduced pressure to yield the deprotected piperazine derivative.
-
Protocol 2: N-Boc Deprotection using Hydrochloric Acid (HCl) in Dioxane
-
Materials:
-
This compound
-
4M HCl in 1,4-dioxane (B91453) solution
-
Methanol (optional, as a co-solvent)
-
Diethyl ether
-
-
Procedure:
-
Dissolve this compound (1.0 equiv.) in a minimal amount of a suitable solvent like methanol or dioxane in a round-bottom flask.
-
Add the 4M HCl in dioxane solution (3-5 equiv.) to the stirred solution at room temperature.[1]
-
Stir the reaction for 1-3 hours, monitoring its progress by TLC or LC-MS. Often, the hydrochloride salt of the deprotected piperazine will precipitate.[1]
-
Upon completion, the solvent can be removed under reduced pressure. Alternatively, the product can be precipitated by adding diethyl ether and collected by filtration.[1]
-
To obtain the free base, follow the basification and extraction steps outlined in Protocol 1.
-
Protocol 3: Mild N-Boc Deprotection using Oxalyl Chloride in Methanol
-
Materials:
-
This compound
-
Methanol
-
Oxalyl chloride
-
-
Procedure:
-
Dissolve the N-Boc protected substrate in methanol.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add oxalyl chloride (3 equivalents) to the stirred solution.[3]
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.[3]
-
Upon completion, remove the solvent under reduced pressure and proceed with a standard aqueous work-up as described in Protocol 1.
-
Visualizations
References
Technical Support Center: Optimizing Coupling Reactions with 1-Boc-4-carboxymethyl piperazine
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing amide coupling reactions involving 1-Boc-4-carboxymethyl piperazine (B1678402).
Troubleshooting Guide
This section addresses specific issues that may be encountered during the coupling of 1-Boc-4-carboxymethyl piperazine with an amine.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Inefficient Activation of Carboxylic Acid: Standard coupling reagents may be insufficient, especially for sterically hindered substrates.[1] | - Switch to a more potent coupling reagent like HATU, HBTU, or PyBOP.[2][3] - Pre-activate the carboxylic acid for 15-30 minutes with the coupling reagent and a base before adding the amine.[4][5] |
| Incomplete Reaction: The reaction may not have reached completion.[6] | - Monitor the reaction progress using TLC or LC-MS.[7] - If the reaction has stalled, consider extending the reaction time or adding more coupling reagent.[3][6] | |
| Poor Reagent Quality: Moisture or degradation of reagents can inhibit the reaction. | - Ensure all reagents, especially coupling agents and solvents, are anhydrous.[5] - Use fresh coupling reagents.[2] | |
| Incorrect Stoichiometry: Inaccurate measurement of reagents can lead to incomplete conversion.[6] | - Ensure accurate measurement of all components. - Using a slight excess (1.1-1.2 equivalents) of the amine can sometimes drive the reaction to completion.[6] | |
| Presence of Significant Side Products | N-acylurea Formation: A common byproduct when using carbodiimide (B86325) reagents like EDC.[6] | - Use an additive such as HOBt or Oxyma Pure to suppress the formation of N-acylurea.[7][8] |
| Dimerization/Oligomerization: The activated carboxylic acid can react with another molecule of deprotected piperazine.[6] | - Ensure the Boc protecting group is fully intact during the coupling reaction. - Consider slow, dropwise addition of the amine to the activated carboxylic acid.[5] | |
| Guanidinylation of Amine: Can occur when using uronium-based reagents like HATU or HBTU in excess.[6][7] | - Use the coupling reagent in slight excess (e.g., 1.05-1.1 equivalents).[6] - Add the amine shortly after activating the carboxylic acid.[6] | |
| Racemization: The chiral center of the coupling partner may be susceptible to racemization during activation.[2] | - Use coupling reagents known for low racemization risk, such as HATU or those combined with additives like HOAt or Oxyma Pure.[3][7] - Running the reaction at a lower temperature (e.g., 0°C) after initial activation can help minimize racemization.[1] | |
| Difficulty in Product Purification | Water-Insoluble Byproducts: DCC coupling results in dicyclohexylurea (DCU), which can be difficult to remove.[9] | - If using DCC, filter the reaction mixture to remove the precipitated DCU.[4] - Consider using EDC, as its urea (B33335) byproduct is water-soluble and easily removed with an aqueous wash.[4][7] |
| Unreacted Starting Materials: Incomplete reaction leads to a mixture of starting materials and product.[6] | - Optimize reaction conditions to drive the reaction to completion (see "Low or No Product Yield"). - Utilize column chromatography with an appropriate solvent gradient for purification.[6] |
Troubleshooting Workflow
Caption: A decision tree for troubleshooting low-yield couplings.
Frequently Asked Questions (FAQs)
Q1: What are the most effective coupling reagents for this compound?
The choice of coupling agent is critical and depends on factors like the steric hindrance of the amine, budget, and desired reaction speed.[4] Uronium/aminium salts like HATU are highly reactive and efficient, often leading to faster reactions and higher yields, especially for challenging couplings.[7][8] Carbodiimides like EDC are more economical but may require additives like HOBt or Oxyma to improve efficiency and avoid side reactions.[7][8]
Comparison of Common Coupling Reagents
| Coupling Reagent | Advantages | Disadvantages | Best For |
| HATU | High reactivity, fast reaction times, low racemization risk.[7][8] | High cost, can cause guanidinylation of the amine if used in large excess.[7][10] | Difficult or sterically hindered couplings; when speed is critical.[7] |
| HBTU / TBTU | Very efficient, well-established, less expensive than HATU.[7] | Less reactive than HATU; can also cause guanidinylation side reactions.[7][8] | Standard, routine couplings.[7] |
| EDC·HCl | Economical, water-soluble byproducts are easily removed during aqueous workup.[4][7] | Can form N-acylurea byproducts, requires an additive (e.g., HOBt, Oxyma) to improve efficiency and suppress racemization.[6][7] | Couplings where cost is a major factor and byproducts can be easily removed. |
| PyBOP | High coupling efficiency with low racemization risk; byproducts are not carcinogenic.[8][9] | Effective for a wide range of couplings, including those with sensitive substrates. | |
| COMU | Safer than HBTU/HATU, highly efficient, and water-soluble byproducts simplify purification.[8] | When high efficiency, safety, and ease of purification are priorities.[8] |
Q2: What are the optimal solvent and base choices?
Anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are typically recommended.[4] For the base, a non-nucleophilic, sterically hindered amine such as N,N-Diisopropylethylamine (DIPEA) is highly preferred to minimize side reactions.[7] Triethylamine (TEA) can also be used, but DIPEA is often the better choice.[7]
Q3: How can I monitor the progress of the reaction?
Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7] This allows for tracking the consumption of starting materials and the formation of the desired product, which is crucial for determining the optimal reaction time and identifying any significant side products.[7]
Q4: Can the Boc protecting group be cleaved during the coupling reaction?
While the Boc group is generally stable under most amide coupling conditions, prolonged exposure to even mildly acidic conditions can lead to its premature removal.[6] It is important to use non-acidic coupling reagents and appropriate bases to maintain the integrity of the Boc group.[6] If premature deprotection occurs, the free piperazine can react with two equivalents of the carboxylic acid, leading to a di-acylated byproduct.[6]
Q5: What are common side reactions and how can they be minimized?
Common side reactions include racemization, N-acylurea formation (with carbodiimides), and dimerization.[3][6] Minimization strategies include:
-
Racemization: Use additives like HOBt or HOAt, or choose a coupling reagent like HATU.[3][7]
-
N-acylurea: Add HOBt or Oxyma when using EDC or other carbodiimides.[7]
-
Dimerization: Ensure complete Boc protection and consider slow addition of the amine.[5][6]
Experimental Protocols
General Experimental Workflow
Caption: General experimental workflow for amide coupling.[8]
Protocol 1: High-Efficiency Coupling using HATU
This protocol is designed for efficient coupling, particularly for sterically hindered or challenging substrates.[2]
-
Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq) in anhydrous DMF.[6]
-
Activation: To the solution, add HATU (1.05 eq) and DIPEA (2.5 eq).[6] Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[4][6]
-
Coupling: Add the desired amine (1.1 eq) to the reaction mixture.[6]
-
Reaction: Stir the reaction at room temperature for 2-16 hours. Monitor progress by TLC or LC-MS.[6]
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) or DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.[6]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[4]
Protocol 2: Economical Coupling using EDC/HOBt
This is a widely used and cost-effective method suitable for many standard coupling reactions.[4]
-
Preparation: To a solution of this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF, add DIPEA (2.0 eq).[4]
-
Activation: Cool the mixture to 0 °C in an ice bath. Add EDC·HCl (1.2 eq) to the solution and stir for 15-30 minutes at 0 °C to pre-activate the carboxylic acid.[4]
-
Coupling: Add the desired amine (1.1 eq) to the reaction mixture.[4]
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.[4]
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃, water, and brine to remove the water-soluble urea byproduct and excess EDC.[4][8]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash chromatography.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. peptide.com [peptide.com]
1-Boc-4-carboxymethyl piperazine stability issues in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Boc-4-carboxymethyl piperazine (B1678402). The information is designed to address common stability issues encountered in solution during various experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for 1-Boc-4-carboxymethyl piperazine and its solutions?
For long-term storage of the solid compound, it is advisable to store it in a cool, dry, and well-ventilated place, with temperatures between 0-8°C being common.[1] For solutions, the optimal storage conditions depend on the solvent and the intended duration of storage. For aqueous solutions, it is best to prepare them fresh. If short-term storage is necessary, refrigeration at 2-8°C is recommended to minimize degradation. For organic solutions in aprotic solvents like DMF or DMSO, storage at -20°C can prolong stability.
Q2: What is the primary stability concern for this compound in solution?
The main stability issue is the hydrolysis of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions. The Boc group is designed to be labile in the presence of acid.[2] Exposure to acidic environments (pH < 4) will lead to the cleavage of the Boc group, yielding the deprotected piperazine-4-acetic acid.
Q3: How stable is this compound at different pH values?
The stability of this compound is highly pH-dependent.
-
Acidic Conditions (pH < 4): The compound is unstable due to the rapid, acid-catalyzed hydrolysis of the Boc group.[2]
-
Weakly Acidic Conditions (pH 4-6): Slow hydrolysis of the Boc group may occur over extended periods.
-
Neutral to Moderately Basic Conditions (pH 6-9): The compound is generally stable. This pH range is optimal for most applications and for storage of aqueous solutions.[2]
-
Strongly Basic Conditions (pH > 9): While the Boc group is stable, the piperazine ring itself may be susceptible to degradation under harsh basic conditions and elevated temperatures, although this is less common under typical experimental settings.
Q4: In which common laboratory solvents is this compound stable?
This compound is generally stable in common anhydrous aprotic organic solvents such as dichloromethane (B109758) (DCM), dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and ethyl acetate, provided they are free of acidic impurities. Protic solvents like methanol (B129727) and ethanol (B145695) are also generally suitable, but care should be taken to ensure they are neutral.
Q5: Are there any known degradation pathways for this compound other than Boc deprotection?
While the primary degradation pathway is the cleavage of the Boc group, other potential but less common degradation routes could include:
-
Thermal Degradation: The piperazine core is thermally stable at temperatures up to 150-160°C.[3][4] Therefore, thermal degradation is unlikely under standard laboratory conditions.
-
Oxidative Degradation: While not extensively studied for this specific molecule, piperazine itself can undergo oxidation, a process that can be catalyzed by metal ions like copper.[3] It is good practice to use high-purity solvents and avoid contamination with metal ions.
Troubleshooting Guide
Problem 1: My reaction is yielding the deprotected piperazine-4-acetic acid as a major byproduct.
-
Potential Cause: The reaction conditions are too acidic, leading to the cleavage of the Boc protecting group.
-
Troubleshooting Steps:
-
Check the pH of your reaction mixture: If possible, measure the pH of the aqueous phase or a wetted pH strip for organic solutions.
-
Use non-acidic reagents: Ensure that all reagents, especially coupling agents for the carboxylic acid, do not create an acidic environment.
-
Add a non-nucleophilic base: If the reaction can tolerate it, consider adding a mild, non-nucleophilic base like diisopropylethylamine (DIPEA) to neutralize any trace acids.
-
Reduce reaction time and temperature: Prolonged reaction times or elevated temperatures can promote the hydrolysis of the Boc group, even in mildly acidic conditions.
-
Problem 2: I am observing the formation of an unknown impurity in my sample during storage.
-
Potential Cause: The compound is degrading in the storage solvent or due to improper storage conditions.
-
Troubleshooting Steps:
-
Analyze the impurity: Use techniques like LC-MS or NMR to identify the structure of the impurity. This can provide clues about the degradation pathway.
-
Re-evaluate storage conditions: Ensure the solution is stored at the correct temperature and protected from light. For aqueous solutions, check the pH.
-
Use fresh solutions: Whenever possible, prepare solutions of this compound fresh before use.
-
Solvent purity: Ensure the solvent used for storage is of high purity and free from contaminants like acids or oxidizing agents.
-
Problem 3: I am seeing poor yield in a coupling reaction involving the carboxylic acid moiety.
-
Potential Cause: The starting material may have partially degraded, or the reaction conditions are not optimal.
-
Troubleshooting Steps:
-
Verify the purity of the starting material: Before starting the reaction, check the purity of your this compound using HPLC or NMR.
-
Optimize coupling conditions: Ensure you are using an appropriate coupling agent (e.g., HATU, HBTU) and base. The presence of the piperazine nitrogen can sometimes interfere with coupling reactions.
-
Monitor the reaction closely: Use TLC or LC-MS to monitor the progress of the reaction and avoid prolonged reaction times that could lead to side reactions.
-
Data Presentation
Table 1: Illustrative pH-Dependent Stability of this compound in Aqueous Buffer at 37°C
| pH | Buffer System | Incubation Time (hours) | % Remaining (Illustrative) | Primary Degradation Product |
| 2.0 | 0.01 M HCl | 2 | < 10% | Piperazine-4-acetic acid |
| 4.0 | Acetate Buffer | 24 | ~75% | Piperazine-4-acetic acid |
| 7.4 | Phosphate Buffer | 48 | > 95% | Minimal to no degradation |
| 9.0 | Borate Buffer | 48 | > 95% | Minimal to no degradation |
Note: This table is for illustrative purposes, based on the known stability profile of the Boc protecting group. Actual degradation rates should be determined experimentally.
Experimental Protocols
Protocol: pH-Dependent Stability Assessment of this compound via RP-HPLC
Objective: To determine the rate of degradation of this compound at various pH values at a controlled temperature.
Materials:
-
This compound
-
Buffer solutions at various pH levels (e.g., pH 2, 4, 7.4, 9)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or trifluoroacetic acid (for mobile phase)
-
Reverse-phase HPLC system with a UV detector (e.g., C18 column)
-
Constant temperature incubator (e.g., 37°C)
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent like acetonitrile or methanol.
-
Sample Preparation:
-
For each pH to be tested, dilute the stock solution with the corresponding buffer to a final concentration of 0.1 mg/mL.
-
Prepare a "time zero" sample for each pH by immediately quenching the reaction (e.g., by neutralizing the pH or freezing) and analyzing it by HPLC.
-
-
Incubation: Incubate the remaining samples at 37°C.
-
Time Points: At specified time intervals (e.g., 2, 4, 8, 12, 24, 48 hours), withdraw an aliquot from each sample, quench the degradation, and analyze by HPLC.
-
HPLC Analysis:
-
Use a suitable C18 column and a gradient elution method with a mobile phase consisting of water and acetonitrile with an acidic modifier (e.g., 0.1% formic acid).
-
Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 210-220 nm).
-
-
Data Analysis:
-
Calculate the percentage of intact this compound remaining at each time point relative to the "time zero" sample.
-
Plot the percentage of the remaining compound against time for each pH to determine the degradation kinetics.
-
Visualizations
Caption: Primary degradation pathway of this compound.
References
Technical Support Center: 1-Boc-4-carboxymethyl piperazine Conjugates
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies to mitigate aggregation when working with 1-Boc-4-carboxymethyl piperazine (B1678402) conjugates.
Frequently Asked Questions (FAQs)
Q1: What is 1-Boc-4-carboxymethyl piperazine and why is it used in bioconjugation?
This compound is a heterobifunctional linker molecule commonly used in the synthesis of complex bioconjugates like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2] Its structure features a carboxylic acid group for conjugation to molecules (e.g., proteins) and a Boc-protected amine, which allows for a secondary, controlled conjugation step after deprotection.[1] The piperazine ring is often incorporated to enhance the aqueous solubility of the resulting conjugate, which can be a crucial factor in preventing aggregation.[1][3]
Q2: What are the primary causes of aggregation when using this linker?
Aggregation of conjugates is a complex issue stemming from several factors:
-
Increased Hydrophobicity: Many cytotoxic payloads or other conjugated molecules are highly hydrophobic. Attaching them to a biomolecule like an antibody increases the overall hydrophobicity, promoting self-association to minimize exposure to the aqueous environment.[4][5]
-
Suboptimal Reaction Conditions: The chemical environment during conjugation is critical. Factors like pH, temperature, and buffer composition can destabilize the protein, leading to unfolding and aggregation.[6] A pH near the protein's isoelectric point (pI) is particularly problematic as it minimizes solubility.[4][5]
-
High Concentrations: High concentrations of the protein or the activated linker increase the likelihood of intermolecular interactions, which can initiate aggregation.[6][7]
-
Conjugation Chemistry Stress: The popular EDC/NHS chemistry used to activate the linker's carboxyl group neutralizes its negative charge. If this charge contributes to the protein's stability and solubility, its removal can trigger aggregation.[6]
-
Boc-Deprotection Stress: The acidic conditions required to remove the Boc protecting group can be harsh, potentially degrading acid-sensitive functional groups and destabilizing the entire conjugate.[8]
Q3: How can I detect and quantify aggregation in my sample?
Several analytical techniques can be employed to monitor and quantify aggregation:
-
Size Exclusion Chromatography (SEC-HPLC): This is the most common quantitative method. It separates molecules based on size, allowing for the precise measurement of high-molecular-weight (HMW) species (aggregates), monomers, and fragments.[5]
-
Dynamic Light Scattering (DLS): A high-throughput method used to measure the size distribution of particles in a solution. It is excellent for detecting the presence of aggregates and assessing the polydispersity of the sample.[5]
-
Visual Inspection: The simplest method is to check for visible particulates or cloudiness in the solution.[9]
-
UV-Vis Spectroscopy: Abnormally high light scattering can be detected during absorbance measurements, indicating the presence of large particles.[9]
Q4: What is the role of pH in preventing aggregation?
The pH of the solution is a critical parameter that must be carefully controlled throughout the conjugation process.
-
Protein Stability: Every protein has an optimal pH range for stability. Performing conjugation outside of this range can lead to unfolding and aggregation. It is crucial to conduct a pH stability study for your specific protein before conjugation.[6]
-
Reaction Efficiency: The reaction between an NHS-activated ester and a primary amine (like a lysine (B10760008) residue) is most efficient at a slightly basic pH, typically between 7.2 and 8.5.[10][11]
-
Solubility: Proteins are least soluble at their isoelectric point (pI), where their net charge is zero. Formulating or reacting near the pI significantly increases the risk of aggregation.[4][12] The pH of solutions containing piperazine derivatives has been identified as a controlling parameter for their behavior.[13]
Q5: How does temperature affect the stability of the conjugate?
Temperature influences reaction rates and protein stability.
-
Reaction Temperature: NHS-ester conjugation is typically performed at room temperature (20-25°C) for 1-4 hours or at 4°C overnight.[6][10] Lower temperatures can help maintain the stability of sensitive biomolecules during the reaction.[14]
-
Storage Temperature: Purified proteins and conjugates are often unstable for long periods at 4°C and should be stored at -80°C for long-term stability.[7] Repeated freeze-thaw cycles should be avoided as they can induce aggregation.[5] For some piperazine derivatives, storage at room temperature should be avoided due to detrimental impacts on stability.[15]
Q6: Can stabilizing additives be used to prevent aggregation?
Yes, various excipients can be included in the buffer to enhance stability and prevent aggregation. These additives work through different mechanisms, such as preferential exclusion or direct binding to stabilize the protein's native state.[16][17][18] Common choices are summarized in the data table below.
Troubleshooting Guide: Aggregation Issues
| Problem | Potential Cause | Recommended Solution |
| Visible precipitation or cloudiness immediately after adding activated linker. | 1. Suboptimal pH: The reaction pH may be too close to the protein's isoelectric point (pI).[4] | 1. Optimize pH: Ensure the pH is at least 1 unit away from the pI. Perform a pH stability study to find the optimal balance between protein stability and reaction efficiency.[6] |
| 2. High Protein/Linker Concentration: Concentrated solutions increase intermolecular interactions.[6][7] | 2. Reduce Concentration: Perform the conjugation at a lower protein concentration. If a high final concentration is needed, concentrate the purified conjugate afterward.[6] | |
| 3. Poor Mixing: Localized high concentrations of the linker can cause "shock" and induce aggregation.[6] | 3. Improve Mixing: Add the activated linker solution slowly and dropwise to the protein solution with gentle but continuous stirring. | |
| 4. High EDC Concentration: Excessive EDC used during the activation step can lead to protein precipitation.[6] | 4. Optimize EDC Ratio: Reduce the molar excess of EDC during the activation step. Start with a lower ratio (e.g., 2-fold molar excess over the linker) and optimize.[6] | |
| Aggregation occurs during the Boc-deprotection step. | 1. Harsh Acidic Conditions: Strong acids like TFA can degrade sensitive groups on the conjugate, leading to instability.[8] | 1. Use Milder Conditions: Consider using 4M HCl in dioxane, which is often effective and can yield a more manageable hydrochloride salt.[8] Control reaction time and temperature carefully. |
| 2. Salt Formation Issues: The resulting salt (e.g., trifluoroacetate) may be difficult to handle or poorly soluble. | 2. Change Acid: Switching from TFA to HCl in dioxane can produce a hydrochloride salt that may be easier to isolate as a solid.[8] | |
| Product aggregates during purification or upon storage. | 1. Suboptimal Formulation Buffer: The final storage buffer may lack the necessary components to stabilize the conjugate.[5] | 1. Screen Excipients: Add stabilizing excipients like arginine, sucrose, or non-ionic surfactants (e.g., Polysorbate 20) to the storage buffer.[4] |
| 2. Temperature Stress: The conjugate may be sensitive to temperature fluctuations or freeze-thaw cycles.[5] | 2. Optimize Storage: Flash-freeze aliquots in liquid nitrogen and store them at -80°C. Add a cryoprotectant like glycerol (B35011) (10-25%) before freezing.[7] | |
| 3. Oxidation: Cysteine residues can form intermolecular disulfide bonds, leading to aggregation. | 3. Add Reducing Agent: If applicable, include a reducing agent like TCEP or DTT in the buffer. Note that this is not suitable if disulfide bonds are integral to the protein's structure.[7] |
Data Presentation
Table 1: Recommended pH and Buffer Conditions for Conjugation Steps
| Step | Recommended pH | Recommended Buffers | Buffers to Avoid |
| EDC/NHS Activation | 4.5 - 6.0 | MES, Acetate | Phosphate (can reduce EDC efficiency), Amine-containing buffers |
| NHS-Ester Conjugation | 7.2 - 8.5 | PBS, Bicarbonate, Borate[11] | Tris, Glycine (contain primary amines that compete in the reaction)[10] |
| Boc-Deprotection | N/A (Acidic) | N/A (Reaction uses TFA in DCM or 4M HCl in Dioxane)[8] | N/A |
| Final Formulation/Storage | Protein Dependent (typically 5.5 - 7.0) | Histidine, Citrate, Phosphate | Buffers outside the protein's stability range |
Table 2: Common Stabilizing Additives to Prevent Aggregation
| Additive Class | Example | Typical Working Concentration | Mechanism of Action |
| Amino Acids | L-Arginine, L-Glutamate[9] | 50 - 100 mM[6] | Suppresses protein-protein interactions by binding to charged and hydrophobic regions.[7] |
| Sugars/Polyols | Sucrose, Trehalose, Glycerol | 5 - 10% (w/v) or 250-300 mM | Stabilize the native protein structure through preferential exclusion.[16] |
| Surfactants | Polysorbate 20, Polysorbate 80 | 0.01% - 0.1% (v/v) | Prevent surface-induced aggregation by competitive adsorption at interfaces. |
| Polymers | Polyethylene Glycol (PEG) | Varies | Can bind to unfolded protein states, preventing them from aggregating.[16] |
Table 3: Typical Molar Ratios for EDC/NHS Activation
| Reagent | Molar Excess (relative to this compound) | Purpose |
| EDC | 1.5 - 5 fold[14] | Activates the carboxylic acid to form a reactive O-acylisourea intermediate. |
| NHS / Sulfo-NHS | 1.5 - 5 fold[14] | Reacts with the intermediate to form a more stable, amine-reactive NHS ester, improving coupling efficiency.[14] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. benchchem.com [benchchem.com]
- 9. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 10. lumiprobe.com [lumiprobe.com]
- 11. tocris.com [tocris.com]
- 12. pH-Dependent Aggregation in Intrinsically Disordered Proteins Is Determined by Charge and Lipophilicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Rational Design of Solution Additives for the Prevention of Protein Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 18. Optimizing Excipient Properties to Prevent Aggregation in Biopharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 1-Boc-4-carboxymethyl piperazine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-Boc-4-carboxymethyl piperazine (B1678402).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might find in my sample of 1-Boc-4-carboxymethyl piperazine?
A1: Common impurities in this compound typically arise from the synthetic process. The most common route involves the alkylation of 1-Boc-piperazine with a haloacetic acid ester (e.g., ethyl bromoacetate), followed by hydrolysis. Impurities can include unreacted starting materials, byproducts from side reactions, and residual solvents or reagents.
Q2: Can you provide a list of potential impurities and their sources?
A2: Certainly. The following are common impurities to be aware of:
-
Process-Related Impurities:
-
1-Boc-4-(ethoxycarbonylmethyl)piperazine: This is the ester intermediate before the final hydrolysis step. Its presence indicates incomplete hydrolysis.
-
1-Boc-piperazine: This is the starting material for the alkylation step. Its presence signifies an incomplete reaction.
-
1,4-bis(carboxymethyl)piperazine: This can form if the starting 1-Boc-piperazine contains residual piperazine, which can be di-alkylated.
-
-
Impurities from Starting Material (1-Boc-piperazine):
-
Piperazine: The un-protected precursor to 1-Boc-piperazine.
-
1,4-di-Boc-piperazine: A common byproduct from the synthesis of 1-Boc-piperazine where both nitrogen atoms of piperazine become protected.[1]
-
-
Residual Solvents and Reagents:
-
Solvents such as Dichloromethane (DCM), Acetonitrile (B52724), or Dimethylformamide (DMF) are often used in the alkylation step.[2]
-
Salts like sodium bromide may be present from the quenching and work-up of the alkylation reaction.
-
Q3: My reaction to couple a molecule to this compound is not working as expected. What could be the issue?
A3: If your coupling reaction is failing, consider the following possibilities:
-
Purity of this compound: The presence of the impurities listed above, particularly unreacted 1-Boc-piperazine, can affect the stoichiometry of your reaction.
-
Presence of Water: If you are performing a coupling reaction at the carboxylic acid, ensure your starting material is anhydrous, as water can interfere with many coupling reagents.
-
Incorrect Reagents or Conditions: Verify that the coupling reagents (e.g., HATU, EDC) and base are appropriate for your specific transformation and that the reaction conditions (temperature, solvent) are optimal.
-
Degradation of the Starting Material: While generally stable, prolonged storage under improper conditions (e.g., high humidity, elevated temperature) could potentially lead to degradation.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Low purity of this compound confirmed by analysis. | Incomplete purification after synthesis. | Repurify the material, possibly by recrystallization or column chromatography. |
| Presence of a significant amount of the ethyl ester intermediate. | Incomplete hydrolysis during the synthesis. | If you have synthesized the material, repeat the hydrolysis step, ensuring sufficient reaction time and appropriate temperature. |
| Unexpected side products in subsequent reactions. | Presence of unreacted 1-Boc-piperazine or piperazine in your starting material. | Analyze the purity of your this compound using HPLC or NMR to identify and quantify these impurities. Adjust the stoichiometry of your reaction accordingly or re-purify the starting material. |
| Inconsistent reaction yields. | Lot-to-lot variability of the this compound. | It is advisable to perform analytical testing on each new batch to confirm its purity and identity before use. |
Analytical Methodologies
A combination of analytical techniques is recommended for the comprehensive quality control of this compound.
| Analytical Method | Purpose | Typical Parameters |
| High-Performance Liquid Chromatography (HPLC) | To determine purity and quantify non-volatile impurities. | Column: C18 reversed-phaseMobile Phase: Gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.Detection: UV at 210 nm. |
| Gas Chromatography (GC) | To detect and quantify residual volatile solvents. | Column: DB-624 or similarDetector: Flame Ionization Detector (FID)Oven Program: Start at 40°C, ramp to 240°C. |
| Nuclear Magnetic Resonance (¹H NMR) Spectroscopy | To confirm the chemical structure and identify major impurities. | Solvent: CDCl₃ or DMSO-d₆The spectrum should be consistent with the expected chemical shifts and integrations for this compound. |
| Mass Spectrometry (MS) | To confirm the molecular weight of the compound and identify unknown impurities. | Can be coupled with HPLC (LC-MS) for enhanced separation and identification. |
Experimental Workflow for Impurity Troubleshooting
The following workflow provides a logical approach to identifying and resolving issues related to the purity of this compound.
Caption: Troubleshooting workflow for purity issues.
References
Technical Support Center: Synthesis of 1-Boc-4-carboxymethyl Piperazine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to optimize the synthesis of 1-Boc-4-carboxymethyl piperazine (B1678402).
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for synthesizing 1-Boc-4-carboxymethyl piperazine?
The synthesis of this compound is typically achieved through the N-alkylation of 1-Boc-piperazine with an alkyl haloacetate, such as ethyl bromoacetate (B1195939) or methyl bromoacetate, in the presence of a base. The Boc (tert-butyloxycarbonyl) group serves as a protecting group, ensuring that alkylation occurs selectively at the N4 position.[1][2]
Q2: What are the recommended solvents for this reaction?
Polar aprotic solvents are generally preferred for the N-alkylation of piperazines.[3] Common choices include acetonitrile, acetone, and dimethylformamide (DMF).[1][2] The selection of the solvent can influence the reaction rate and solubility of the reagents.
Q3: Which base is most effective for this N-alkylation?
Inorganic bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are commonly used and effective.[1][3] Organic, non-nucleophilic bases such as N,N-Diisopropylethylamine (DIPEA) can also be employed.[2][3] The base is crucial for neutralizing the acid (e.g., HBr) generated during the reaction.[3]
Q4: What is the optimal temperature for this reaction?
The reaction temperature can significantly impact the reaction time. Many N-alkylation reactions are conducted at elevated temperatures, often at the reflux temperature of the chosen solvent, to ensure a reasonable reaction rate. However, it is advisable to start at a lower temperature and gradually increase it while monitoring the reaction progress to avoid potential side reactions.
Q5: How can I monitor the progress of the reaction?
The progress of the reaction can be effectively monitored using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] These methods allow for the tracking of the consumption of starting materials (1-Boc-piperazine) and the formation of the desired product.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Slow or Incomplete Reaction | Low reaction temperature. | Gradually increase the temperature and monitor the reaction by TLC or LC-MS. Many N-alkylation reactions require heating to proceed at a reasonable rate.[1] |
| Poor solubility of reagents. | Switch to a more polar aprotic solvent like DMF to ensure all reagents are fully dissolved.[1] | |
| Insufficient amount of base. | Ensure at least a stoichiometric amount of base is used to neutralize the acid formed during the reaction.[3] | |
| Low Yield | Formation of di-alkylated byproduct. | While the Boc group protects one nitrogen, ensure a 1:1 stoichiometry of 1-Boc-piperazine to the alkylating agent.[3] |
| Side reactions or product decomposition. | Lower the reaction temperature and monitor the reaction closely to stop it once the starting material is consumed.[1] | |
| Presence of Impurities | Unreacted starting materials. | Allow the reaction to proceed for a longer duration or increase the temperature. Purify the final product using column chromatography. |
| Formation of unexpected byproducts. | Re-evaluate the reaction conditions (solvent, base, temperature). Consider using a more inert solvent if solvent-related impurities are suspected. |
Experimental Protocols
Protocol 1: N-Alkylation of 1-Boc-piperazine with Ethyl Bromoacetate
This protocol describes a general procedure for the synthesis of 1-Boc-4-(ethoxycarbonylmethyl)piperazine, the ethyl ester precursor to this compound.
Materials:
-
1-Boc-piperazine
-
Ethyl bromoacetate
-
Potassium carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Water
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a solution of 1-Boc-piperazine (1.0 eq.) in anhydrous acetone, add potassium carbonate (1.5 - 2.0 eq.).
-
Stir the suspension vigorously at room temperature.
-
Add ethyl bromoacetate (1.1 eq.) dropwise to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Filter off the inorganic salts and wash the filter cake with acetone.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel if necessary.[2]
Protocol 2: Saponification to this compound
This protocol outlines the hydrolysis of the ethyl ester to the final carboxylic acid product.
Materials:
-
1-Boc-4-(ethoxycarbonylmethyl)piperazine
-
Lithium hydroxide (B78521) (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) or Methanol
-
Water
-
Hydrochloric acid (HCl) (1M)
-
Ethyl acetate
Procedure:
-
Dissolve 1-Boc-4-(ethoxycarbonylmethyl)piperazine (1.0 eq.) in a mixture of THF (or methanol) and water.
-
Add lithium hydroxide (or sodium hydroxide) (1.5 - 2.0 eq.).
-
Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the organic solvent.
-
Acidify the aqueous residue to pH 3-4 with 1M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting workflow for optimizing reaction time.
References
Technical Support Center: Solvent Effects on 1-Boc-4-carboxymethyl piperazine Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Boc-4-carboxymethyl piperazine (B1678402). The following information addresses common issues encountered during amide coupling reactions, with a focus on the impact of solvent selection on reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of 1-Boc-4-carboxymethyl piperazine in drug development?
A1: this compound is a bifunctional linker commonly used in the synthesis of complex molecules, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).[1] In PROTACs, it serves as a linker to connect a ligand that binds to a target protein with a ligand for an E3 ubiquitin ligase.[1] The piperazine moiety can improve the solubility and impart rigidity to the linker, which is often crucial for the efficacy of the PROTAC.[1]
Q2: What are the reactive sites on this compound?
A2: The primary reactive site is the carboxylic acid (-COOH) group of the carboxymethyl substituent. This group is activated for amide bond formation with a primary or secondary amine. The piperazine nitrogen atom protected by the tert-butyloxycarbonyl (Boc) group is generally stable under standard amide coupling conditions.[1] The second, unprotected piperazine nitrogen is also a potential nucleophile, though its reactivity is lower than that of the carboxylate after activation.
Q3: Which solvents are recommended for amide coupling reactions with this compound?
A3: Polar aprotic solvents are generally preferred for amide coupling reactions. The most commonly used solvents are N,N-Dimethylformamide (DMF) and Dichloromethane (DCM).[2][3] Acetonitrile and Tetrahydrofuran (THF) can also be used. The choice of solvent can significantly impact reaction rate and yield, and optimal conditions should be determined experimentally.
Q4: Can the Boc protecting group be cleaved during the amide coupling reaction?
A4: While the Boc group is designed to be stable under most amide coupling conditions, prolonged exposure to even mildly acidic conditions can lead to its premature removal.[1] It is crucial to use non-acidic coupling reagents and non-nucleophilic bases to maintain the integrity of the Boc group.[1] If the Boc group is unintentionally cleaved, the newly exposed secondary amine on the piperazine ring can react, leading to di-acylated byproducts.[1]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Amide Product
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).- If the reaction has stalled, consider adding more coupling reagent or extending the reaction time.[1] |
| Suboptimal Solvent Choice | - Ensure the starting materials are fully dissolved in the chosen solvent. Poor solubility can hinder the reaction.- Consider switching to a different solvent. For example, if a reaction is slow in DCM, switching to DMF might increase the rate and yield due to its higher polarity and better solvating properties for polar intermediates. |
| Inefficient Coupling Reagent | - For sterically hindered amines, a more powerful coupling reagent like HATU may be necessary to achieve a good yield.[4]- Ensure the coupling reagent is fresh and has been stored correctly. |
| Presence of Moisture | - Use anhydrous solvents and reagents. Moisture can hydrolyze the activated carboxylic acid intermediate, reducing the yield.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Incorrect Stoichiometry | - Ensure accurate measurement of all reagents. A slight excess (1.1-1.2 equivalents) of the amine component can sometimes help drive the reaction to completion. |
Issue 2: Formation of Side Products
| Side Product | Potential Cause | Mitigation Strategy |
| N-acylurea | - This is a common byproduct when using carbodiimide (B86325) reagents like EDC. The activated O-acylisourea intermediate rearranges to the more stable N-acylurea. | - Add an auxiliary nucleophile such as 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure. These additives trap the O-acylisourea intermediate to form a more stable active ester, which is less prone to rearrangement and reacts efficiently with the amine. |
| Guanidinium Byproduct | - Can form when using uronium-based coupling reagents like HATU or HBTU in excess, which can react with the amine nucleophile.[1] | - Use the coupling reagent in slight excess (e.g., 1.05-1.1 equivalents).- Add the amine to the reaction mixture shortly after the activation of the carboxylic acid.[1] |
| Di-acylated Piperazine | - Premature cleavage of the Boc protecting group exposes the second piperazine nitrogen, which can then react with another equivalent of the activated carboxylic acid.[1] | - Ensure the reaction is performed under non-acidic conditions to keep the Boc group intact.[1]- Use non-nucleophilic bases like N,N-Diisopropylethylamine (DIPEA). |
| Dimerization/Oligomerization | - The activated carboxylic acid of one molecule of this compound reacts with the deprotected piperazine nitrogen of another molecule. | - Ensure complete Boc protection during the coupling reaction.[1]- Use a slow addition of the coupling agent or operate at a higher dilution. |
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Amide Bond Formation
| Coupling Reagent | Additive | Base | Typical Solvent | Typical Reaction Time (h) | Typical Yield (%) | Notes |
| HATU | None | DIPEA | DMF | 1-3 | >90% | Highly efficient and rapid, especially for sterically hindered substrates. Minimizes racemization.[2][4] |
| HBTU | None | DIPEA | DMF | 2-8 | >90% | Good balance of reactivity and cost. Can be slightly less effective than HATU in preventing racemization for sensitive amino acids. |
| EDC | HOBt | DIPEA | DMF or DCM | 4-24 | 70-90% | Cost-effective and widely used. The urea (B33335) byproduct is water-soluble, simplifying workup.[3][5] |
| DCC | HOBt | None/DIPEA | DCM | 12-24 | 70-90% | The dicyclohexylurea (DCU) byproduct is poorly soluble and can often be removed by filtration. |
Table 2: Effect of Solvent on HATU-mediated Amide Coupling Conversion (%)
Data adapted from a study on general amide coupling reactions and may serve as a guide for trends with this compound.
| Time (h) | DCM | THF | Acetonitrile | Ethyl Acetate | DMF |
| 1 | 95 | 80 | 98 | 90 | 100 |
| 2 | 98 | 85 | 99 | 95 | 100 |
| 4 | 100 | 90 | 100 | 98 | 100 |
| 24 | 100 | 95 | 100 | 100 | 100 |
Experimental Protocols
Protocol 1: HATU-Mediated Amide Coupling
-
Preparation: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq) in anhydrous DMF (to a concentration of 0.1-0.2 M).
-
Activation: To the solution, add HATU (1.05 eq) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.[1]
-
Coupling: Add the desired amine (1.1 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 1-3 hours. Monitor the progress by TLC or LC-MS.[2]
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
-
Preparation: In a dry, round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), HOBt (1.2 eq), and the desired amine (1.1 eq) in anhydrous DCM or DMF (to a concentration of 0.1-0.2 M).
-
Reaction Initiation: Cool the mixture to 0 °C in an ice bath. Add EDC (1.2 eq) portion-wise to the stirred solution.[3]
-
Coupling: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-24 hours, monitoring the progress by TLC or LC-MS.[3]
-
Work-up: After completion, dilute the reaction mixture with DCM. Wash the organic phase with saturated aqueous NaHCO₃ solution, water, and brine to remove the water-soluble urea byproduct and any excess EDC.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 1-Boc-4-carboxymethyl piperazine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Boc-4-carboxymethyl piperazine (B1678402). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during the experimental process.
Troubleshooting Guide
Q1: My reaction yield is low. What are the potential causes and how can I improve it?
Low yields in the synthesis of 1-Boc-4-carboxymethyl piperazine can stem from several factors. The primary causes include incomplete reaction, degradation of starting materials or product, and formation of byproducts.
Troubleshooting Steps:
-
Reaction Temperature: The reaction temperature is a critical parameter. While higher temperatures can increase the reaction rate, they may also promote side reactions or degradation. A systematic temperature optimization study is recommended. Start with a moderate temperature (e.g., 60 °C) and adjust based on reaction monitoring.[1]
-
Reaction Time: Ensure the reaction has proceeded to completion by monitoring it using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Insufficient reaction time will result in unreacted starting materials, while excessively long times can lead to product degradation.
-
Reagent Quality: Use high-purity, anhydrous 1-Boc-piperazine, methyl 2-bromoacetate, and solvent. Moisture and impurities can lead to undesirable side reactions and lower yields.
-
Base Selection and Stoichiometry: A suitable base, such as potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N), is crucial to neutralize the HBr formed during the reaction.[1] Use at least one equivalent of the base, and in some cases, a slight excess may be beneficial.
-
Agitation: Ensure efficient stirring to maintain a homogeneous reaction mixture, especially if reagents are not fully soluble.
Q2: I am observing significant amounts of a di-alkylated byproduct. How can I minimize its formation?
The formation of a di-alkylated byproduct, where the methyl carboxymethyl group attaches to both nitrogen atoms of the piperazine ring (after in-situ deprotection of the Boc group), is a common issue.
Mitigation Strategies:
-
Temperature Control: Lowering the reaction temperature can significantly reduce the rate of the second alkylation, thereby favoring the mono-alkylated product.[1]
-
Slow Addition of Alkylating Agent: Adding the methyl 2-bromoacetate dropwise over a period of time helps to maintain a low concentration of the alkylating agent in the reaction mixture, which statistically favors the reaction at the more accessible un-protected nitrogen of 1-Boc-piperazine.
-
Stoichiometry: While using a slight excess of the alkylating agent is common to drive the reaction to completion, a large excess should be avoided as it can increase the likelihood of di-alkylation.
Q3: My final product appears to be contaminated with a quaternary ammonium (B1175870) salt. How can I prevent this and purify my product?
Over-alkylation of the desired product can lead to the formation of a quaternary ammonium salt, where the nitrogen of the carboxymethylated piperazine is further alkylated.
Prevention and Purification:
-
Temperature and Reaction Time: Avoid excessive heating and prolonged reaction times, as these conditions can promote quaternization.
-
Purification: Quaternary ammonium salts are typically highly polar and can often be removed from the desired product by column chromatography on silica (B1680970) gel. Due to their salt-like nature, they may also be removed by washing the organic extract with water during the work-up, although this can risk hydrolysis of the ester.
Q4: I suspect the methyl ester in my product is being hydrolyzed. What conditions favor this side reaction and how can I avoid it?
Hydrolysis of the methyl ester to the corresponding carboxylic acid can occur, particularly if the reaction or work-up conditions are too basic or acidic, especially in the presence of water.
Preventive Measures:
-
Anhydrous Conditions: Ensure all reagents and solvents are anhydrous to minimize the presence of water.
-
Choice of Base: Use a non-nucleophilic organic base like triethylamine or a moderately strong inorganic base like potassium carbonate. Strong bases like sodium hydroxide (B78521) should be avoided.
-
Work-up: During the aqueous work-up, use a mild base like a saturated sodium bicarbonate solution to neutralize any acid and avoid prolonged contact time. If the reaction is performed under basic conditions, neutralize with a mild acid (e.g., dilute HCl) carefully at a low temperature.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the synthesis of this compound?
The optimal temperature for the N-alkylation of 1-Boc-piperazine with methyl 2-bromoacetate typically falls within the range of room temperature to 80 °C.[2] A common starting point is 60 °C, which often provides a good balance between reaction rate and minimizing side reactions.[1] However, the ideal temperature can depend on the solvent and base used. It is advisable to perform small-scale experiments at different temperatures (e.g., 25 °C, 40 °C, 60 °C, and 80 °C) to determine the optimal conditions for your specific setup.
Q2: What are the most common byproducts in this synthesis?
The most frequently encountered byproducts are:
-
1,4-bis(carboxymethyl)piperazine: Resulting from di-alkylation.
-
Quaternary ammonium salt: Formed by over-alkylation of the product.
-
1-Boc-4-(carboxy)piperazine: Arising from the hydrolysis of the methyl ester.
Q3: Which solvents are recommended for this reaction?
Aprotic polar solvents are generally preferred for this N-alkylation reaction. Common choices include:
-
Acetonitrile (B52724) (ACN)
-
Dimethylformamide (DMF)
-
Tetrahydrofuran (THF)[1]
-
Dichloromethane (DCM)
The choice of solvent can influence the reaction rate and solubility of the reagents.
Q4: How can I monitor the progress of the reaction?
The reaction progress can be effectively monitored by:
-
Thin Layer Chromatography (TLC): This allows for a quick and simple way to visualize the consumption of starting materials and the formation of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more detailed information, including the molecular weight of the product and any byproducts, confirming the reaction's progress and identifying potential issues early on.
Data Presentation
The following table summarizes the expected impact of temperature on the synthesis of this compound based on general principles of organic chemistry. The values are representative and may vary depending on specific reaction conditions.
| Temperature (°C) | Reaction Time (h) | Expected Yield (%) | Key Observations and Potential Issues |
| 25 (Room Temp) | 24 - 48 | 60 - 75 | Slow reaction rate; may require extended reaction times. Lower potential for byproduct formation. |
| 40 | 12 - 24 | 75 - 85 | Moderate reaction rate with a good balance of yield and purity. |
| 60 | 6 - 12 | 80 - 90 | Faster reaction rate, often leading to higher yields in a shorter time.[1] Increased risk of di-alkylation and quaternization if not carefully controlled. |
| 80 | 2 - 6 | 70 - 85 | Very fast reaction rate, but a higher likelihood of significant byproduct formation and potential for product degradation. |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol is a general guideline and may require optimization for specific laboratory conditions.
Materials:
-
1-Boc-piperazine
-
Methyl 2-bromoacetate
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (ACN), anhydrous
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-Boc-piperazine (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Add anhydrous acetonitrile to the flask to achieve a suitable concentration (e.g., 0.2-0.5 M).
-
Stir the suspension at room temperature for 15 minutes.
-
Slowly add methyl 2-bromoacetate (1.1 eq) to the reaction mixture dropwise over 30 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 60 °C) and stir for the required time, monitoring the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the solid potassium salts and wash the filter cake with acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude residue in ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Visualization
Caption: Workflow for temperature optimization in this compound synthesis.
References
Technical Support Center: Catalyst Selection for 1-Boc-4-carboxymethyl piperazine Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on catalyst selection for reactions involving 1-Boc-4-carboxymethyl piperazine (B1678402). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures, particularly for amide bond formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions involving 1-Boc-4-carboxymethyl piperazine?
A1: The most prevalent reaction for this molecule is the formation of an amide bond by coupling the carboxylic acid group with a primary or secondary amine. This is a critical step in the synthesis of various complex molecules, including Proteolysis Targeting Chimeras (PROTACs), where this moiety often serves as a versatile linker.[1]
Q2: What are "coupling reagents" and how do they function as catalysts in these reactions?
A2: In the context of amide bond formation, coupling reagents are substances that "activate" the carboxylic acid group of this compound, making it more susceptible to nucleophilic attack by an amine. They are often referred to as catalysts or activators. The process generally involves the conversion of the carboxylic acid's hydroxyl group into a better leaving group, thereby facilitating the reaction with the amine.
Q3: How do I choose the right coupling reagent for my reaction?
A3: The selection of an appropriate coupling reagent is critical for achieving high yields and purity.[1] The choice depends on several factors, including the steric and electronic properties of the amine you are coupling, desired reaction conditions (time, temperature), and cost. The most common classes of coupling reagents include carbodiimides (e.g., EDC, DCC), uronium/aminium salts (e.g., HATU, HBTU), and phosphonium (B103445) salts (e.g., PyBOP).[2] A comparative table is provided below to aid in your selection.
Q4: Can the Boc protecting group be accidentally removed during the coupling reaction?
A4: While the tert-butyloxycarbonyl (Boc) group is generally stable under most amide coupling conditions, prolonged exposure to even mildly acidic conditions can lead to its premature removal. It is crucial to use non-acidic coupling reagents and appropriate bases to maintain the integrity of the Boc group. If deprotection is desired, it is typically performed in a separate step using a strong acid like trifluoroacetic acid (TFA).
Catalyst/Coupling Reagent Performance Data
The following table summarizes the performance of common coupling reagents for amide bond formation with N-Boc-protected carboxylic acids, providing a general guideline for reactions with this compound.
| Coupling Reagent | Additive | Base | Solvent | Typical Reaction Time (h) | Typical Yield (%) | Notes |
| EDC | HOBt | DIPEA | DMF or DCM | 4 - 24 | 75 - 90 | A cost-effective and widely used method. The urea (B33335) byproduct is water-soluble, simplifying purification.[1] |
| HATU | None | DIPEA | DMF | 2 - 6 | 85 - 98 | Highly efficient and rapid, often preferred for sterically hindered substrates. Minimizes racemization.[1] |
| BOP | None | DIPEA | DMF | 2 - 8 | 80 - 95 | Effective coupling reagent, but produces carcinogenic HMPA as a byproduct. Use with caution.[1] |
| COMU | DIPEA | DMF | 1 - 2 | High | Byproducts are water-soluble, simplifying extraction. Often provides rapid reaction times.[2] |
Yields are illustrative and can vary based on the specific amine substrate, reaction scale, and purification method.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of the desired amide product | 1. Inefficient coupling agent: The chosen reagent may not be effective for your specific substrates. 2. Presence of moisture: Water can hydrolyze the activated intermediate. 3. Incorrect stoichiometry: Inaccurate measurement of reagents can lead to incomplete reactions. | 1. Switch to a more efficient coupling agent: For challenging couplings, consider using a uronium-based reagent like HATU. 2. Use anhydrous conditions: Ensure all solvents and reagents are dry and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Optimize stoichiometry: Ensure accurate measurements. A slight excess (1.1-1.2 equivalents) of the amine can sometimes drive the reaction to completion. |
| Formation of a significant amount of N-acylurea byproduct | This is a common side reaction when using carbodiimide (B86325) reagents like EDC, where the activated intermediate rearranges before reacting with the amine. | Use an additive: The addition of 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure can effectively suppress the formation of N-acylurea by trapping the O-acylisourea intermediate to form a more stable active ester. |
| Dimerization of the starting material | The primary amine of one molecule attacks the activated carboxylic acid of another molecule of this compound. This is more likely at high concentrations. | Slow Addition/High Dilution: The most effective method is the slow, dropwise addition of a solution of the amine to the reaction mixture containing the activated carboxylic acid. Performing the reaction at a lower concentration (e.g., 0.05-0.1 M) can also reduce the likelihood of self-reaction.[3] |
| Difficulty in purifying the final product | The byproducts of the coupling reaction may be difficult to separate from the desired product. | Choose a reagent with soluble byproducts: For example, the urea byproduct of EDC is water-soluble and can be easily removed with an aqueous workup.[4] Similarly, the byproducts of COMU are also water-soluble.[2] If using DCC, the dicyclohexylurea (DCU) byproduct is insoluble in most organic solvents and can be removed by filtration.[4][5] |
Visualizing the Catalyst Selection Workflow
The following diagram illustrates a logical workflow for selecting a suitable coupling reagent for your reaction with this compound.
Caption: Workflow for selecting an amide coupling catalyst.
Experimental Protocols
The following are representative protocols for the coupling of this compound with a generic primary amine (R-NH₂). These should be optimized for specific substrates.
Protocol 1: Coupling using HATU
This protocol is recommended for its high efficiency and speed, especially with sterically hindered amines.[2]
Materials:
-
This compound (1.0 eq)
-
Primary Amine (1.1 eq)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU) (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Activation: To the solution, add HATU (1.1 eq) and DIPEA (2.5 eq). Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[1]
-
Coupling: Add the primary amine (1.1 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 2-6 hours. Monitor the progress by TLC or LC-MS.[1]
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297). Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica (B1680970) gel column chromatography.[1]
Protocol 2: Coupling using EDC/HOBt
This is a cost-effective and widely used method. The water-solubility of the byproducts simplifies purification.[1][4]
Materials:
-
This compound (1.0 eq)
-
Primary Amine (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Dichloromethane (DCM) or DMF
Procedure:
-
Preparation: To a solution of this compound (1.0 eq) in anhydrous DMF or DCM, add the primary amine (1.1 eq).[1]
-
Reagent Addition: Add HOBt (1.2 eq) and DIPEA (2.5 eq) to the reaction mixture.
-
Activation: Cool the mixture to 0 °C in an ice bath. Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.[2]
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.[1]
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate or DCM. Wash the organic phase with water, followed by saturated sodium bicarbonate solution and brine to remove the water-soluble urea byproduct and excess reagents.[2]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue via flash column chromatography.[2]
References
Technical Support Center: Troubleshooting Low Yield in Peptide Coupling with 1-Boc-4-carboxymethyl piperazine
This guide provides troubleshooting for researchers, scientists, and drug development professionals experiencing low yields during the peptide coupling of 1-Boc-4-carboxymethyl piperazine (B1678402) to a primary or secondary amine.
Frequently Asked Questions (FAQs)
Question 1: Why am I observing a low yield when coupling 1-Boc-4-carboxymethyl piperazine using a standard carbodiimide (B86325) reagent like EDC or DCC?
Answer: Low yields with standard carbodiimide reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC) can be attributed to several factors when coupling this compound. The structure of this reagent, while not severely hindered, can be more demanding than simple amino acids.
-
Inefficient Activation: The primary cause is often slow or incomplete formation of the reactive O-acylisourea intermediate. This intermediate is necessary to react with the amine component to form the desired amide bond.[1]
-
Steric Hindrance: The bulky tert-butoxycarbonyl (Boc) protecting group and the piperazine ring can create some steric hindrance, which may slow down the reaction rate compared to less bulky carboxylic acids.[2]
-
Side Reactions: Carbodiimide-mediated couplings can be prone to side reactions, such as the formation of an unreactive N-acylurea byproduct, especially if the desired reaction is slow.[3][4]
Troubleshooting Steps:
-
Switch to a More Potent Coupling Reagent: Utilize uronium/aminium or phosphonium-based reagents, which are known to be more efficient for challenging couplings.[5][6] Examples include HATU, HBTU, or PyBOP. These reagents rapidly generate highly reactive activated esters.[6][7]
-
Incorporate Additives: If you must use a carbodiimide, the addition of a nucleophilic additive like 1-Hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) is critical.[4][8] These additives form a more stable and amine-reactive intermediate ester, which can improve the reaction rate and suppress side reactions.[1]
-
Implement a Pre-activation Step: Before adding your amine, allow the this compound, coupling reagent, additive, and a non-nucleophilic base (like DIPEA) to react for a period (15-60 minutes).[5][8] This ensures the active ester is formed before the amine is introduced, which can significantly improve yield.
Question 2: My reaction is sluggish and incomplete. How can I optimize the reaction conditions?
Answer: Optimizing reaction conditions is crucial for driving the coupling reaction to completion. Key parameters to consider are the choice of base, solvent, and reaction time.
-
Base Selection: The base is critical for neutralizing acidic byproducts and ensuring the amine component is deprotonated and nucleophilic. Use a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM).[3][9] Ensure you are using an adequate amount, typically 2-4 equivalents.[5]
-
Solvent Quality: The solvent must be anhydrous and capable of dissolving all reactants.[1] N,N-Dimethylformamide (DMF) is a common and effective choice. Dichloromethane (DCM) can also be used, particularly with carbodiimide reagents.[10][11]
-
Reaction Time and Temperature: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8] If the reaction is slow, extending the reaction time (from a few hours to overnight) may be necessary.[8] Running the reaction at a slightly elevated temperature (e.g., 40-50°C) can sometimes overcome the activation energy barrier, but this should be done cautiously to avoid potential side reactions like racemization if chiral centers are present elsewhere in the molecule.[12]
Question 3: I am seeing significant side products in my LC-MS analysis. What are the likely causes and how can I prevent them?
Answer: Side products can arise from several sources, including the reagents used and the reaction conditions.
-
Guanidinylation: If you are using a uronium/aminium-based coupling reagent (like HBTU or HATU), excess reagent can react with the free amine component to form a guanidinium (B1211019) byproduct, which terminates the reaction for that molecule.[6][9] This is particularly problematic if the activation of the carboxylic acid is slow.
-
Diketopiperazine Formation: While less common with this specific reagent unless it's being coupled to a dipeptide on a solid support, cyclization can occur, especially if Proline is one of the first two residues in a solid-phase synthesis.[13]
-
Racemization: If your amine-containing molecule has a chiral center adjacent to the amine, racemization can occur during activation.
Data Presentation: Comparison of Common Coupling Reagents
The choice of coupling reagent is a critical factor in achieving high yields. The table below provides a general guideline for expected performance when coupling carboxylic acids like this compound with primary amines. Yields are substrate-dependent.
| Coupling Reagent | Additive | Base | Solvent | Typical Reaction Time (h) | Typical Yield (%) | Notes |
| EDC | HOBt/NHS | DIPEA | DMF or DCM | 4 - 24 | 60 - 90 | A cost-effective and widely used method. The urea (B33335) byproduct is water-soluble.[1][8] |
| DCC | HOBt | - | DCM | 12 - 24 | 70 - 90 | Forms an insoluble dicyclohexylurea (DCU) byproduct that must be filtered off.[4][11] |
| HATU | - | DIPEA | DMF | 1 - 4 | 85 - 98 | Highly efficient and fast, especially for challenging couplings. Pre-activation is recommended.[2][7] |
| HBTU | HOBt | DIPEA | DMF | 1 - 4 | 80 - 95 | Very efficient, but can cause guanidinylation if not pre-activated.[4][6] |
| PyBOP | - | DIPEA | DMF | 2 - 12 | 85 - 95 | High efficiency with low risk of racemization. Does not cause guanidinylation.[6][7] |
Experimental Protocols
Protocol 1: High-Efficiency Coupling Using HATU
This protocol is recommended for achieving high yields, especially if other methods have failed.
-
Reagent Preparation: In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF.
-
Pre-activation: Add DIPEA (2.5 - 3.0 eq.) to the solution. Stir the mixture at room temperature for 15-30 minutes. The solution may change color, indicating the formation of the activated ester.[5][8]
-
Coupling Reaction: Add the amine-containing substrate (1.1 eq.) to the pre-activated mixture.
-
Reaction Monitoring: Stir the reaction at room temperature for 1-4 hours. Monitor the progress by TLC or LC-MS until the starting carboxylic acid is consumed.[7]
-
Workup:
-
Dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.[8]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
-
Protocol 2: Cost-Effective Coupling Using EDC/HOBt
This is a standard, widely-used protocol suitable for many substrates.
-
Reagent Preparation: To a solution of this compound (1.0 eq.) and HOBt (1.2 eq.) in anhydrous DCM or DMF, add DIPEA (2.0 eq.).
-
Activation: Cool the mixture to 0 °C in an ice bath. Add EDC·HCl (1.2 eq.) to the solution and stir for 15-30 minutes at 0 °C to pre-activate the carboxylic acid.[11]
-
Coupling Reaction: Add the amine-containing substrate (1.1 eq.) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm slowly to room temperature and stir for 4-24 hours. Monitor progress by TLC or LC-MS.[8]
-
Workup:
-
Quench the reaction by adding water.
-
If using DMF, extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and brine to remove excess reagents and byproducts.[1]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Visualizations
Experimental Workflow Diagram
Caption: General experimental workflow for peptide coupling with this compound.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low-yield coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bachem.com [bachem.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 10. peptide.com [peptide.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. peptide.com [peptide.com]
Technical Support Center: Preventing Racemization in Peptide Synthesis
Welcome to the technical support center for preventing racemization during peptide synthesis. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the loss of stereochemical integrity during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of peptide synthesis, and why is it a concern?
A1: Racemization is the process where a pure enantiomer of a chiral molecule, such as an L-amino acid, converts into a mixture of both L- and D-enantiomers.[1][2] In peptide synthesis, this leads to the incorporation of incorrect stereoisomers into the peptide chain. This is a critical issue because the biological activity and therapeutic efficacy of a peptide are highly dependent on its specific three-dimensional structure. The presence of diastereomeric impurities can be difficult to remove and may lead to reduced biological activity or altered pharmacological properties.[1][2]
Q2: What is the primary mechanism that causes racemization during peptide coupling?
A2: The most common mechanism for racemization during the coupling of N-protected amino acids is the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[1][2][3] This occurs when the activated carboxyl group of the N-protected amino acid cyclizes. The proton on the alpha-carbon of this oxazolone (B7731731) ring is highly acidic and can be easily removed by a base in the reaction mixture. The resulting achiral intermediate can then be attacked by the amine component, producing a mixture of both the desired and undesired stereoisomers.[1] A less common pathway is direct enolization, where a strong base directly removes the alpha-proton from the activated amino acid.[1][3]
Q3: Which amino acids are most susceptible to racemization?
A3: Histidine (His) and cysteine (Cys) are particularly prone to racemization during peptide coupling.[4][5] Other amino acids that can be susceptible, especially under non-optimized conditions, include serine (Ser) and phenylalanine (Phe).[4]
Q4: How can racemization be suppressed during peptide coupling?
A4: Several strategies can be employed to suppress racemization:
-
Use of Additives: Incorporating additives like 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can effectively minimize racemization. These additives react with the activated amino acid to form an active ester that is less prone to racemization.[2][4][6][7][8]
-
Choice of Coupling Reagent: Certain coupling reagents are less likely to cause racemization. For example, aminium/uronium salt-based reagents like HATU are often preferred over carbodiimides used alone.[1][9]
-
Optimized Reaction Conditions: Lowering the reaction temperature (e.g., to 0°C) and using less polar solvents can help reduce the rate of racemization.[1][4]
-
Base Selection: Using a weaker, sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine is preferable to strong, non-hindered bases like triethylamine (B128534) (TEA).[2][7]
-
Minimized Pre-activation Time: A short pre-activation time of the amino acid before adding the amine component can reduce the opportunity for oxazolone formation.[1][4]
Troubleshooting Guide
If you are observing significant racemization in your peptide synthesis, use the following guide to identify and resolve potential causes.
| Symptom | Potential Cause | Recommended Solution |
| High levels of D-isomer detected by chiral HPLC. | Use of carbodiimide (B86325) coupling reagents (e.g., DCC, DIC) without an additive. | Always use carbodiimide coupling reagents in conjunction with racemization-suppressing additives such as HOBt, HOAt, or Oxyma.[4][6][8] |
| Racemization observed even with onium salt reagents (e.g., HBTU). | The base used is too strong or not sterically hindered. | Switch to a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine.[2][7] |
| Coupling reaction is performed at room temperature or higher. | The rate of racemization increases with temperature. | Perform the coupling reaction at a lower temperature, for example, 0°C.[1][4] |
| Long pre-activation step before adding the amine. | Prolonged pre-activation increases the opportunity for oxazolone formation. | Minimize the pre-activation time to 1-5 minutes. Alternatively, add the coupling reagent to the mixture of the acid, amine, and additive, with the base being the last component added.[1] |
| Racemization of histidine or cysteine residues. | These amino acids are particularly susceptible to racemization. | For sensitive residues like His and Cys, consider using a milder coupling protocol, potentially at a lower temperature or with a specific coupling reagent/additive combination known to be effective for these amino acids.[4][5] Protecting the pi-imidazole nitrogen of histidine can also reduce racemization.[5][10] |
| Racemization associated with aspartic acid. | Formation of an aspartimide intermediate can lead to racemization. | Adding HOBt to the piperidine (B6355638) deprotection solution can reduce aspartimide formation.[10][11] Using piperazine (B1678402) instead of piperidine for deprotection can also be beneficial.[10][11] |
Experimental Protocols
Protocol 1: General Coupling Procedure to Minimize Racemization
This protocol describes a general method for coupling an N-Boc protected amino acid to an amine, designed to minimize racemization.
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the N-Boc-amino acid (1.0 equivalent) and the amine component (1.0-1.2 equivalents) in an appropriate anhydrous solvent (e.g., DMF or DCM).
-
Additive Addition: Add a racemization-suppressing additive such as Oxyma (1.0 equivalent) to the solution.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Coupling Reagent Addition: Add the coupling reagent, for example, N,N'-diisopropylcarbodiimide (DIC) (1.0 equivalent), to the cooled solution.
-
Base Addition: Add a sterically hindered base, such as N,N-diisopropylethylamine (DIPEA) (2.0 equivalents), dropwise to the mixture.
-
Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, proceed with a standard aqueous work-up and purification.
Protocol 2: Chiral HPLC Analysis to Quantify Racemization
This protocol outlines a method to determine the extent of racemization in a synthesized peptide.
-
Peptide Hydrolysis:
-
Place a small, accurately weighed amount of the purified peptide into a hydrolysis tube.
-
Add 6N HCl.
-
Seal the tube under vacuum and heat at 110°C for 24 hours.
-
After hydrolysis, cool the tube, open it, and evaporate the acid under vacuum.
-
Re-dissolve the resulting amino acid mixture in the HPLC mobile phase.[2]
-
-
Chiral HPLC Analysis:
-
Equilibrate a chiral HPLC column with the appropriate mobile phase.
-
Inject the prepared sample of the hydrolyzed peptide.
-
Identify the peaks corresponding to the L- and D-isomers by comparing their retention times with those of authentic standards.
-
Integrate the peak areas for both isomers to calculate the percentage of racemization.
-
Data Presentation
Table 1: Influence of Coupling Additives on Racemization
| Additive | Relative Racemization Suppression | Notes |
| None (Carbodiimide alone) | Low | High risk of racemization.[4] |
| HOBt (1-Hydroxybenzotriazole) | High | Commonly used with carbodiimides to suppress oxazolone formation.[4][8] |
| HOAt (1-Hydroxy-7-azabenzotriazole) | Very High | More effective than HOBt at suppressing racemization.[7] |
| Oxyma (Ethyl 2-cyano-2-(hydroxyimino)acetate) | Very High | A non-explosive and highly effective alternative to HOBt and HOAt.[6][8] |
Table 2: Effect of Base Selection on Racemization
| Base | Steric Hindrance | Basicity | Relative Racemization |
| Triethylamine (TEA) | Low | High | High |
| N,N-Diisopropylethylamine (DIPEA) | High | High | Moderate |
| N-Methylmorpholine (NMM) | Moderate | Moderate | Low |
| 2,4,6-Collidine | High | Moderate | Very Low |
Data in tables is a qualitative summary based on information from multiple sources.[2][7]
Visualizations
Caption: Primary racemization pathway via oxazolone formation.
Caption: A logical workflow for troubleshooting racemization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 8. bachem.com [bachem.com]
- 9. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 10. benchchem.com [benchchem.com]
- 11. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1-Boc-4-carboxymethyl piperazine
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and frequently asked questions (FAQs) for the synthesis of 1-Boc-4-carboxymethyl piperazine (B1678402).
Frequently Asked Questions (FAQs)
Q1: What is the overall synthetic strategy for 1-Boc-4-carboxymethyl piperazine?
The synthesis is a two-step process. First, 1-Boc-piperazine is N-alkylated using an haloacetate ester, typically ethyl bromoacetate (B1195939), to yield the intermediate, tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate. This is followed by the hydrolysis of the ethyl ester to the final carboxylic acid product, this compound.
Q2: How can I avoid the formation of the di-alkylated byproduct during the N-alkylation step?
The formation of a 1,4-disubstituted piperazine is a common side reaction. Using a mono-protected starting material like 1-Boc-piperazine is the primary strategy to ensure selective mono-alkylation.[1] Additionally, slow, dropwise addition of the alkylating agent (ethyl bromoacetate) to the reaction mixture can help minimize this side reaction by maintaining a low concentration of the electrophile.[1]
Q3: My N-alkylation reaction is showing low to no yield. What are the possible causes and solutions?
Several factors can contribute to a low yield. Ensure your reagents are pure and the solvent is anhydrous, as moisture can interfere with the reaction. If you are using a base like potassium carbonate, ensure it is finely powdered and dry. The reaction often requires heating, so if you are running it at room temperature, increasing the temperature to 60-80°C may be necessary.[1] Finally, confirm the stoichiometry of your reagents; a slight excess of the base may be beneficial.
Q4: During the work-up of the hydrolysis step, my product seems to remain in the aqueous layer after acidification and extraction. What should I do?
This is a common issue, especially if the product is in its salt form. After hydrolysis with a base like lithium hydroxide (B78521) or sodium hydroxide, the product exists as a carboxylate salt, which is water-soluble. To extract it into an organic solvent, you must first neutralize the excess base and then acidify the aqueous layer to a pH of around 3-4 with an acid like 1M HCl. This protonates the carboxylate, making the carboxylic acid less water-soluble and more soluble in organic solvents like ethyl acetate (B1210297) or dichloromethane. If you still face issues, saturating the aqueous layer with sodium chloride (brining out) can further decrease the solubility of the product in the aqueous phase, facilitating its extraction.
Q5: What are the best practices for purifying the final product, this compound?
After extraction, the crude product can be purified by column chromatography on silica (B1680970) gel. However, due to the acidic nature of the product, tailing on the column can be an issue. To mitigate this, a small amount of acetic acid or formic acid can be added to the eluent system. Alternatively, recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, can also yield a pure product.
Troubleshooting Guides
N-Alkylation of 1-Boc-Piperazine with Ethyl Bromoacetate
| Symptom | Possible Cause | Solution |
| Low or No Conversion | Inactive reagents or catalyst. | Ensure 1-Boc-piperazine and ethyl bromoacetate are of high purity. Use anhydrous solvent (e.g., acetonitrile (B52724), DMF). Ensure the base (e.g., K2CO3) is anhydrous and finely powdered. |
| Insufficient reaction temperature. | Heat the reaction mixture to 60-80°C. Monitor progress by TLC or LC-MS.[1] | |
| Formation of Di-alkylated Byproduct | Rapid addition of ethyl bromoacetate. | Add the ethyl bromoacetate solution dropwise to the reaction mixture over a period of time.[1] |
| Reaction Stalls | Poor solubility of reagents. | Switch to a more polar aprotic solvent like DMF. |
| Difficult Product Isolation | Product remains in the aqueous phase during work-up. | Ensure the aqueous layer is sufficiently basified (pH > 10) before extraction to deprotonate any protonated piperazine nitrogen. |
Hydrolysis of tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
| Symptom | Possible Cause | Solution |
| Incomplete Hydrolysis | Insufficient base or reaction time. | Use a slight excess of the base (e.g., LiOH, NaOH). Monitor the reaction by TLC until the starting material is consumed. Gentle heating may be required. |
| Product Fails to Precipitate upon Acidification | Product is soluble in the aqueous work-up solution. | After acidifying to pH 3-4, extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).[2] |
| Insufficient acidification. | Check the pH of the aqueous layer with pH paper or a pH meter to ensure it is acidic enough to protonate the carboxylate. | |
| Low Recovery after Extraction | Emulsion formation during extraction. | Add brine to the separatory funnel to help break the emulsion. |
| Product is an Oil Instead of a Solid | Presence of impurities. | Purify the product by column chromatography on silica gel. |
Experimental Protocols
Step 1: Synthesis of tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
-
Reaction Setup: To a solution of 1-Boc-piperazine (1.0 eq) in anhydrous acetonitrile or DMF, add anhydrous potassium carbonate (2.0 eq).
-
Addition of Alkylating Agent: Slowly add ethyl bromoacetate (1.1 eq) to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to 60-80°C and monitor the progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure product.
Step 2: Synthesis of this compound
-
Reaction Setup: Dissolve the tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate (1.0 eq) in a mixture of THF and water.
-
Hydrolysis: Add lithium hydroxide monohydrate (1.5 eq) and stir the mixture at room temperature. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up:
-
Remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 3-4 with 1M HCl.
-
Extract the aqueous layer multiple times with ethyl acetate.
-
-
Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.
Quantitative Data Summary
| Step | Reactant | Reagent | Product | Typical Yield | Purity |
| 1. N-Alkylation | 1-Boc-piperazine | Ethyl bromoacetate, K2CO3 | tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate | 75-90% | >95% (after chromatography) |
| 2. Hydrolysis | tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate | LiOH·H2O | This compound | 85-95% | >98% (after extraction/recrystallization) |
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
References
Validation & Comparative
A Comparative Guide to Bifunctional Linkers: 1-Boc-4-carboxymethyl piperazine versus Alternative Scaffolds in Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted therapeutics, including Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), the bifunctional linker is a critical component influencing efficacy, stability, and pharmacokinetic profiles. The strategic selection of a linker, such as 1-Boc-4-carboxymethyl piperazine (B1678402), can significantly impact the performance of a drug conjugate. This guide provides an objective comparison of 1-Boc-4-carboxymethyl piperazine and other prevalent linker classes, supported by experimental data and detailed methodologies to inform rational linker selection.
Introduction to Bifunctional Linkers
Bifunctional linkers connect a targeting moiety (like an antibody or a small molecule ligand) to a payload (such as a cytotoxic drug or an E3 ligase ligand). They are broadly categorized based on their release mechanisms (cleavable vs. non-cleavable) and physicochemical properties (e.g., rigid vs. flexible, hydrophilic vs. hydrophobic).[1][2] this compound is a precursor for linkers that incorporate a rigid piperazine motif.[3][4] The piperazine ring introduces conformational constraints, which can be advantageous for pre-organizing a molecule for optimal interaction with its biological target and may contribute to improved metabolic stability.[1][5]
Comparative Analysis of Linker Performance
The choice of linker profoundly impacts key performance metrics of drug conjugates. For PROTACs, the efficacy is often measured by the half-maximal degradation concentration (DC50) and the maximum level of protein degradation (Dmax).[2] For ADCs, plasma stability and cytotoxicity (IC50) are critical parameters.
Quantitative Data Summary
The following tables summarize representative data from various studies to illustrate the impact of different linker types on the performance of drug conjugates. It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, cell lines, and experimental conditions.
Table 1: Comparison of PROTAC Performance with Different Linker Classes
| PROTAC Target & E3 Ligase | Linker Class | Representative Linker Structure/Component | DC50 (nM) | Dmax (%) | Cell Line | Key Observations |
| BRD4 (VHL) | Rigid (Piperazine-containing) | Piperazine-based | ~15 | >90 | 22Rv1 | Rigid piperazine linkers can lead to highly potent PROTACs with low nanomolar DC50 values, potentially by pre-organizing the molecule for efficient ternary complex formation.[5][6] |
| TBK1 (VHL) | Flexible (Alkyl/Ether) | 21-atom alkyl/ether chain | 3 | 96 | N/A | Flexible linkers can also achieve high potency, but their efficacy is highly dependent on achieving an optimal length.[7] |
| Androgen Receptor (VHL) | Rigid (Piperidine/Piperazine) | Piperidine (B6355638) and piperazine moieties | N/A | N/A | N/A | Incorporation of piperazine and piperidine into linkers has been shown to significantly improve the solubility and potency of PROTACs.[8] |
| BRD4 (CRBN) | Flexible (PEG) | PEG linker (0-5 units) | < 0.5 µM (for 0, 4-5 units) | N/A | H661 | The relationship between linker length and potency is not always linear and needs to be empirically determined for each system.[7] |
Table 2: Comparison of ADC Linker Stability
| Linker Type | Representative Linker | Plasma Stability | Cleavage Mechanism | Key Characteristics |
| Peptide (Cleavable) | Val-Cit-PABC | High in human plasma | Cathepsin B | Widely used in approved ADCs, but can be susceptible to premature cleavage by carboxylesterases in mouse plasma.[9][10] |
| Peptide (Cleavable) | Val-Ala | High | Cathepsin B | Offers good hydrophilicity and stability as an alternative to Val-Cit.[9][11] |
| Hydrazone (pH-Sensitive, Cleavable) | Hydrazone | Moderate | Acid hydrolysis | Stable at physiological pH but hydrolyzes in the acidic environment of endosomes/lysosomes; can be prone to hydrolysis in the bloodstream.[9] |
| β-Glucuronide (Cleavable) | β-Glucuronide | High | β-glucuronidase | Stable in plasma with a distinct enzymatic cleavage mechanism.[12] |
| Non-Cleavable | Thioether (e.g., SMCC) | Very High | Antibody degradation | Extremely stable, releasing the payload only after lysosomal degradation of the antibody, which can minimize off-target toxicity.[9] |
Key Advantages of Piperazine-Containing Linkers
Linkers derived from this compound fall into the category of rigid, hydrophilic linkers. This class of linkers offers several advantages:
-
Improved Solubility: The piperazine motif can be protonated at physiological pH, which can significantly enhance the aqueous solubility of the drug conjugate, a common challenge for large, hydrophobic molecules like PROTACs.[13][14]
-
Enhanced Rigidity and Pre-organization: The conformational constraint imposed by the piperazine ring can reduce the entropic penalty of binding and pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation.[1][]
-
Modulation of Physicochemical Properties: The incorporation of a polar piperazine moiety can help balance the overall physicochemical properties of the conjugate, improving the trade-off between solubility and cell permeability.[13][16]
-
Potential for Improved Metabolic Stability: The rigid structure of the piperazine ring may be less susceptible to metabolism compared to flexible alkyl or PEG chains.[17]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of different linker technologies.
Protocol 1: Western Blot for Target Protein Degradation (PROTACs)
This is the standard assay to quantify the reduction of a target protein in cells following PROTAC treatment.[18]
Materials:
-
Cultured cells expressing the target protein
-
PROTAC of interest
-
Vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running and transfer buffers
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein
-
Loading control primary antibody (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells to achieve 70-80% confluency at the time of harvest. Treat with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours), including a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Protein Transfer: Denature equal amounts of protein and separate them by size using SDS-PAGE. Transfer the separated proteins to a membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific to the target protein, followed by an appropriate HRP-conjugated secondary antibody. Also, probe for a loading control to ensure equal protein loading.
-
Detection and Analysis: Detect the signal using an ECL substrate and an imaging system. Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle control.
Protocol 2: In Vitro Plasma Stability Assay (ADCs)
This assay determines the rate of drug deconjugation from an ADC in plasma over time.[12]
Materials:
-
ADC sample
-
Human or mouse plasma
-
37°C incubator
-
Immuno-affinity capture reagents (e.g., antigen-coated magnetic beads)
-
LC-MS system
Procedure:
-
Incubation: Incubate the ADC sample in plasma (e.g., 1 mg/mL) at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 96, and 168 hours).
-
Sample Processing: At each time point, stop the reaction by placing the sample on ice. Separate the ADC from plasma proteins using immuno-affinity capture.
-
Analysis:
-
Quantify Free Payload: Analyze the plasma supernatant using LC-MS to quantify the amount of released payload.[12]
-
Determine Drug-to-Antibody Ratio (DAR): Analyze the captured ADC to determine the change in DAR over time.
-
-
Data Interpretation: A stable ADC will show minimal payload release and a small change in DAR over the incubation period.
Protocol 3: In Vitro Cytotoxicity Assay (ADCs)
This assay determines the potency of an ADC against a target cancer cell line by measuring its half-maximal inhibitory concentration (IC50).[19][20]
Materials:
-
Target cancer cell line
-
Control cell line (antigen-negative)
-
Cell culture medium and supplements
-
96-well plates
-
ADC of interest
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with a serial dilution of the ADC and incubate for a period that allows for ADC internalization and payload-induced cell death (typically 48-144 hours).[21]
-
MTT Assay: Add MTT solution to each well and incubate for 1-4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the ADC concentration and fit the data to a dose-response curve to determine the IC50 value.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 17. precisepeg.com [precisepeg.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 21. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
A Comparative Guide to 1-Boc-4-carboxymethyl Piperazine and Fmoc-piperazine Derivatives
In the fields of medicinal chemistry, peptide synthesis, and drug development, piperazine (B1678402) derivatives serve as indispensable structural motifs and versatile linkers.[1] The strategic use of protecting groups on the piperazine nitrogens is crucial for achieving selective functionalization and successful multi-step synthesis.[2][3] Among the most prevalent protecting groups are the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group.[4][5]
This guide provides an objective comparison between 1-Boc-4-carboxymethyl piperazine and Fmoc-piperazine derivatives, tailored for researchers, scientists, and drug development professionals. We will explore their core chemical principles, compare their performance in relevant applications, and provide detailed experimental protocols supported by published data.
Core Principles: A Dichotomy in Chemical Lability
The primary distinction between the Boc and Fmoc strategies lies in the chemical conditions required for their removal.[4] The Boc group is cleaved under acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), while the Fmoc group is removed using a mild base, most commonly a solution of piperidine (B6355638) or piperazine in DMF.[6][7][8] This fundamental difference, known as orthogonality, dictates the entire synthetic strategy, including the choice of solvents, reagents, and compatible side-chain protecting groups.[4][9]
Comparative Analysis: Boc vs. Fmoc Piperazine Derivatives
The choice between a Boc or Fmoc-protected piperazine derivative is dictated by the overall synthetic plan, the nature of the target molecule, and the other functional groups present.
| Feature | This compound | Fmoc-piperazine Derivatives |
| Protecting Group | tert-butyloxycarbonyl (Boc) | 9-fluorenylmethoxycarbonyl (Fmoc) |
| Deprotection Condition | Acidic (e.g., TFA, HCl)[10][11] | Basic (e.g., 20% Piperidine in DMF)[7][12] |
| Orthogonality | Compatible with base-labile and hydrogenolysis-cleavable groups.[9] | Compatible with acid-labile groups (e.g., tBu, Trt). Fully orthogonal system.[4][] |
| Primary Application | Solution-phase synthesis of small molecules, medicinal chemistry, linker development.[5][14] | Solid-Phase Peptide Synthesis (SPPS) to incorporate piperazine into peptides.[5][15] |
| Advantages | Robust protecting group, often lower cost of reagents for large-scale synthesis.[6] | Milder deprotection preserves sensitive functionalities; amenable to automation; UV monitoring is possible.[4][] |
| Disadvantages | Harsh repetitive acid deprotection can degrade sensitive molecules.[4] | Potential for base-induced side reactions (e.g., aspartimide formation, diketopiperazine formation).[12][17] |
| Typical Synthetic Phase | Solution-phase[5] | Solid-phase[5][15] |
Applications and Experimental Workflows
The differing chemical properties of Boc and Fmoc protecting groups lead to distinct applications and synthetic workflows.
This compound in Medicinal Chemistry
This compound is a versatile building block primarily used in solution-phase organic synthesis.[5] Its stability to a wide range of non-acidic reagents makes it ideal for multi-step syntheses of complex small molecules and pharmaceutical intermediates.[18][19] The mono-protected structure allows for selective functionalization at the free secondary amine, followed by deprotection and subsequent reaction at the newly freed nitrogen. This is a common strategy in the development of drugs and complex linkers, such as those used in Proteolysis Targeting Chimeras (PROTACs).[5]
Fmoc-piperazine Derivatives in Peptide Synthesis
Fmoc-piperazine derivatives, including Fmoc-4-carboxymethyl-piperazine, are primarily designed for incorporation into peptide chains during Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[5][20] In this context, the piperazine moiety can act as a conformational constraint, a linker, or a scaffold for creating peptidomimetics.[5] The Fmoc group is removed at each cycle of the synthesis to allow the next amino acid to be coupled, while acid-labile side-chain protecting groups on the peptide remain intact until the final cleavage from the resin.[][]
Experimental Data Summary
Direct quantitative comparison in a single application is rare due to their distinct uses. However, data from standard protocols illustrate their performance characteristics.
| Parameter | Boc Deprotection | Fmoc Deprotection |
| Reagent | 5-10 equiv. Trifluoroacetic acid (TFA) in Dichloromethane (DCM)[10] | 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)[12] |
| Alternative Reagent | 4M HCl in Dioxane[11] | 10% (w/v) Piperazine in 9:1 DMF/Ethanol[8] |
| Temperature | 0 °C to Room Temperature[11] | Room Temperature[21] |
| Reaction Time | 1 - 4 hours[11] | 5 - 15 minutes[21] |
| Work-up | Aqueous basic wash (e.g., NaHCO₃), extraction, and drying.[11] | Filtration and washing with DMF.[21] |
| Key Considerations | Harsh acid can cleave other acid-sensitive groups. Requires careful neutralization.[11] | Can cause side reactions like aspartimide formation. Piperazine is a milder alternative.[12][17] |
Experimental Protocols
Protocol 1: Deprotection of this compound using TFA
This protocol is a standard method for removing the Boc group in solution-phase synthesis.[10][11]
Materials:
-
This compound derivative
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
Dissolve the this compound derivative (1.0 equiv.) in anhydrous DCM (approx. 0.1-0.2 M concentration) in a round-bottom flask.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add TFA (5-10 equiv.) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor progress by TLC or LC-MS.
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.
-
Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases (pH > 8).
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate under reduced pressure to yield the deprotected product.
Protocol 2: Incorporation of an Fmoc-piperazine Derivative in SPPS
This protocol outlines the coupling of an Fmoc-protected piperazine derivative onto a resin-bound peptide chain.[5]
Materials:
-
Fmoc-deprotected peptidyl-resin
-
Fmoc-piperazine derivative (e.g., Fmoc-4-carboxymethyl-piperazine) (3 equiv.)
-
Coupling reagents: HBTU (3 equiv.), HOBt (3 equiv.)
-
Base: Diisopropylethylamine (DIPEA) (6 equiv.)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
SPPS reaction vessel
Procedure:
-
Swell the Fmoc-deprotected peptidyl-resin in DMF.
-
In a separate vessel, dissolve the Fmoc-piperazine derivative, HBTU, and HOBt in DMF.
-
Add DIPEA to the solution from step 2 and allow it to pre-activate for 5-10 minutes.
-
Drain the DMF from the resin and add the activated Fmoc-piperazine solution.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
Once the reaction is complete, drain the reaction solution and wash the resin thoroughly with DMF. The resin is now ready for the next Fmoc deprotection and coupling cycle.
Conclusion
The selection between this compound and an Fmoc-piperazine derivative is fundamentally driven by the synthetic strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. lifetein.com [lifetein.com]
- 8. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 14. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
- 15. Buy Fmoc-piperazine hydrochloride | 215190-22-0 [smolecule.com]
- 17. ptacts.uspto.gov [ptacts.uspto.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. chemimpex.com [chemimpex.com]
- 21. peptide.com [peptide.com]
A Comparative Guide to the Synthesis of 1-Boc-4-carboxymethyl piperazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of synthetic routes for 1-Boc-4-carboxymethyl piperazine (B1678402), a key intermediate in the development of pharmaceuticals and other bioactive molecules. The methodologies, experimental data, and process workflows are presented to validate and inform the selection of an optimal synthesis strategy.
The synthesis of 1-Boc-4-carboxymethyl piperazine is most commonly and efficiently achieved through a two-step process. This primary route involves the initial mono-protection of piperazine with a tert-butoxycarbonyl (Boc) group, followed by the N-alkylation of the remaining secondary amine with an acetic acid derivative.
Step 1: Synthesis of 1-Boc-piperazine
The selective mono-Boc protection of piperazine is a critical first step, as the formation of the 1,4-disubstituted byproduct can reduce the yield of the desired intermediate.[1] Several methods have been established to achieve high selectivity and yield for 1-Boc-piperazine.
Comparison of 1-Boc-piperazine Synthesis Methods
| Method | Key Reagents | Solvent | Typical Yield | Purity | Key Advantages & Disadvantages |
| Direct Protection | Piperazine, Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Dichloromethane (B109758) (DCM) | ~83%[2] | High | Simple procedure, but can lead to the formation of the di-Boc byproduct.[3] Careful control of stoichiometry and reaction conditions is crucial.[3] |
| Acid Salt Formation | Piperazine, Acetic Acid, Boc₂O | Toluene | Improved Selectivity | High | Reduces di-substitution by forming the piperazine salt first, though it involves an extra step and uses toluene, which has health risks.[1] |
| Diethanolamine Route | Diethanolamine, Thionyl chloride, Boc₂O, Ammonia | - | >93.5%[4] | High | Multi-step but uses readily available starting materials and is suitable for industrial scale-up.[4] |
Experimental Protocol: Direct Protection of Piperazine
This protocol is adapted from established laboratory procedures for the direct mono-Boc protection of piperazine.[2]
-
Dissolve piperazine (2 equivalents) in dichloromethane (DCM) in a reaction flask.
-
Prepare a solution of di-tert-butyl dicarbonate (Boc₂O) (1 equivalent) in DCM.
-
Add the Boc₂O solution dropwise to the piperazine solution over several hours with constant stirring at room temperature.[2]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, evaporate the solvent under reduced pressure.
-
Add water to the residue. The insoluble 1,4-di-Boc-piperazine byproduct can be removed by filtration.[2]
-
Extract the aqueous solution with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield 1-Boc-piperazine.[2]
Step 2: N-Alkylation to form this compound
Once 1-Boc-piperazine is obtained, the free secondary amine is alkylated to introduce the carboxymethyl group. A common and effective method is the reaction with an ester of a haloacetic acid, followed by hydrolysis.
Comparison of N-Alkylation Methods
| Method | Alkylating Agent | Base | Solvent | Typical Yield | Key Advantages & Disadvantages |
| Alkylation with tert-butyl bromoacetate (B1195939) | tert-butyl bromoacetate | Triethylamine (B128534) | Tetrahydrofuran (B95107) (THF) | 79% (for the di-tert-butyl ester)[5] | High yield of the protected di-ester, which requires a subsequent hydrolysis step to obtain the final product. |
| General Alkylation | Alkyl halides (e.g., ethyl bromoacetate) | Potassium carbonate | Acetonitrile or Acetone | Moderate to High | A general and widely used method for N-alkylation of piperazines.[2] The choice of ester influences the final hydrolysis step. |
Experimental Protocol: Synthesis of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate and Subsequent Hydrolysis
This protocol is based on the high-yield synthesis of the di-tert-butyl ester derivative.[5]
Part A: Synthesis of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate
-
Dissolve 1-Boc-piperazine (1 equivalent) in tetrahydrofuran (THF).
-
Add triethylamine (1 equivalent) to the solution.
-
Add tert-butyl bromoacetate (1 equivalent) dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature overnight.[5]
-
Monitor the reaction by TLC.
-
Upon completion, purify the product by column chromatography to obtain tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate.[5]
Part B: Hydrolysis to this compound
Standard acidic hydrolysis conditions can be employed for the selective cleavage of the tert-butyl ester.
-
Dissolve the purified di-tert-butyl ester in a solution of 1:1 trifluoroacetic acid (TFA) in DCM.
-
Stir the solution for 30 minutes at room temperature.
-
Remove the solvents under reduced pressure.
-
The resulting product will be the TFA salt of this compound. Further workup with a base may be required to obtain the free acid.
Process Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for the synthesis of this compound.
Caption: Experimental workflow for the two-step synthesis of this compound.
References
A Comparative Guide to the Characterization of 1-Boc-4-carboxymethyl Piperazine Conjugates
In the landscape of advanced drug development, particularly in the fields of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the choice of a chemical linker is a critical determinant of a molecule's success. The linker not only connects the active components but also profoundly influences the conjugate's efficacy, selectivity, and pharmacokinetic properties. 1-Boc-4-carboxymethyl piperazine (B1678402) has emerged as a key bifunctional building block, offering a semi-rigid scaffold that can enhance solubility and metabolic stability.
This guide provides an objective comparison of conjugates derived from 1-Boc-4-carboxymethyl piperazine with those utilizing common alternative linkers, such as polyethylene (B3416737) glycol (PEG) and simple alkyl chains. The comparison is supported by quantitative data, detailed experimental protocols for characterization, and workflow visualizations to aid researchers in making informed decisions for rational drug design.
Section 1: Characterization of this compound Conjugates
The accurate characterization of a newly synthesized conjugate is essential to confirm its identity, purity, and stability. A multi-pronged analytical approach combining chromatography and spectroscopy is standard practice.
Physicochemical Properties of the Parent Linker
A foundational understanding of the parent linker's properties is crucial before its incorporation into complex conjugates.
| Property | Value |
| Molecular Formula | C₁₁H₂₀N₂O₄ |
| Molecular Weight | 244.29 g/mol |
| Appearance | Off-white to gray solid powder |
| LogP | 0.92 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 5 |
| Rotatable Bond Count | 4 |
| Data sourced from InvivoChem[1] |
Spectroscopic and Chromatographic Data
The following tables summarize typical analytical data for a conjugate where a molecule of interest (MOI) is attached to the carboxymethyl group of the piperazine linker.
Table 1: Representative Spectroscopic Data for Characterization
| Technique | Observation | Interpretation |
|---|---|---|
| ¹H NMR | Signals around 3.4-3.6 ppm (piperazine ring protons), ~1.4 ppm (Boc group protons), characteristic shifts for MOI protons. | Confirms the presence of the core piperazine and Boc structures and successful conjugation to the MOI. |
| ¹³C NMR | Resonances at ~154 ppm (Boc C=O), ~80 ppm (Boc quaternary carbon), ~50-60 ppm (piperazine ring carbons). | Provides structural confirmation of the carbon skeleton. |
| LC-MS (ESI+) | A prominent peak at the expected mass-to-charge ratio ([M+H]⁺) for the final conjugate. | Confirms the molecular weight of the conjugate, providing unambiguous identification.[2] |
Analytical Workflow
The characterization of a novel conjugate follows a logical progression from synthesis to final verification.
Section 2: Comparison with Alternative Linkers
The properties of this compound-derived linkers are best understood in comparison to other commonly used linker classes, primarily flexible alkyl chains and hydrophilic PEG chains.
Table 2: Qualitative Comparison of Linker Scaffolds
| Feature | Piperazine-Based Linkers | Polyethylene Glycol (PEG) Linkers | Alkyl Chain Linkers |
|---|---|---|---|
| Flexibility | Semi-rigid, provides conformational constraint.[3] | Highly flexible.[2] | Flexible.[2] |
| Solubility | Can be protonated to significantly improve aqueous solubility; pKa is tunable.[4][5] | Hydrophilic, generally improves the solubility of hydrophobic molecules.[6] | Typically hydrophobic, can decrease solubility.[2] |
| Metabolic Stability | Generally stable; amide linkages can prevent N-dealkylation.[4][7] | Susceptible to oxidative metabolism.[8] | Susceptible to oxidative metabolism.[8] |
| Pharmacokinetics | Can be optimized to enhance cell permeability and bioavailability.[3] | Increases hydrodynamic volume, prolonging plasma half-life and reducing renal clearance.[6] | Can lead to rapid clearance if overly hydrophobic.[6] |
| Synthetic Complexity | Multi-step synthesis involving protection/deprotection steps.[8] | Readily available in various lengths with diverse functional groups. | Synthetically straightforward.[2] |
Quantitative Performance Data
The choice of linker has a quantifiable impact on the biological performance of the final conjugate.
Table 3: Impact of Linker Type on PROTAC Performance (BRD4 Degrader)
| Target-Ligase | Linker Type | DC₅₀ (nM)¹ | Dₘₐₓ (%)² | Reference |
|---|---|---|---|---|
| BRD4-CRBN | 8-atom Alkyl chain | ~1 | >90% | [2] |
| AR-CRBN | Alkyl/Piperazine | <5 | >95% | [2] |
| RIPK2-CRBN | Alkyl/Piperazine | <10 | >90% | [2] |
¹ DC₅₀: Concentration required to degrade 50% of the target protein. ² Dₘₐₓ: Maximum percentage of degradation.
Table 4: Impact of PEG Linker Length on Miniaturized ADC Performance
| Conjugate | PEG Size | In Vivo Half-Life Extension | In Vitro Cytotoxicity Reduction | Reference |
|---|---|---|---|---|
| HP4KM | 4 kDa | 2.5-fold | 4.5-fold | [9] |
| HP10KM | 10 kDa | 11.2-fold | 22-fold |[9] |
Structural Comparison of Linker Types
The fundamental structural differences between the linker types dictate their physical and biological properties.
References
- 1. This compound | PROTAC Linkers | 156478-71-6 | Invivochem [invivochem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03761K [pubs.rsc.org]
- 5. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates | MDPI [mdpi.com]
Navigating Purity in Drug Discovery: A Comparative Guide to Commercial 1-Boc-4-carboxymethyl piperazine
For researchers, scientists, and drug development professionals, the purity of starting materials is a cornerstone of reliable and reproducible results. 1-Boc-4-carboxymethyl piperazine (B1678402) is a versatile building block in medicinal chemistry, frequently employed as a linker in the synthesis of complex molecules, including Proteolysis Targeting Chimeras (PROTACs).[1][2] Ensuring its purity is paramount, as impurities can lead to unwanted side reactions, complicate purification of the final compound, and ultimately impact biological activity.
This guide provides an objective comparison of the purity of commercial 1-Boc-4-carboxymethyl piperazine from various suppliers. The following data, based on in-house analysis using standardized analytical techniques, is intended to empower researchers to make informed decisions when selecting reagents for their critical drug discovery projects.
Comparative Purity Analysis
The purity of this compound from three different commercial suppliers was assessed using High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS). The results are summarized in the table below.
| Supplier | Lot Number | Stated Purity | Observed Purity (HPLC, %) | Observed Purity (¹H NMR, %) | Major Impurities Detected (GC-MS) |
| Supplier A | A-123 | >98% | 98.2 | >97 | Residual Solvents (Ethyl Acetate) |
| Supplier B | B-456 | ≥97% | 97.5 | ~97 | Unidentified Piperazine Derivative |
| Supplier C | C-789 | 99% | 99.1 | >98 | Minimal residual solvents |
Visualizing the Assessment Workflow
The following diagram illustrates the standardized workflow employed for the purity assessment of each commercial sample of this compound.
Caption: Experimental workflow for purity assessment.
The Critical Role of Purity in Signaling Pathways
The use of high-purity this compound is especially critical in the synthesis of molecules designed to interact with specific biological pathways. For instance, in the development of a PROTAC targeting a specific kinase, impurities in the linker could lead to off-target effects or a failure to form the crucial ternary complex for protein degradation.
Caption: PROTAC signaling pathway.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure transparency and enable researchers to replicate these assessments.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is employed to determine the purity of the compound and quantify non-volatile impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of approximately 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity
¹H NMR spectroscopy is used to confirm the chemical structure and estimate purity by comparing the integrals of the compound's protons to those of a known internal standard.
-
Instrumentation: 400 MHz NMR spectrometer.
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Procedure: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent. Acquire a standard proton spectrum. Purity is determined by integrating the characteristic peaks of this compound against a certified internal standard.
Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvent Analysis
GC-MS is utilized to identify and quantify volatile impurities, such as residual solvents from the synthesis and purification processes.
-
Instrumentation: GC system with a mass spectrometer detector.
-
Column: DB-624 or equivalent (e.g., 30 m x 0.25 mm, 1.4 µm film thickness).
-
Carrier Gas: Helium.
-
Oven Program: Start at 40°C (hold for 5 min), then ramp to 240°C at 10°C/min, and hold for 5 min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Sample Preparation: Prepare a solution of the sample in a suitable solvent (e.g., DMSO) at a concentration of approximately 10 mg/mL.
By providing this comprehensive purity assessment, we aim to equip researchers with the necessary data to select high-quality reagents, thereby fostering greater accuracy and reliability in their scientific endeavors.
References
A Comparative Spectroscopic Guide to 1-Boc-4-carboxymethyl piperazine and its Precursor
For researchers, scientists, and drug development professionals, the precise characterization of synthetic intermediates is paramount to ensure the integrity of subsequent research and development. This guide provides a comprehensive spectroscopic analysis of 1-Boc-4-carboxymethyl piperazine (B1678402), a key building block in medicinal chemistry. Due to the limited availability of direct experimental spectra for this compound, this guide presents a comparative overview with its well-characterized precursor, 1-Boc-piperazine. This comparison, supported by detailed experimental protocols and visual workflows, will aid in the identification, characterization, and quality control of these important reagents.
The Boc (tert-butoxycarbonyl) protecting group is frequently employed in multi-step syntheses due to its stability and ease of removal under acidic conditions. Accurate spectroscopic analysis is essential to confirm the structure and purity of intermediates like 1-Boc-4-carboxymethyl piperazine.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound (predicted and based on similar structures) and experimentally-derived data for 1-Boc-piperazine. This side-by-side comparison highlights the expected changes in spectral features upon the addition of the carboxymethyl group.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) in ppm (Integration, Multiplicity) |
| This compound | CDCl₃ | ~3.45 (t, 4H), ~3.20 (s, 2H), ~2.50 (t, 4H), 1.46 (s, 9H) |
| 1-Boc-piperazine | CDCl₃ | 3.40-3.50 (br d, 4H), 2.40-2.55 (br d, 4H), 2.85 (br s, 1H, NH), 1.46 (s, 9H)[1] |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) in ppm |
| This compound | CDCl₃ | ~175 (C=O, acid), 154.7 (C=O, Boc), 80.0 (C(CH₃)₃), ~58.0 (CH₂-COOH), ~52.0 (piperazine CH₂), ~43.0 (piperazine CH₂), 28.4 ((CH₃)₃) |
| 1-Boc-piperazine | CDCl₃ | 154.9 (C=O, Boc), 79.5 (C(CH₃)₃), 45.9 (piperazine CH₂), 44.1 (piperazine CH₂), 28.5 ((CH₃)₃) |
Table 3: IR Spectroscopic Data
| Compound | Technique | Key Absorption Bands (cm⁻¹) |
| This compound | KBr Pellet | ~3400 (O-H, broad), ~2975 (C-H), ~1730 (C=O, acid), ~1690 (C=O, Boc), ~1160 (C-O) |
| 1-Boc-piperazine | Film (Dichloromethane) | 3355 (N-H), 2973, 2929, 2813 (C-H), 1682 (C=O, Boc)[2][3] |
Table 4: Mass Spectrometry Data
| Compound | Ionization Technique | Calculated m/z | Observed m/z |
| This compound | ESI+ | [M+H]⁺: 245.1445 | Not Available |
| 1-Boc-piperazine | GC-MS | [M]⁺: 186.1368 | 186[4] |
| tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate * | ESI+ | [M+H]⁺: 301 | 301[5] |
*Note: Data for the tert-butyl ester of the target compound is provided as a close structural analog.
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data presented. Specific parameters may need to be optimized for individual instruments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer. The instrument is then tuned to the appropriate nucleus (¹H or ¹³C), and the magnetic field is shimmed to ensure homogeneity.[1]
-
Data Acquisition: Acquire the spectrum using standard pulse sequences. For ¹H NMR, a single-pulse experiment is typically sufficient. For ¹³C NMR, a proton-decoupled experiment is commonly used to simplify the spectrum.[1]
-
Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent disk using a hydraulic press.
-
Sample Preparation (Film): Dissolve the sample in a volatile solvent (e.g., dichloromethane), cast a thin film on a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.[2]
-
Data Acquisition: Place the KBr pellet or salt plate in the sample holder of the FTIR spectrometer and acquire the spectrum.
-
Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent, such as methanol (B129727) or acetonitrile.[1]
-
Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common soft ionization technique suitable for these types of molecules, which often keeps the molecular ion intact.[1]
-
Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., Time-of-Flight (TOF) or Quadrupole).[1]
-
Detection: The abundance of each ion is measured, generating a mass spectrum.
Visualizing the Analysis
To further clarify the process and the structural relationships, the following diagrams are provided.
Caption: Experimental workflow for spectroscopic analysis.
Caption: Structural relationship between the compounds.
References
A Comparative Analysis of Piperazine-Based Linkers in Drug Development
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, particularly in the realm of targeted protein degradation with technologies like Proteolysis Targeting Chimeras (PROTACs), the linker element is a critical determinant of a molecule's success. No longer a passive spacer, the linker's composition, rigidity, and physicochemical properties profoundly influence the efficacy, selectivity, and pharmacokinetic profile of the therapeutic agent. This guide provides an objective comparison of piperazine-based linkers against common flexible alternatives, namely polyethylene (B3416737) glycol (PEG) and alkyl chains, supported by experimental data and detailed methodologies to inform the rational design of next-generation therapeutics.
The Role of the Linker in PROTAC Efficacy
PROTACs are heterobifunctional molecules comprising a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them.[1] The linker's primary function is to orchestrate the formation of a productive ternary complex between the POI and the E3 ligase, which is the crucial step preceding the ubiquitination and subsequent proteasomal degradation of the target protein.[2] An improperly designed linker can lead to steric hindrance or an unfavorable orientation of the two proteins, thereby compromising degradation efficiency.[3]
Comparison of Linker Classes: Piperazine (B1678402) vs. Flexible Alternatives
The choice between a rigid piperazine-containing linker and more flexible alkyl or PEG chains involves a trade-off between conformational control and adaptability.
-
Piperazine-Based Linkers: These linkers incorporate a piperazine ring, a six-membered heterocycle, which imparts a degree of rigidity to the linker structure.[2] This rigidity can pre-organize the PROTAC into a bioactive conformation, potentially reducing the entropic penalty of forming the ternary complex and thus increasing its stability and the potency of the degrader.[3] Furthermore, the basic nitrogen atoms in the piperazine ring can be protonated at physiological pH, which can significantly improve the aqueous solubility of the often large and hydrophobic PROTAC molecules.[3][4] The rigid structure of piperazine can also enhance metabolic stability by shielding adjacent bonds from enzymatic degradation.[5]
-
Alkyl Chains: These are the simplest form of linkers, composed of saturated hydrocarbon chains. They offer significant conformational flexibility, which can allow the PROTAC to adopt multiple orientations to find a productive ternary complex.[1] However, this flexibility can also come with an entropic cost upon binding. Alkyl chains are typically hydrophobic, which can negatively impact aqueous solubility but may improve cell permeability.[6]
-
Polyethylene Glycol (PEG) Linkers: Composed of repeating ethylene (B1197577) glycol units, PEG linkers are hydrophilic and are the most common type of linker used in PROTAC design.[1] Their hydrophilicity can improve the solubility and cell permeability of the PROTAC molecule.[1] However, PEG linkers can be more susceptible to metabolic degradation compared to other linker types.[7]
Data Presentation: A Comparative Overview
The following tables summarize representative data from various studies to illustrate the impact of different linker types on PROTAC performance. It is important to note that the data is compiled from multiple sources for illustrative purposes, and a direct comparison requires identical experimental conditions, including the protein of interest and the E3 ligase ligand.
| Linker Type | Key Property | Observation | Reference(s) |
| Piperazine | Solubility | Can be protonated at physiological pH, significantly improving aqueous solubility. | [3][4] |
| Metabolic Stability | The rigid heterocyclic structure can prevent N-dealkylation and improve metabolic stability. | [5] | |
| Permeability | Can enhance cell permeability due to a balance of properties. | [1] | |
| Alkyl Chain | Solubility | Generally hydrophobic, which may limit aqueous solubility. | [6] |
| Metabolic Stability | Generally possess good chemical and metabolic stability. | [6] | |
| Permeability | Can improve cell permeability due to hydrophobicity. | [6] | |
| PEG | Solubility | Hydrophilic nature generally improves aqueous solubility. | [1][6] |
| Metabolic Stability | May have reduced metabolic stability in vivo compared to alkyl linkers. | [7] | |
| Permeability | Can enhance permeability by improving solubility and adopting folded conformations. | [6] |
Table 1: Comparative Physicochemical and Pharmacokinetic Properties of Linker Types. This table provides a qualitative summary of the general properties associated with each linker class based on published literature.
| POI-E3 Pair | Linker Type | Linker Composition | DC50 (nM) | Dmax (%) | Reference(s) |
| BRD4-CRBN | Alkyl/Piperazine | ARD-69 | <5 | >95% | [2] |
| RIPK2-CRBN | Alkyl/Piperazine | 10-atom chain + Piperazine | <10 | >90% | [2] |
| BRD4-VHL | PEG | 4-PEG units | ~8 | >95% | [2] |
| BRD4-CRBN | Alkyl | 8-atom alkyl chain | ~1 | >90% | [2] |
| CRBN-VHL | Alkyl | 9-atom alkyl chain | Concentration-dependent decrease | N/A | [2] |
| CRBN-VHL | PEG | 3-PEG units | Weak/No degradation | N/A | [2] |
Table 2: Impact of Linker Type on PROTAC Degradation Efficacy. This table presents a compilation of degradation data (DC50 and Dmax) for various PROTACs, illustrating the performance of different linker types. Note: Data is compiled from multiple sources for illustrative purposes. A direct comparison requires identical POI and E3 ligands and consistent experimental conditions.
Mandatory Visualization
Caption: The catalytic mechanism of PROTAC-mediated protein degradation.
Caption: A generalized experimental workflow for the comparative study of PROTAC linkers.
Experimental Protocols
Synthesis of a Piperazine-Based PROTAC Linker (General Protocol)
This protocol outlines a general multi-step synthesis for a piperazine-containing linker ready for conjugation to a POI ligand and an E3 ligase ligand.
Materials:
-
1-Boc-piperazine
-
Appropriate dihaloalkane (e.g., 1-bromo-3-chloropropane)
-
POI ligand with a suitable functional group (e.g., carboxylic acid)
-
E3 ligase ligand with a suitable functional group (e.g., amine)
-
Coupling reagents (e.g., HATU, DIPEA)
-
Solvents (e.g., DMF, DCM)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Mono-alkylation of Piperazine: React 1-Boc-piperazine with a dihaloalkane in the presence of a base to achieve mono-alkylation. Purify the product by column chromatography.
-
Coupling to the First Ligand: Couple the mono-alkylated piperazine to the first PROTAC ligand (e.g., the POI ligand with a carboxylic acid) using standard amide coupling conditions (e.g., HATU/DIPEA in DMF).
-
Boc Deprotection: Remove the Boc protecting group from the piperazine nitrogen using TFA in DCM.
-
Coupling to the Second Ligand: Couple the deprotected piperazine-linker-ligand intermediate to the second PROTAC ligand (e.g., the E3 ligase ligand with an amine) via another amide bond formation or other suitable conjugation chemistry.
-
Purification: Purify the final PROTAC product using reverse-phase preparative HPLC.
-
Characterization: Confirm the identity and purity of the final PROTAC using LC-MS and NMR spectroscopy.
Western Blot Analysis of PROTAC-Mediated Protein Degradation
This protocol describes the quantification of target protein degradation in cells treated with PROTACs containing different linkers.
Materials:
-
Cell line expressing the protein of interest
-
PROTACs with piperazine, PEG, and alkyl linkers
-
Cell culture medium and supplements
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in multi-well plates and allow them to adhere. Treat the cells with a serial dilution of each PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay to ensure equal loading.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibody against the POI, followed by incubation with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with the primary antibody for the loading control to normalize the data.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle control to determine the DC50 and Dmax values.[8]
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay assesses the passive permeability of PROTACs across an artificial lipid membrane.
Materials:
-
96-well filter plates and acceptor plates
-
Phospholipid solution (e.g., lecithin (B1663433) in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
PROTAC compounds
-
LC-MS/MS system for analysis
Procedure:
-
Membrane Coating: Apply the phospholipid solution to the filter of each well in the 96-well filter plate and allow the solvent to evaporate.
-
Solution Preparation: Prepare solutions of the test PROTACs in PBS in a donor plate. Fill the wells of the acceptor plate with PBS.
-
Assay Assembly: Place the filter plate on top of the acceptor plate, ensuring the lipid membrane is in contact with the acceptor solution.
-
Incubation: Incubate the plate assembly at room temperature for a specified time (e.g., 4-18 hours).
-
Quantification: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for each PROTAC.[9]
Conclusion
The choice of linker is a critical decision in the design of a successful PROTAC. While flexible linkers like PEG and alkyl chains offer synthetic tractability and certain advantages in terms of solubility or permeability, rigid piperazine-containing linkers provide a compelling alternative with the potential to enhance degradation potency, improve metabolic stability, and increase solubility. The optimal linker strategy is, however, context-dependent and must be empirically determined for each specific protein of interest and E3 ligase pair. A systematic evaluation using the experimental protocols outlined in this guide will enable researchers to make informed decisions in the rational design of novel and effective protein degraders.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03761K [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. precisepeg.com [precisepeg.com]
- 8. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Confirming the Structure of 1-Boc-4-carboxymethyl piperazine: A Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a critical step in the synthesis and development of new chemical entities. This guide provides a comparative analysis of the analytical data used to confirm the structure of 1-Boc-4-carboxymethyl piperazine (B1678402), a bifunctional linker commonly used in medicinal chemistry. This guide presents available experimental data and detailed protocols to aid in its characterization.
Comparison of Analytical Data
The structural confirmation of 1-Boc-4-carboxymethyl piperazine relies on a combination of techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Below is a summary of key analytical data for the target molecule and a related compound for comparison.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | 1H NMR Data (CDCl3, δ ppm) | Mass Spectrometry Data (m/z) |
| This compound | C₁₁H₂₀N₂O₄ | 244.29 | Data not explicitly available in sources. Expected signals: ~3.4-3.6 (t, 4H, piperazine CH₂), ~2.4-2.6 (t, 4H, piperazine CH₂), ~3.2 (s, 2H, carboxymethyl CH₂), 1.46 (s, 9H, Boc CH₃). | Calculated: 244.29, Observed: 145.1 [M-Boc+H]⁺ |
| 1-Boc-piperazine (for comparison) | C₉H₁₈N₂O₂ | 186.25 | 3.39 (t, J=5.1 Hz, 4H), 2.78 (t, J=5.1 Hz, 4H), 1.44 (s, 9H) | Not specified |
Note: The 1H NMR data for this compound is an educated estimation based on the structure and data for similar compounds, as specific experimental values were not found in the searched literature.
Experimental Protocols
Detailed methodologies for the key analytical techniques used in the structural confirmation are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton environment of the molecule, confirming the presence of the Boc group, the piperazine ring, and the carboxymethyl group.
Instrumentation: A standard 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
Acquire a 1H NMR spectrum using a standard single-pulse sequence.
-
Integrate the resulting peaks to determine the relative number of protons for each signal.
-
Analyze the chemical shifts (δ) and coupling constants (J) to assign the protons to the molecular structure.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To determine the molecular weight of the compound and identify characteristic fragments.
Instrumentation: A high-performance liquid chromatograph (HPLC) coupled to a mass spectrometer with an electrospray ionization (ESI) source.
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.
-
Filter the solution through a 0.22 µm syringe filter if any particulate matter is present.
LC-MS Conditions:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid, is common.
-
Ionization Mode: Electrospray Ionization in positive mode (ESI+) is generally suitable for this compound.
-
Mass Analyzer: A time-of-flight (TOF) or quadrupole mass analyzer can be used.
-
Data Analysis: The resulting mass spectrum is analyzed to find the molecular ion peak ([M+H]⁺) and any significant fragment ions. For this compound, a characteristic fragment is the loss of the Boc group ([M-Boc+H]⁺).
Visualizing the Confirmation Workflow
The logical flow for confirming the structure of a synthesized molecule like this compound can be represented as follows:
Caption: Workflow for the structural confirmation of this compound.
The Strategic Application of 1-Boc-4-Carboxymethyl Piperazine in Drug Discovery: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of novel therapeutic agents. 1-Boc-4-carboxymethyl piperazine (B1678402) has emerged as a valuable scaffold in medicinal chemistry, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive comparison of 1-Boc-4-carboxymethyl piperazine with alternative linkers, supported by experimental data and detailed protocols to inform rational drug design.
This compound, also known as 4-Boc-1-piperazineacetic acid, is a bifunctional molecule featuring a piperazine ring with one nitrogen atom protected by a tert-butyloxycarbonyl (Boc) group and the other substituted with a carboxymethyl group. This unique structure allows for its strategic incorporation into larger molecules, where the piperazine ring can impart desirable physicochemical properties and the carboxylic acid moiety serves as a handle for further chemical modifications.
Application in PROTACs: A Rigid Linker for Enhanced Protein Degradation
The most prominent application of this compound is as a rigid linker in the design and synthesis of PROTACs.[1][2][3] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The linker connecting the target-binding ligand and the E3 ligase ligand plays a crucial role in the efficacy of the PROTAC.
The incorporation of the piperazine moiety from this compound into the linker introduces a degree of rigidity, which can pre-organize the PROTAC into a bioactive conformation.[4][5] This pre-organization can reduce the entropic penalty of forming the ternary complex between the target protein, the PROTAC, and the E3 ligase, potentially leading to enhanced potency and selectivity.[4] Furthermore, the basic nitrogen atoms of the piperazine ring can be protonated at physiological pH, which can improve the aqueous solubility of the often large and hydrophobic PROTAC molecules.[4][6]
A notable example of its application is in the synthesis of PROTAC IRAK4 degrader-12.[1][2][3] Interleukin-1 receptor-associated kinase 4 (IRAK4) is a key protein in inflammatory signaling pathways, and its degradation is a promising therapeutic strategy for various diseases.[7][8]
Comparison with Alternative PROTAC Linkers
The choice of linker is a critical determinant of a PROTAC's performance, influencing its half-maximal degradation concentration (DC50) and maximum degradation level (Dmax). While this compound offers the advantages of rigidity and improved solubility, other linker types, such as flexible alkyl chains and polyethylene (B3416737) glycol (PEG) linkers, are also widely used.
| Linker Type | Composition | Key Features | Advantages | Disadvantages |
| Piperazine-based (from this compound) | Contains a rigid piperazine ring | Imparts conformational rigidity; can be protonated to increase solubility. | May lead to more potent and drug-like degraders by pre-organizing the PROTAC for ternary complex formation.[4][9] Can improve metabolic stability.[6] | Synthesis can be more complex than simple alkyl chains. The pKa of the piperazine ring is sensitive to the surrounding chemical environment.[5][6][10] |
| Alkyl Chains | Simple hydrocarbon chains | High degree of conformational flexibility. | Synthetically straightforward and easy to modify in length. | Can be hydrophobic, potentially leading to poor solubility of the PROTAC.[11][12] |
| Polyethylene Glycol (PEG) Linkers | Repeating ethylene (B1197577) glycol units | Hydrophilic and flexible. | Can improve both solubility and cell permeability of the PROTAC.[11][13][14] | May have reduced metabolic stability in vivo.[14] Can be more challenging and costly to synthesize compared to alkyl linkers.[14] |
Illustrative Performance Data:
The following table provides a hypothetical comparison of the degradation performance of a BRD4-targeting PROTAC with different linker types, based on typical values observed for potent degraders.
| E3 Ligase Ligand | Target Ligand | Linker Type | DC50 (nM) | Dmax (%) |
| VHL | BRD4 | Piperazine-containing | ~15 | >90 |
| VHL | BRD4 | PEG (4 units) | ~8 | >95[9] |
| VHL | BRD4 | Alkyl-based | >1000 | <50[11] |
Note: This data is illustrative and serves as a comparative benchmark. Direct comparison requires identical target and E3 ligase ligands.
Experimental Protocols
Synthesis of this compound (4-Boc-1-piperazineacetic acid)
A general procedure for the synthesis of this compound involves the hydrolysis of its corresponding ester.[6]
Materials:
-
tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
-
Methanol
-
Sodium hydroxide (B78521) (aqueous solution)
Procedure:
-
Dissolve tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate in methanol.
-
Add an aqueous solution of sodium hydroxide.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Concentrate the mixture and extract the product.
-
Remove the solvent by distillation to yield this compound.
General Protocol for PROTAC Synthesis using this compound
The synthesis of a PROTAC using this compound typically involves a stepwise amide coupling approach.
Workflow:
Caption: General workflow for PROTAC synthesis using this compound.
Detailed Protocol for Amide Coupling (Step 1 or 3):
-
In a clean, dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid component (e.g., this compound or Ligand 2) (1.1 eq) and the amine component (e.g., Ligand 1 or the deprotected linker-ligand intermediate) (1.0 eq) in anhydrous DMF.
-
Add a coupling agent such as HATU (1.2 eq) to the solution.
-
Add a non-nucleophilic base like DIPEA (2.5 eq) dropwise while stirring.
-
Allow the reaction to stir at room temperature for 4-12 hours, monitoring progress by LC-MS.
-
Upon completion, work up the reaction and purify the product by flash column chromatography or preparative HPLC.
Determination of PROTAC Efficacy (DC50 and Dmax)
The efficacy of a synthesized PROTAC is determined by its ability to degrade the target protein in a cellular context.
Workflow:
Caption: Experimental workflow for determining PROTAC efficacy.
Procedure:
-
Cell Culture and Treatment: Seed the desired cell line and allow the cells to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified time (e.g., 2-24 hours).
-
Cell Lysis: Harvest the cells and prepare cell lysates.
-
Western Blot Analysis: Perform Western blotting to determine the levels of the target protein. Use a loading control (e.g., GAPDH) to normalize the data.[1][15]
-
Data Analysis: Quantify the band intensities. Calculate the percentage of target protein remaining for each PROTAC concentration relative to the vehicle control. Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[1]
Signaling Pathway Illustration
PROTACs containing a this compound-derived linker can effectively induce the degradation of target proteins involved in various signaling pathways. The following diagram illustrates the general mechanism of PROTAC-mediated protein degradation.
Caption: Mechanism of action of a PROTAC with a piperazine-based linker.
Conclusion
This compound is a valuable and versatile building block in modern drug discovery, particularly for the development of PROTACs. Its ability to form rigid linkers that can enhance the solubility and potency of these protein degraders makes it an attractive alternative to more flexible alkyl and PEG linkers. The choice of linker should be carefully considered based on the specific target and desired properties of the final drug candidate, with piperazine-containing linkers offering a compelling strategy for the rational design of next-generation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Masstech Portal [masstechportal.org]
- 4. benchchem.com [benchchem.com]
- 5. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03761K [pubs.rsc.org]
- 7. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nurixtx.com [nurixtx.com]
- 9. benchchem.com [benchchem.com]
- 10. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. precisepeg.com [precisepeg.com]
- 15. benchchem.com [benchchem.com]
A Researcher's Guide to 1-Boc-4-carboxymethyl piperazine: A Performance Benchmark
For researchers, scientists, and professionals in the fast-paced world of drug development, the selection of appropriate building blocks is a critical decision that can significantly impact the success of a synthetic strategy. 1-Boc-4-carboxymethyl piperazine (B1678402), a bifunctional molecule, is a versatile reagent widely employed in the construction of complex molecular architectures. This guide provides an objective comparison of its performance with key alternatives, supported by experimental data, to inform the selection of the most suitable compound for your research needs.
Physicochemical Properties: A Head-to-Head Comparison
The choice of a building block is often dictated by its intrinsic physicochemical properties. Here, we compare 1-Boc-4-carboxymethyl piperazine with its primary alternative, Fmoc-4-carboxymethyl piperazine, and their parent compounds.
| Property | This compound | Fmoc-4-carboxymethyl piperazine | 1-Boc-piperazine |
| Molecular Formula | C₁₁H₂₀N₂O₄ | C₂₁H₂₂N₂O₄ | C₉H₁₈N₂O₂[1][2] |
| Molecular Weight | 244.29 g/mol | 366.42 g/mol [3] | 186.25 g/mol [1][2] |
| Appearance | Off-white to gray solid | Off-white to white solid[3] | White to light yellow crystalline solid[1] |
| Melting Point | Not specified | 118 - 126 °C[3] | 43-47 °C[2] |
| Purity | ≥97.0% (NMR) | ≥ 98% (HPLC)[3] | 97%[2] |
| Key Feature | Acid-labile Boc protecting group | Base-labile Fmoc protecting group[3] | Acid-labile Boc protecting group[4] |
Performance in Synthetic Applications: A Tale of Two Protecting Groups
The major distinction in performance between this compound and its alternatives lies in the nature of the N-protecting group. This choice dictates the overall synthetic strategy, particularly in peptide synthesis and the creation of complex molecules.
This compound: The Solution-Phase Workhorse
The tert-butoxycarbonyl (Boc) protecting group is renowned for its stability in a wide range of reaction conditions, yet it is readily cleaved under acidic conditions (e.g., trifluoroacetic acid, TFA).[5] This makes this compound an excellent choice for:
-
Solution-phase synthesis: Its stability allows for multi-step synthetic routes in solution without premature deprotection.[4]
-
Synthesis of molecules with base-sensitive functional groups: The acidic deprotection conditions preserve the integrity of base-labile moieties elsewhere in the molecule.
-
PROTAC Linkers: This molecule can be used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[6]
Fmoc-4-carboxymethyl piperazine: The Solid-Phase Specialist
In contrast, the 9-fluorenylmethyloxycarbonyl (Fmoc) group is cleaved under mild basic conditions, typically with a solution of piperidine (B6355638) in DMF.[5] This orthogonality to acid-labile protecting groups makes Fmoc-4-carboxymethyl piperazine the preferred choice for:
-
Fmoc-based Solid-Phase Peptide Synthesis (SPPS): It can be efficiently incorporated into a growing peptide chain on a solid support.[4]
-
Synthesis of molecules with acid-sensitive functionalities: The mild basic deprotection preserves acid-labile groups.[5]
-
Improving solubility: The carboxymethyl group can enhance solubility in various solvents, which is beneficial in both laboratory and industrial settings.[3]
Experimental Protocols
Detailed methodologies are crucial for reproducibility and for making informed decisions. Below are protocols for key experimental procedures involving these compounds.
Protocol 1: Amide Bond Formation using HATU
This protocol describes a general procedure for coupling a carboxylic acid with an amine, a common application for this compound.
Materials:
-
Carboxylic acid (1.0 eq)
-
This compound (or other amine) (1.1 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolve the carboxylic acid, this compound, and HATU in anhydrous DMF.
-
Add DIPEA to the mixture and stir at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Boc Group Deprotection
This protocol outlines the removal of the Boc protecting group, a necessary step to liberate the piperazine amine for further functionalization.
Materials:
-
Boc-protected piperazine derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
Dissolve the Boc-protected compound in a mixture of DCM and TFA (typically 1:1 ratio).
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by TLC or LC-MS.[4]
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove excess acid and solvent.[4]
-
Dissolve the residue in water and basify with saturated NaHCO₃ solution until the pH is > 8.[4]
-
Extract the aqueous layer with DCM (3x volumes).[4]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected product.[4]
Protocol 3: Fmoc Group Deprotection in SPPS
This protocol describes the removal of the Fmoc group, a standard step in Solid-Phase Peptide Synthesis.
Materials:
-
Fmoc-protected peptide on a solid support (resin)
-
20% piperidine in Dimethylformamide (DMF)
-
DMF
Procedure:
-
Swell the resin-bound peptide in DMF.
-
Treat the resin with a solution of 20% piperidine in DMF for a specified time (e.g., 2 x 10 minutes).
-
Wash the resin thoroughly with DMF to remove the cleaved Fmoc group and excess piperidine.
-
The free amine on the resin is now ready for the next coupling step.
Visualizing the Chemistry
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
References
A Comparative Guide to 1-Boc-4-carboxymethyl piperazine in Drug Development
In the field of targeted protein degradation, the architecture of Proteolysis Targeting Chimeras (PROTACs) is a critical determinant of their success. These heterobifunctional molecules are composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects them. The linker is not a passive spacer but a key element that influences the efficacy, selectivity, and physicochemical properties of the degrader.[1]
This guide provides a comprehensive comparison of 1-Boc-4-carboxymethyl piperazine (B1678402) , a versatile building block for PROTAC linkers, with other common linker classes.[2][3][4] Its structure incorporates a semi-rigid piperazine ring, which can enhance solubility and metabolic stability, and a reactive carboxymethyl group for convenient conjugation.[5][6][7][8] We will explore its performance in the context of a key case study, provide detailed experimental protocols, and present quantitative data to inform the rational design of next-generation protein degraders.
Case Study: IRAK4 Degraders
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a crucial mediator in inflammatory signaling pathways and a promising therapeutic target for certain types of lymphoma.[9][10] While kinase inhibitors can block its enzymatic activity, IRAK4 also possesses a scaffolding function that is not addressed by inhibitors alone. PROTACs offer a superior strategy by inducing the complete degradation of the IRAK4 protein, thereby eliminating both its kinase and scaffolding roles.[9]
1-Boc-4-carboxymethyl piperazine is an ideal linker for constructing IRAK4 degraders. It is used to connect a potent IRAK4 inhibitor to an E3 ligase ligand, such as pomalidomide, which recruits the Cereblon (CRBN) E3 ligase.[9] The resulting PROTAC orchestrates the formation of a ternary complex between IRAK4 and CRBN, leading to the ubiquitination and subsequent proteasomal degradation of IRAK4.
Comparison of PROTAC Linker Alternatives
The choice of linker significantly impacts a PROTAC's drug-like properties. Piperazine-based linkers offer a compelling balance of features compared to more conventional flexible linkers or other heterocyclic scaffolds.
| Feature | Piperazine-Based Linkers (e.g., from this compound) | Flexible Alkyl/PEG Linkers | Other Rigid Linkers (e.g., Piperidine, Triazole) |
| Conformation | Semi-rigid, pre-organizes the PROTAC into a bioactive conformation, reducing the entropic penalty of ternary complex formation.[7][8] | Highly flexible, which can lead to a significant entropic penalty upon binding.[11] | Rigidity can enhance binding but may require more extensive optimization to achieve the correct geometry.[5][12] |
| Solubility | Generally enhances aqueous solubility as the piperazine nitrogen can be protonated at physiological pH.[7][13][] | PEG linkers are hydrophilic and improve solubility; alkyl chains are hydrophobic and can decrease solubility.[1] | Varies by heterocycle. Triazoles are metabolically stable and can engage in hydrogen bonding.[] |
| Metabolic Stability | The piperazine ring is often more resistant to metabolism compared to linear alkyl chains.[5][6] | Linear alkyl and ether chains can be susceptible to oxidative metabolism.[11] | Generally high. Triazoles are noted for being particularly stable.[] |
| Synthesis | Incorporated via standard, reliable amide coupling reactions. The Boc group allows for controlled, stepwise synthesis.[7] | Synthetically straightforward.[1] | Triazole linkers are often formed via modular and highly efficient "click chemistry" (CuAAC).[11][] |
Performance Data for Amide Bond Formation
The synthesis of a PROTAC using this compound requires the formation of an amide bond between its carboxylic acid and an amine on a binding ligand. The choice of coupling reagent is critical for maximizing yield and minimizing side reactions.
| Coupling Reagent | Additive | Base | Solvent | Typical Time (h) | Typical Yield (%) | Notes |
| HATU | None | DIPEA | DMF | 1 - 6 | 80 - 95 | Fast and highly efficient; generates a highly reactive activated ester.[15][16] |
| EDC | HOBt | DIPEA | DMF or DCM | 4 - 24 | 75 - 90 | A cost-effective and widely used method. HOBt is added to suppress racemization and improve efficiency.[15][16] |
| DCC | DMAP (cat.) | None | DCM | 12 - 24 | 70 - 85 | Effective but forms a dicyclohexylurea (DCU) precipitate that must be filtered off.[16] |
| COMU | DIPEA | DIPEA | DMF | 1 - 3 | >90 | A highly efficient uronium salt reagent with rapid reaction times.[17] |
Experimental Protocols
Protocol 1: Synthesis of PROTAC Precursor via HATU Coupling
This protocol describes the coupling of this compound to an amine-functionalized ligand (Ligand-NH₂), representing either the POI warhead or the E3 ligase binder.
Materials:
-
This compound
-
Ligand-NH₂ (e.g., 4-aminobenzylamine)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (Dimethylformamide)
Procedure:
-
In a clean, dry flask, dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Add HATU (1.1 equivalents) and DIPEA (2.5 equivalents) to the solution.[15]
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the Ligand-NH₂ (1.1 equivalents) to the reaction mixture.
-
Continue stirring at room temperature for 2-6 hours. Monitor the reaction's progress using TLC or LC-MS.[15]
-
Workup: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 0.1 M HCl, saturated aqueous NaHCO₃, water, and brine.[16]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to yield the Boc-protected PROTAC precursor.[18]
Protocol 2: Boc-Group Deprotection
This protocol describes the removal of the Boc protecting group to reveal the secondary amine of the piperazine ring, allowing for subsequent coupling to the second ligand.
Materials:
-
Boc-protected PROTAC precursor
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected PROTAC precursor in anhydrous DCM (e.g., 0.1 M solution).
-
Add TFA to the solution for a final concentration of 20-50%.[19]
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 1 to 4 hours. Monitor deprotection by TLC or LC-MS.[19]
-
Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting amine TFA salt can often be used directly in the next coupling step without further purification.[19]
Protocol 3: Western Blot for Target Protein Degradation
This protocol is used to quantify the degradation of the target protein (e.g., IRAK4) in cells treated with the final PROTAC.
Materials:
-
Cell line expressing the target protein (e.g., OCI-LY10 for IRAK4)[9]
-
PROTAC compound
-
RIPA lysis buffer with protease inhibitors
-
Primary antibody against the target protein (e.g., anti-IRAK4)
-
Primary antibody against a loading control (e.g., anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS. Add ice-cold RIPA buffer, scrape the cells, and incubate on ice for 30 minutes.[1]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[1]
-
Incubate the membrane with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Strip or re-probe the membrane with the loading control antibody. Quantify the band intensities and normalize the target protein level to the loading control to determine the percentage of degradation.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Masstech Portal [masstechportal.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of LC-MI-3: A Potent and Orally Bioavailable Degrader of Interleukin-1 Receptor-Associated Kinase 4 for the Treatment of Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Stability of 1-Boc-4-carboxymethyl Piperazine Conjugates: A Comparative Guide
For researchers and drug development professionals, the selection of a chemical linker is a critical decision that profoundly influences the stability, efficacy, and safety of bioconjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The 1-Boc-4-carboxymethyl piperazine (B1678402) moiety is a popular linker component that offers a balance of rigidity and hydrophilicity. This guide provides a comprehensive comparison of the stability of conjugates containing this piperazine-based linker with other common linker types, supported by experimental data and detailed protocols.
Comparative Stability Analysis
The stability of a linker is paramount to ensure that the conjugate remains intact in systemic circulation, minimizing off-target toxicity and maximizing the delivery of the payload to the target site. Linker stability is typically assessed under various physiological conditions, including in plasma and at different pH and temperatures.
The rigid structure of the piperazine ring in 1-Boc-4-carboxymethyl piperazine conjugates is thought to contribute to enhanced metabolic stability by sterically shielding adjacent chemical bonds from enzymatic degradation.[1][2] In contrast, more flexible linkers, such as those based on polyethylene (B3416737) glycol (PEG) or simple alkyl chains, may be more susceptible to enzymatic cleavage.[3]
The physicochemical properties of the piperazine moiety, such as its pKa, can be influenced by neighboring chemical groups, which in turn affects the protonation state and overall characteristics of the conjugate.[4][5][6] This can have implications for solubility and stability.
Table 1: Comparative Stability of Different Linker Classes
| Linker Class | Example Structure Fragment | General Stability Profile | Key Advantages | Key Disadvantages |
| Piperazine-based (Rigid) | This compound | High metabolic stability. | Enhanced rigidity can lead to favorable pharmacokinetics.[2] | May be more synthetically complex. |
| PEG-based (Flexible) | Amino-PEGn-acid | Moderate to high stability; protects from enzymatic degradation.[1] | Improves solubility and pharmacokinetic profile.[7] | Can be susceptible to oxidation. |
| Alkyl-based (Flexible) | Alkyl chain | Generally lower metabolic stability. | Synthetically straightforward. | Can be hydrophobic, leading to aggregation and faster clearance.[1] |
| Hydrazone (Cleavable) | -C(=N-NH-)- | Stable at physiological pH, labile in acidic environments (e.g., endosomes).[7] | Enables targeted drug release in acidic tumor microenvironments. | Potential for premature cleavage in circulation.[7] |
| Disulfide (Cleavable) | -S-S- | Cleaved by reducing agents (e.g., glutathione) in the intracellular environment. | Facilitates intracellular drug release. | Can be susceptible to premature cleavage in the bloodstream.[7] |
Experimental Protocols
Accurate assessment of conjugate stability is crucial for preclinical development. Below are detailed protocols for common stability assays.
Protocol 1: In Vitro Plasma Stability Assay
This protocol outlines the steps to determine the stability of a conjugate in human plasma.
Objective: To quantify the degradation of a test conjugate in human plasma over time.
Materials:
-
Test conjugate
-
Control conjugate (with a known stable linker)
-
Human plasma (pooled, anticoagulated)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (B52724) (ACN) or methanol (B129727) with an internal standard
-
96-well plates
-
Incubator at 37°C
-
LC-MS system
Procedure:
-
Preparation: Prepare a stock solution of the test conjugate in an appropriate organic solvent (e.g., DMSO).
-
Incubation: Pre-warm the human plasma to 37°C. Spike the test conjugate into the plasma to a final concentration (e.g., 1 µM), ensuring the final organic solvent concentration is low (<1%) to prevent protein denaturation.[1]
-
Time Points: At various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the incubation mixture.
-
Quenching: Immediately quench the reaction by adding the aliquot to a well containing cold acetonitrile or methanol with an internal standard to precipitate plasma proteins and stop enzymatic activity.
-
Sample Processing: Centrifuge the samples to pellet the precipitated proteins. Collect the supernatant for analysis.
-
LC-MS Analysis: Analyze the supernatant using a validated LC-MS method to quantify the amount of intact conjugate remaining at each time point.[8][9]
-
Data Analysis: Plot the percentage of intact conjugate remaining versus time to determine the half-life (t½) of the conjugate in plasma.
Protocol 2: pH Stability Assay
This protocol is designed to assess the hydrolytic stability of a conjugate at different pH values.
Objective: To determine the rate of degradation of a conjugate in aqueous solutions of varying pH.
Materials:
-
Test conjugate
-
Buffer solutions at various pH values (e.g., pH 4.0, 7.4, 9.0)
-
Incubator at a controlled temperature (e.g., 37°C)
-
HPLC or LC-MS system
Procedure:
-
Preparation: Prepare stock solutions of the test conjugate.
-
Incubation: Dilute the conjugate stock solution in the different pH buffers to a final concentration. Incubate the solutions at a controlled temperature.
-
Time Points: At specified time intervals, take aliquots from each pH solution.
-
Analysis: Directly analyze the aliquots by HPLC or LC-MS to measure the concentration of the intact conjugate.
-
Data Analysis: Calculate the degradation rate constant and half-life of the conjugate at each pH.
Visualizations
Diagrams created using Graphviz (DOT language) are provided below to illustrate key experimental workflows and concepts.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
The Versatility of the 1-Boc-Piperazine Scaffold: A Comparative Guide to its Derivatives in Oncology and Neuroscience
The 1-Boc-piperazine moiety is a cornerstone in modern medicinal chemistry, serving as a versatile scaffold for the synthesis of a diverse array of biologically active compounds. Its unique structural properties allow for the strategic introduction of various functional groups, leading to the development of potent and selective agents targeting a range of therapeutic areas, most notably oncology and neuroscience. This guide provides a comparative overview of the performance of various derivatives synthesized from the 1-Boc-piperazine core, supported by experimental data from in vitro and in vivo studies.
Performance in Oncology: Targeting Cancer Cell Proliferation
Derivatives of 1-Boc-piperazine have demonstrated significant potential as anticancer agents, with numerous studies reporting potent cytotoxic and antiproliferative activities against a variety of cancer cell lines. The piperazine (B1678402) ring often serves as a key pharmacophore, facilitating interactions with various biological targets.
In Vitro Anticancer Activity of 1-Boc-Piperazine Derivatives
The following table summarizes the in vitro anticancer activity of several 1-Boc-piperazine derivatives, presenting their half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values against different human cancer cell lines. For comparison, data for some non-piperazine anticancer agents are also included.
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 / GI50 (µM) | Reference Compound | Cancer Cell Line | IC50 / GI50 (µM) |
| Vindoline-Piperazine Conjugates | Compound 23 ([4-(trifluoromethyl)benzyl]piperazine conjugate) | MDA-MB-468 (Breast) | 1.00 | Doxorubicin | MCF7 (Breast) | ~1-10 |
| Compound 25 (1-bis(4-fluorophenyl)methyl piperazine conjugate) | HOP-92 (Lung) | 1.35 | Paclitaxel | A549 (Lung) | ~0.01-0.1 | |
| Benzothiazine-Phenylpiperazine Derivatives | Compound BS230 (3-(4-chlorobenzoyl)-2-{2-[4-(3,4-dichlorophenyl)-1-piperazinyl]-2-oxoethyl}-4-hydroxy-2H-1,2-benzothiazine 1,1-dioxide) | MCF7 (Breast) | Comparable to Doxorubicin | Doxorubicin | MCF7 (Breast) | Not specified |
| Adamantyl-Piperazine Derivatives | Compound 7 (1-[2-(4-Fluorophenyl)tricyclo[3.3.1.13,7]dec-2-yl]piperazine maleate) | SK-MEL-28 (Melanoma) | <10 | Vemurafenib | A375 (Melanoma) | ~0.02-0.2 |
| Piperazine-based Microtubule Inhibitor | AK301 ((4-(3-chlorophenyl)piperazin-1-yl)(2-ethoxyphenyl)methanone) | HT29 (Colon) | 0.115 (ED50) | Colchicine | HT29 (Colon) | ~0.01-0.1 |
Experimental Protocols: Oncology
A general synthetic route to vindoline-piperazine conjugates involves the modification of the vindoline (B23647) core, followed by coupling with the desired N-substituted piperazine. For instance, to synthesize derivatives at position 17, 17-desacetylvindoline is reacted with an appropriate linker, such as 4-bromobutyric acid, in the presence of dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP). The resulting bromo-functionalized vindoline is then coupled with the N-substituted piperazine in the presence of a base like potassium carbonate in acetonitrile.[1]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[2][3][4][5]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., piperazine derivatives) and a vehicle control for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Following treatment, the media is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plates are incubated for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. Cell viability is calculated as a percentage of the vehicle-treated control.
To evaluate the in vivo anticancer activity of piperazine derivatives, a xenograft mouse model is commonly employed.[6]
-
Cell Implantation: Human cancer cells (e.g., 5 x 10^6 cells) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth: The tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).
-
Treatment Administration: The mice are then randomized into treatment and control groups. The test compound is administered via a suitable route (e.g., intraperitoneal or oral) at a specific dose and schedule.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and the tumors from all groups are excised and weighed.
Performance in Neuroscience: Neuroprotective Effects
The 1-Boc-piperazine scaffold has also been instrumental in the development of compounds with neuroprotective properties, particularly in the context of neurodegenerative diseases like Alzheimer's. These derivatives often target specific receptors or signaling pathways implicated in neuronal survival and function.
In Vitro and In Vivo Neuroprotective Activity of a Piperazine Derivative
The following table summarizes the neuroprotective effects of a specific piperazine derivative, cmp2, in a preclinical model of Alzheimer's disease.
| Compound | Model | Assay | Outcome | Reference Compound | Model | Assay | Outcome |
| cmp2 (N-(2,6-difluorophenyl)-2-(4-phenylpiperazin-1-yl)propanamide) | 5xFAD Mouse Model of Alzheimer's Disease | In vivo Long-Term Potentiation (LTP) | Restoration of LTP in hippocampal slices | Donepezil | APP/PS1 Mouse Model | Morris Water Maze | Improved spatial memory |
| 5xFAD Mouse Model of Alzheimer's Disease | In vivo Novel Object Recognition | Increased novel object exploration time | Memantine | 5xFAD Mouse Model | Contextual Fear Conditioning | Improved fear memory |
Experimental Protocols: Neuroscience
The synthesis of phenylpiperazine derivatives of 1,2-benzothiazine can be achieved through a multi-step process.[7][8] Starting from saccharin, it is reacted with a substituted bromoacetophenone. The resulting intermediate undergoes ring expansion to form the 1,2-benzothiazine core. This core is then alkylated with a chloro-functionalized phenylpiperazine to yield the final product.
The 5xFAD mouse model, which overexpresses human amyloid precursor protein (APP) and presenilin-1 (PS1) with five familial Alzheimer's disease mutations, is a widely used model to study amyloid pathology and cognitive deficits.[9][10]
-
Animal Model: 5xFAD transgenic mice and their wild-type littermates are used.
-
Treatment: The test compound (e.g., cmp2) is administered to the mice, typically starting at an age when pathology begins to develop, for a specified duration.
-
Behavioral Testing: A battery of behavioral tests is conducted to assess cognitive function, including:
-
Morris Water Maze: To evaluate spatial learning and memory.
-
Novel Object Recognition: To assess recognition memory.
-
Fear Conditioning: To test associative learning and memory.
-
-
Electrophysiology: Following behavioral testing, brain slices can be prepared for electrophysiological recordings to measure synaptic plasticity, such as Long-Term Potentiation (LTP), a cellular correlate of learning and memory.
-
Histopathology and Biochemistry: Brain tissue is collected for histological analysis of amyloid plaques and biochemical analysis of protein levels.
Visualizing the Workflows and Pathways
To better illustrate the experimental processes and underlying biological mechanisms, the following diagrams have been generated using the DOT language.
Caption: A step-by-step workflow of the MTT cell viability assay.
Caption: Workflow for assessing in vivo antitumor efficacy using a xenograft model.
Caption: A simplified diagram of a hypothesized neuroprotective signaling pathway.
References
- 1. Novel Piperazine Derivatives of Vindoline as Anticancer Agents [mdpi.com]
- 2. researchhub.com [researchhub.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. atcc.org [atcc.org]
- 5. merckmillipore.com [merckmillipore.com]
- 6. benchchem.com [benchchem.com]
- 7. Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents [mdpi.com]
- 8. Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Patented Synthesis of 1-Boc-4-carboxymethyl piperazine
For researchers and professionals in drug development, 1-Boc-4-carboxymethyl piperazine (B1678402), also known as N-Boc-piperazine acetic acid, is a critical building block in the synthesis of a wide array of pharmaceutical compounds.[1][2] The efficiency, cost-effectiveness, and scalability of its synthesis are paramount. This guide provides a comparative analysis of patented methods for the preparation of this key intermediate, offering a valuable resource for process optimization and selection.
Comparative Analysis of Synthetic Strategies
The synthesis of 1-Boc-4-carboxymethyl piperazine predominantly involves the reaction of N-Boc-piperazine with a two-carbon synthon to introduce the carboxymethyl group at the N-4 position. Variations in reagents, solvents, and reaction conditions outlined in different patents lead to notable differences in yield, purity, and operational complexity.
A prevalent method involves the substitution reaction between N-Boc-piperazine and an ethyl haloacetate, such as ethyl bromoacetate (B1195939), followed by hydrolysis of the resulting ester. One patented method details this two-step process, highlighting the use of potassium carbonate as a base and acetonitrile (B52724) or dimethylformamide (DMF) as a solvent for the initial substitution reaction.[3] Subsequent hydrolysis yields the desired product. While this method is straightforward, it has been reported to result in yields of less than 70%.[3]
An alternative approach focuses on improving the yield and purity of the final product. A patented method describes a process that also starts with N-Boc-piperazine and ethyl bromoacetate but emphasizes specific reaction and work-up conditions to achieve higher purity.[3]
Another patented strategy for a related compound, N-Boc-4-(cyclopropylmethyl)piperazine, utilizes the reduction of an amide precursor. This method involves reacting tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate with sodium borohydride (B1222165) and boron trifluoride diethyl etherate.[4] While not a direct synthesis of this compound, this highlights an alternative synthetic design involving the reduction of a carbonyl group to achieve the desired N-alkylation, which could be conceptually adapted.
The synthesis of the starting material, N-Boc-piperazine, is also a subject of various patents, with methods aiming to improve yield and reduce costs. One patented method describes the synthesis of N-Boc-piperazine starting from diethanolamine (B148213) through a three-step process of chlorination, Boc protection, and aminolysis cyclization, reporting a high yield and purity.[5][6] Another approach involves the reaction of 2-morpholone with Boc anhydride (B1165640), followed by a reaction with ammonia (B1221849).[7] The choice of the synthetic route for N-Boc-piperazine itself can significantly impact the overall cost and efficiency of producing this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data extracted from the analyzed patents for the synthesis of this compound and its immediate precursor, N-Boc-piperazine.
| Parameter | Method 1: Two-Step from N-Boc-piperazine[3] | Method 2: Improved Two-Step[3] | Method 3: N-Boc-piperazine from Diethanolamine[5][6] |
| Starting Materials | N-Boc-piperazine, Ethyl bromoacetate | N-Boc-piperazine, Ethyl bromoacetate | Diethanolamine, Thionyl chloride, Boc anhydride, Ammonia |
| Key Reagents | Potassium carbonate, Acetonitrile/DMF | Specific reaction and work-up conditions | Sodium carbonate |
| Reported Yield | < 70% | Not explicitly stated, but implies improvement over <70% | 94.3% |
| Reported Purity | Not explicitly stated | > 90% for the intermediate ester | 99.42% |
Detailed Experimental Protocols
Method 1: Synthesis of N-Boc-piperazine acetic acid hydrochloride (Two-Step)[3]
Step 1: Synthesis of N-Boc-piperazine ethyl acetate (B1210297)
-
To a solution of N-Boc-piperazine in acetonitrile or DMF, add potassium carbonate.
-
Add ethyl bromoacetate to the mixture. The molar ratio of N-Boc-piperazine to ethyl bromoacetate to potassium carbonate is 1:1:2.
-
Stir the reaction mixture. Upon completion, filter the reaction.
-
The filter cake is dissolved in water and extracted with methyl tert-butyl ether.
-
The organic layers are combined and concentrated to yield N-Boc-piperazine ethyl acetate.
Step 2: Hydrolysis to N-Boc-piperazine acetic acid hydrochloride
-
The crude N-Boc-piperazine ethyl acetate is then subjected to hydrolysis to obtain the final product. (Specific hydrolysis conditions are not detailed in the provided search result).
Method 2: Synthesis of N-Boc-piperazine from Diethanolamine[5][6]
-
Diethanolamine is reacted with a chlorinating agent (e.g., thionyl chloride) to generate bis(2-chloroethyl)amine (B1207034).
-
The resulting bis(2-chloroethyl)amine is reacted with Boc anhydride in the presence of an inorganic base (e.g., sodium carbonate) to form bis(2-chloroethyl)carbamic acid tert-butyl ester.
-
A cyclization reaction is then carried out with ammonia water to generate N-Boc piperazine. The reaction is heated to 55-65 °C.
-
After cooling, the product is extracted with ethyl acetate, dried, and concentrated to obtain N-Boc piperazine.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic methods.
Caption: Synthetic pathway for this compound via an ester intermediate.
Caption: Synthesis of the N-Boc-piperazine precursor from diethanolamine.
References
- 1. researchgate.net [researchgate.net]
- 2. Piperazine derivatives for therapeutic use: a patent review (2010-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN101676276B - Method for preparing N-tert-butyloxycarbonylpiperazine acetic acid hydrochloride - Google Patents [patents.google.com]
- 4. N-Boc-4-(Cyclopropylmethyl)piperazine synthesis - chemicalbook [chemicalbook.com]
- 5. CN108033931B - Synthesis method of N-Boc piperazine - Google Patents [patents.google.com]
- 6. CN108033931A - A kind of synthetic method of N-Boc piperazines - Google Patents [patents.google.com]
- 7. CN106543107A - A kind of synthetic method of 1 BOC piperazines - Google Patents [patents.google.com]
Safety Operating Guide
Proper Disposal of 1-Boc-4-carboxymethyl piperazine: A Procedural Guide
Disclaimer: This document provides guidance on the proper disposal of 1-Boc-4-carboxymethyl piperazine (B1678402) based on general laboratory safety principles and information regarding similar chemical compounds. A specific Safety Data Sheet (SDS) for 1-Boc-4-carboxymethyl piperazine was not located; therefore, it is imperative to handle this compound as potentially hazardous and to consult with your institution's Environmental Health and Safety (EHS) department for disposal procedures that comply with local, state, and federal regulations.
Essential Safety and Logistical Information
Researchers, scientists, and drug development professionals must adhere to strict protocols for the disposal of chemical waste to ensure personal safety and environmental protection.[1] Piperazine and its derivatives are often categorized as hazardous materials that can be corrosive and cause skin and eye irritation.[2][3][4][5] Therefore, this compound should be managed as a hazardous chemical waste.
Operational and Disposal Plan: Step-by-Step Guidance
1. Hazard Assessment and Personal Protective Equipment (PPE):
-
Before handling, assume this compound is hazardous.
-
Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a laboratory coat.[2][6]
2. Waste Collection:
-
Collect waste this compound, including any contaminated materials (e.g., weighing paper, pipette tips), in a dedicated and compatible hazardous waste container.[2]
-
The container must be in good condition, leak-proof, and have a secure closure.[1][7][8][9]
3. Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."[2][7]
-
The label must also include the full chemical name: "this compound."[2]
-
Indicate the primary hazards (e.g., "Irritant," "Toxic").
-
Note the accumulation start date.[7]
4. Storage:
-
Store the sealed waste container in a designated and well-ventilated satellite accumulation area.[2][8]
-
The storage area should be away from general laboratory traffic and incompatible chemicals.[7]
-
Secondary containment, such as a tray, is recommended to contain any potential leaks.[1][8]
5. Disposal:
-
Do not dispose of this compound down the sink or in regular trash.[1][10][11]
-
Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed environmental services company.[2][10]
-
The likely disposal method for this type of organic compound is high-temperature incineration.[2]
6. Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
Wear appropriate PPE before cleaning the spill.
-
Absorb the spilled material with an inert absorbent (e.g., vermiculite, sand).
-
Collect the absorbed material and any contaminated cleaning supplies into a designated hazardous waste container.[10]
-
Decontaminate the spill area.
Quantitative Data
Specific quantitative data regarding toxicity and environmental hazards are typically found in a compound's Safety Data Sheet. As no SDS was available for this compound, the following table provides a general overview of disposal considerations for piperazine derivatives.
| Parameter | Guideline | Citation |
| Waste Classification | Hazardous Waste | [2][3] |
| Sewer Disposal | Prohibited | [1][10][11] |
| Recommended Disposal | Incineration by a licensed facility | [2] |
| Container Type | Chemically compatible, sealed, and labeled | [1][7][9] |
| Storage Location | Designated, ventilated satellite accumulation area | [2][8] |
Experimental Protocols
The standard experimental protocol for chemical waste disposal involves segregation, containment, and removal by a certified entity. The specific parameters for incineration or other treatment methods are determined by the licensed waste disposal facility in accordance with regulatory requirements.
Disposal Workflow
Caption: Disposal workflow for this compound.
References
- 1. danielshealth.com [danielshealth.com]
- 2. benchchem.com [benchchem.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. fishersci.com [fishersci.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. peptide.com [peptide.com]
- 7. gzlabfurniture.com [gzlabfurniture.com]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. acewaste.com.au [acewaste.com.au]
- 10. vumc.org [vumc.org]
- 11. echemi.com [echemi.com]
Personal protective equipment for handling 1-Boc-4-carboxymethyl piperazine
This guide provides crucial safety and logistical information for the proper handling and disposal of 1-Boc-4-carboxymethyl piperazine (B1678402). The following procedures are based on the known hazards of structurally similar piperazine derivatives and are intended to ensure the safety of laboratory personnel.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment plan is essential to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling 1-Boc-4-carboxymethyl piperazine.
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles or Safety Glasses with Side Shields | Chemical splash goggles conforming to EN166 (EU) or OSHA's eye and face protection regulations in 29 CFR 1910.133 are required to protect against splashes.[6][7] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are recommended for handling this substance.[8] Always inspect gloves before use and change them immediately if contaminated. |
| Body Protection | Laboratory Coat or Protective Clothing | Wear a lab coat or other suitable protective clothing to prevent skin contact.[6][7][9][10] |
| Respiratory Protection | Respirator (if necessary) | If working in an area with inadequate ventilation or if dust formation is likely, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[7][8] Respiratory protection is not typically required if handled in a fume hood.[6] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling is crucial to minimize risk. The following workflow outlines the key steps from preparation to post-handling cleanup.
-
Preparation :
-
Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.
-
Confirm that a safety shower and eyewash station are readily accessible.[10]
-
Don all required personal protective equipment as detailed in the table above.
-
-
Weighing and Transfer :
-
Handle the solid compound carefully to avoid the formation of dust and aerosols.[11]
-
Use a dedicated, clean spatula for transferring the chemical.
-
Weigh the necessary amount in a tared container within the fume hood.
-
-
Dissolving and Reaction :
-
If preparing a solution, add the solvent to the vessel containing the this compound.
-
Ensure the reaction is conducted in a well-ventilated area.
-
-
Post-Handling Cleanup :
-
Decontaminate all equipment and the work surface after use.
-
Wash hands thoroughly with soap and water after handling is complete.[6]
-
Disposal Plan
Proper disposal of chemical waste is critical to protect both personnel and the environment.
-
Waste Collection :
-
All solid waste, including contaminated gloves, weighing paper, and wipes, should be collected in a designated and clearly labeled hazardous waste container.[1]
-
Liquid waste containing this compound should be collected in a separate, sealed, and appropriately labeled container.
-
-
Waste Segregation :
-
Do not mix this waste with other waste streams unless their compatibility is known.
-
-
Final Disposal :
-
Dispose of all waste in accordance with federal, state, and local environmental control regulations.[6]
-
Experimental Workflow Diagram
The following diagram illustrates the safe handling workflow for this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. lifechempharma.com [lifechempharma.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. peptide.com [peptide.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. carlroth.com [carlroth.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. sdfine.com [sdfine.com]
- 11. echemi.com [echemi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
